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Foundational

An In-depth Technical Guide to 1-Oxaspiro[3.3]heptan-6-ylmethanol: A Rising Star in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates is a perpetu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates is a perpetual driving force in medicinal chemistry. Among the emerging classes of such scaffolds, spirocyclic systems incorporating strained rings have garnered considerable attention. This technical guide provides a comprehensive overview of 1-Oxaspiro[3.3]heptan-6-ylmethanol, a key building block that embodies the beneficial attributes of both the oxetane and spiro[3.3]heptane moieties. This document will delve into its chemical structure, physicochemical properties, synthesis, and characterization, with a particular focus on its burgeoning role in drug discovery as a bioisosteric replacement for traditional cyclic systems.

Introduction: The Allure of Spirocyclic Oxetanes in Medicinal Chemistry

The spiro[3.3]heptane framework, a rigid bicyclic system, has been increasingly recognized as a valuable bioisostere for commonly used cyclic structures like cyclohexane and piperidine in drug design.[1][2] Its constrained conformation can lead to improved binding affinity and selectivity for biological targets. When one of the cyclobutane rings is replaced by an oxetane, as in 1-oxaspiro[3.3]heptane derivatives, a unique combination of properties emerges. The oxetane ring, a four-membered cyclic ether, introduces polarity and can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and metabolic stability of the parent molecule. The incorporation of a hydroxymethyl group at the 6-position of the 1-oxaspiro[3.3]heptane core, yielding 1-Oxaspiro[3.3]heptan-6-ylmethanol, provides a crucial synthetic handle for further molecular elaboration, making it an exceptionally versatile building block for the construction of novel therapeutics.

Molecular Structure and Physicochemical Properties

1-Oxaspiro[3.3]heptan-6-ylmethanol is a small, chiral molecule characterized by a spirocyclic junction between a cyclobutane and an oxetane ring, with a hydroxymethyl substituent on the cyclobutane ring.

Table 1: Chemical and Physicochemical Properties of 1-Oxaspiro[3.3]heptan-6-ylmethanol

PropertyValueSource
CAS Number 2694735-07-2[3]
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Topological Polar Surface Area (TPSA) 29.46 Ų[3]
Predicted LogP 0.5478[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 1[3]

The presence of the oxetane and hydroxyl groups imparts a degree of polarity, suggesting moderate aqueous solubility, a desirable trait for drug candidates. The spirocyclic nature of the core enforces a rigid three-dimensional structure, which can be advantageous for optimizing interactions with specific binding pockets of protein targets.

Synthesis of 1-Oxaspiro[3.3]heptan-6-ylmethanol: A Representative Approach

Proposed Synthetic Workflow

Synthesis_Workflow A 3-Oxocyclobutane-1-carboxylic acid B Esterification A->B C Methyl 3-oxocyclobutane-1-carboxylate B->C D Wittig Reaction C->D E Methyl 3-methylenecyclobutane-1-carboxylate D->E F Reduction (e.g., LiAlH4) E->F G (3-Methylenecyclobutyl)methanol F->G H Protection (e.g., TBDMSCl) G->H I ((3-Methylenecyclobutyl)methoxy)(tert-butyl)dimethylsilane H->I J Epoxidation (e.g., m-CPBA) I->J K tert-Butyldimethyl((3-spiro[2.2]pent-1-yl)methoxy)silane J->K L Ring Expansion (e.g., Lewis Acid) K->L M tert-Butyl((1-oxaspiro[3.3]heptan-6-yl)methoxy)dimethylsilane L->M N Deprotection (e.g., TBAF) M->N O 1-Oxaspiro[3.3]heptan-6-ylmethanol N->O

Caption: Proposed synthetic workflow for 1-Oxaspiro[3.3]heptan-6-ylmethanol.

Experimental Protocol (Representative)

Step 1: Synthesis of (3-Methylenecyclobutyl)methanol

  • Esterification: 3-Oxocyclobutane-1-carboxylic acid is esterified, for example, using methanol under acidic conditions, to yield methyl 3-oxocyclobutane-1-carboxylate.

  • Wittig Reaction: The ketone is converted to an exocyclic methylene group using a Wittig reagent, such as methyltriphenylphosphonium bromide and a strong base, to afford methyl 3-methylenecyclobutane-1-carboxylate.

  • Reduction: The ester is then reduced to the corresponding primary alcohol, (3-methylenecyclobutyl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Formation of the 1-Oxaspiro[3.3]heptane Core

  • Protection of the Alcohol: The primary alcohol is protected with a suitable protecting group, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent interference in subsequent steps.

  • Epoxidation: The exocyclic double bond is epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding spiro-epoxide.

  • Lewis Acid-Mediated Ring Expansion: The crucial ring-expansion of the epoxide to form the oxetane ring can be achieved by treatment with a Lewis acid. This step constructs the 1-oxaspiro[3.3]heptane skeleton.[4]

Step 3: Deprotection to Yield 1-Oxaspiro[3.3]heptan-6-ylmethanol

  • Deprotection: The protecting group on the primary alcohol is removed. For a TBDMS ether, this is typically accomplished using a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • Purification: The final product, 1-Oxaspiro[3.3]heptan-6-ylmethanol, is purified using standard techniques such as column chromatography.

Spectroscopic Characterization

While experimental spectra for 1-Oxaspiro[3.3]heptan-6-ylmethanol are not widely published, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and the known spectral data of related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the molecule.

  • Oxetane Protons: The protons on the oxetane ring are expected to appear as multiplets in the range of 4.0-5.0 ppm.

  • Cyclobutane Protons: The protons on the cyclobutane ring will likely resonate as complex multiplets in the upfield region, between 1.5 and 2.8 ppm.

  • Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic and are expected to appear as a doublet of doublets or a multiplet around 3.5-3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon skeleton.

  • Oxetane Carbons: The carbons of the oxetane ring are expected to appear in the range of 70-85 ppm for the CH₂ groups and a quaternary carbon signal for the spirocenter.

  • Spirocyclic Carbon: The spiro carbon atom will likely have a chemical shift in the range of 40-50 ppm.

  • Cyclobutane Carbons: The carbons of the cyclobutane ring will resonate in the aliphatic region, typically between 20 and 45 ppm.

  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group is expected to appear around 60-65 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

  • C-O Stretch (Ether): A strong, characteristic absorption for the cyclic ether (oxetane) C-O-C stretching is expected around 950-1000 cm⁻¹.[5]

  • C-O Stretch (Alcohol): A C-O stretching vibration for the primary alcohol will be present in the 1000-1080 cm⁻¹ range.

Mass Spectrometry (MS) (Predicted)

Electron impact (EI) mass spectrometry is expected to show fragmentation patterns characteristic of cyclic ethers and alcohols.

  • Molecular Ion (M+): A molecular ion peak at m/z = 128 may be observed, though it could be weak.

  • Fragmentation: Common fragmentation pathways for cyclic ethers include the loss of small neutral molecules like formaldehyde (CH₂O) or ethylene (C₂H₄).[6][7] The loss of a water molecule (H₂O) from the molecular ion is also a likely fragmentation pathway for the alcohol functionality. Alpha-cleavage adjacent to the oxygen atom in the oxetane ring is another plausible fragmentation route.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of 1-Oxaspiro[3.3]heptan-6-ylmethanol make it a highly attractive building block in drug discovery.

Bioisosteric Replacement

The 1-oxaspiro[3.3]heptane motif can serve as a bioisosteric replacement for other cyclic systems, such as piperidine, morpholine, or cyclohexane.[1] This substitution can lead to:

  • Improved Physicochemical Properties: Increased aqueous solubility and reduced lipophilicity due to the polar oxetane ring.

  • Enhanced Metabolic Stability: The strained oxetane ring can be more resistant to metabolic degradation compared to less strained systems.

  • Novel Intellectual Property: The use of this unique scaffold can provide access to novel chemical space and new intellectual property.

Bioisosterism cluster_0 Traditional Scaffolds cluster_1 Bioisosteric Replacement A Piperidine D 1-Oxaspiro[3.3]heptane Core A->D Improves solubility, metabolic stability B Morpholine B->D Maintains H-bond acceptor properties C Cyclohexane C->D Introduces polarity, maintains rigidity

Caption: Bioisosteric relationship of the 1-oxaspiro[3.3]heptane core.

Scaffold for Library Synthesis

The hydroxymethyl group of 1-Oxaspiro[3.3]heptan-6-ylmethanol serves as a versatile handle for the introduction of a wide range of functional groups through standard chemical transformations such as oxidation, etherification, esterification, and conversion to amines or halides. This allows for the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Safety and Handling

Specific safety data for 1-Oxaspiro[3.3]heptan-6-ylmethanol is not extensively documented. However, based on the safety profiles of related oxetane-containing compounds, appropriate precautions should be taken.[8][9][10][11][12]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Inhalation: Avoid breathing vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.

Conclusion

1-Oxaspiro[3.3]heptan-6-ylmethanol is a promising and versatile building block for the design and synthesis of next-generation therapeutics. Its unique combination of a rigid spirocyclic core and a polar oxetane ring offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel, three-dimensional scaffolds continues to grow, the importance of 1-Oxaspiro[3.3]heptan-6-ylmethanol and its derivatives in drug discovery is poised to expand significantly. Further research into its synthesis, characterization, and application will undoubtedly unlock new avenues for the development of innovative medicines.

References

  • Mass spectra of cyclic ethers formed in the low-temperature oxid
  • Electron-impact mass spectrometry (EI-MS) is a commonly used diagnostic to infer the molecular structure of cyclic ethers... The Rotavera Group.
  • Synchrotron-based infrared spectrum of oxetane. MSpace.
  • The high resolution FTIR-spectrum of oxetane.
  • Oxetane-3-carboxylic acid - SAFETY D
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa.
  • Oxetan-3-ol SDS, 7748-36-9 Safety D
  • Oxetane. CymitQuimica.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Benzene Bioisosteric Replacements. Enamine.
  • OXETANE, 3,3-BIS(CHLOROMETHYL)-. CAMEO Chemicals.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
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  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
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  • IR spectrum (neat) of POx (Table II, Run 1).
  • REACTIVITY STUDIES OF OXIRANE AND OXETANE MONOMERS IN PHOTOINITIATED CATIONIC POLYMERIZ
  • Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR. ChemicalBook.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Mass Spectrometry: Fragment
  • Mass Spectrometry in Structural and Stereochemical Problems. LXXXIV.1 The Nature of the Cyclic Transition State in Hydrogen Rearrangements of Aliphatic Ethers. Journal of the American Chemical Society.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Interpretation of mass spectra. University of California, Davis.
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • 1-oxaspiro[3.3]heptan-3-ol | 2306269-12-3. Sigma-Aldrich.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Synthesis of Challenging 6-Functionalized 1-Oxaspiro[3.3]Heptanes – New Scaffolds for Drug Discovery.
  • 2694735-07-2 | (1-Oxaspiro[3.3]heptan-6-yl)methanol. ChemScene.
  • Preparation method of 5-oxaspiro[7][13]heptane-6-one and intermediate thereof. Google Patents.

  • 13C NMR Spectroscopy. Georg Thieme Verlag.
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • 1-oxa-6-azaspiro[3.3]heptane hydrochloride (C5H9NO). PubChemLite.
  • 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry.

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Exploratory

The Strategic Utility of 1-Oxaspiro[3.3]heptan-6-ylmethanol in Modern Drug Discovery: A Technical Guide to Bioisosteric Scaffolding

Executive Summary The paradigm of modern medicinal chemistry has definitively shifted away from planar, aromatic-heavy molecules—often termed "flatland"—toward architecturally complex, three-dimensional scaffolds. High f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has definitively shifted away from planar, aromatic-heavy molecules—often termed "flatland"—toward architecturally complex, three-dimensional scaffolds. High fractions of sp³-hybridized carbons (


) correlate strongly with clinical success due to improved solubility, reduced promiscuity, and enhanced target complementarity. Within this architectural revolution, strained spiro heterocycles have emerged as elite bioisosteres.

This technical whitepaper explores the mechanistic rationale, physicochemical benefits, and synthetic vectorization of 1-Oxaspiro[3.3]heptan-6-ylmethanol (CAS: 2694735-07-2). By dissecting the causality behind its performance, this guide provides drug development professionals with a blueprint for integrating this advanced building block into lead optimization pipelines.

Structural & Physicochemical Rationale: The "Why"

The utility of 1-oxaspiro[3.3]heptan-6-ylmethanol is rooted in its unique structural anatomy: a rigid spirocyclic core containing an oxetane ring, terminated by a primary alcohol.

The Oxetane Moiety as a Superior Bioisostere

In drug design, the oxetane ring is a highly validated bioisostere for both gem-dimethyl groups and carbonyl moieties [1]. The causality behind its success lies in its quantum mechanical and steric properties:

  • Aqueous Solubility via Ring Strain: The four-membered oxetane ring is highly strained, which compresses the endocyclic C–O–C bond angle. This geometric constraint forces an increase in the s-character of the oxygen atom's non-bonding lone pairs. Consequently, the lone pairs are more exposed and highly polarized, rendering the oxetane oxygen a remarkably strong hydrogen-bond acceptor. This significantly lowers lipophilicity (

    
    ) and boosts aqueous solubility compared to highly lipophilic gem-dimethyl groups [2].
    
  • Metabolic Stability via Deactivation: Alkyl chains and gem-dimethyls are notorious liabilities for Cytochrome P450 (CYP)-mediated oxidation. The oxetane ring mitigates this through two mechanisms: (1) the electron-withdrawing nature of the oxygen atom inductively deactivates adjacent C–H bonds toward oxidative insertion, and (2) the rigid, puckered conformation (approx. 8.7° pucker) provides steric shielding that redirects metabolic clearance [3].

The Spirocyclic Core and

1-Oxaspiro[3.3]heptane acts as a saturated, three-dimensional bioisostere for meta- or para-substituted benzene rings, as well as 3-substituted tetrahydro-2H-pyrans (THP) [4]. The central spiro carbon forces the two cyclobutane/oxetane rings into an orthogonal arrangement. This strict 3D vectorization allows ligands to project functional groups deep into complex protein binding pockets, enhancing binding affinity while preventing the non-specific intercalation often seen with flat aromatic rings.

Comparative Data Analysis

To quantify these benefits, Matched Molecular Pair (MMP) analyses consistently demonstrate the superiority of the spirocyclic oxetane scaffold over traditional motifs [5].

Table 1: Matched Molecular Pair Property Comparison

Propertygem-DimethylPhenyl Ring1-Oxaspiro[3.3]heptaneMechanistic Causality
Lipophilicity (

)
HighVery HighLow Polar C–O bonds reduce overall hydrophobicity.
Aqueous Solubility PoorVery PoorExcellent High s-character of oxetane lone pairs enhances H-bond acceptance.
Metabolic Stability (

)
LowModerateHigh Electron-withdrawal deactivates adjacent C–H bonds to CYP450.
3D Character (

)
ModerateZero (Flat)High Spirocyclic core forces non-planar, orthogonal exit vectors.

Pharmacokinetic Optimization Logic

The decision to incorporate 1-oxaspiro[3.3]heptan-6-ylmethanol into a drug discovery program follows a deterministic logic tree, where structural liabilities are systematically replaced to yield predictable property outcomes.

PK_Logic N1 Lipophilic Hit Compound (e.g., gem-dimethyl / phenyl) N2 Bioisosteric Replacement (Insert 1-Oxaspiro[3.3]heptane) N1->N2 Scaffold Hopping N4 High CYP450 Clearance N1->N4 Liability N3 Increased Fsp3 & Reduced LogP N2->N3 Structural Effect N5 Steric Shielding & Electron Withdrawal N2->N5 Electronic/Steric Effect N6 Improved Aqueous Solubility N3->N6 Property Outcome N7 Enhanced Metabolic Stability (Longer t1/2) N4->N7 Mitigates N5->N7 Property Outcome N8 Optimized Lead Candidate N6->N8 N7->N8

Logic tree illustrating the pharmacokinetic benefits of spirocyclic oxetane bioisosterism.

Synthetic Versatility & Vectorization: The "How"

The -CH2OH (methanol) group at the 6-position of 1-oxaspiro[3.3]heptan-6-ylmethanol serves as a highly versatile synthetic handle. Because it is a primary alcohol, it is sterically unhindered and highly reactive, allowing medicinal chemists to execute divergent syntheses to build vast, structurally diverse libraries.

G A 1-Oxaspiro[3.3]heptan-6-ylmethanol (Core Scaffold) B Oxidation (Dess-Martin / Swern) A->B F Alkylation (NaH, R-X) A->F H Oxidation (Jones / TEMPO) A->H C Aldehyde Intermediate B->C D Reductive Amination C->D E Amine Derivatives (Target Ligands) D->E G Ether Derivatives (Target Ligands) F->G I Carboxylic Acid H->I J Amide Coupling I->J K Amide Derivatives (Target Ligands) J->K

Divergent synthetic vectorization of 1-oxaspiro[3.3]heptan-6-ylmethanol in library generation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the functionalization of 1-oxaspiro[3.3]heptan-6-ylmethanol must be executed with strict environmental controls. Below is a highly optimized, self-validating protocol for the synthesis of ether derivatives via a Williamson-type etherification.

Protocol: Synthesis of 6-(Alkoxymethyl)-1-oxaspiro[3.3]heptane

Objective: To covalently link a lipophilic target vector (R-X) to the spirocyclic core while maintaining the integrity of the acid-sensitive oxetane ring.

Step 1: System Preparation & Validation

  • Action: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon. Dissolve 1-oxaspiro[3.3]heptan-6-ylmethanol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Self-Validation (Pre-reaction): Perform a Karl Fischer (KF) titration on the DMF solvent. Causality: The water content must be <50 ppm. Any residual moisture will irreversibly quench the sodium hydride base in the next step, leading to incomplete conversion and complex purification.

Step 2: Deprotonation

  • Action: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the primary alcohol to form a highly nucleophilic alkoxide without risking nucleophilic attack on the strained spirocyclic core.

Step 3: Electrophilic Quench (Alkylation)

  • Action: Add the desired alkyl halide (R-X, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-process): Monitor via Thin-Layer Chromatography (TLC). Critical Note: Because the spirocycle lacks a conjugated

    
    -system, it is UV-inactive. You must visualize the TLC plate using a Potassium Permanganate (
    
    
    
    ) or Phosphomolybdic Acid (PMA) stain. The reaction is complete when the baseline alcohol spot disappears.

Step 4: Quench & Isolation

  • Action: Cool the mixture to 0 °C and quench dropwise with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with 5% aqueous
    
    
    (
    
    
    ).
  • Causality: The

    
     safely neutralizes excess NaH. The extensive 
    
    
    
    washes are mandatory to completely remove DMF from the organic phase, preventing emulsion formation and NMR signal overlap.

Step 5: Structural Validation

  • Action: Purify via flash column chromatography and analyze via

    
     NMR.
    
  • Self-Validation (Post-reaction): Confirm the disappearance of the broad

    
     singlet (typically around 
    
    
    
    2.5-3.5 ppm depending on concentration) and verify the integration ratio between the spirocyclic protons and the newly introduced alkyl chain protons.

Conclusion

1-Oxaspiro[3.3]heptan-6-ylmethanol is not merely a structural novelty; it is a rationally designed, high-performance bioisostere. By leveraging the unique quantum mechanical properties of the oxetane ring and the strict 3D vectorization of the spirocyclic core, medicinal chemists can systematically rescue failing lead compounds from the pitfalls of "flatland"—simultaneously curing issues of poor solubility, rapid metabolic clearance, and off-target promiscuity.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available at:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. Available at:[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC / National Institutes of Health. Available at:[Link]

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Foundational

A Technical Guide to Spirocyclic Oxetane Building Blocks in Medicinal Chemistry

Abstract The pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is a central theme in modern drug discovery. Flat, aromatic-rich molecules often suffer from poor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is a central theme in modern drug discovery. Flat, aromatic-rich molecules often suffer from poor solubility and metabolic liabilities. Spirocyclic scaffolds, particularly those incorporating the strained oxetane ring, have emerged as a powerful solution, offering a pre-organized, rigid three-dimensional architecture. This guide provides an in-depth technical overview of spirocyclic oxetane building blocks for medicinal chemists. We will explore the fundamental synthetic strategies for their creation, analyze their profound impact on critical drug-like properties, and examine their successful application in contemporary drug discovery campaigns, supported by detailed protocols and comparative data.

The Strategic Imperative for 3D Scaffolds: Introducing Spirocyclic Oxetanes

For decades, medicinal chemistry has often relied on sp²-rich, aromatic systems. While effective, this has led to an over-exploration of "flatland" in chemical space, frequently resulting in compounds with high lipophilicity and susceptibility to metabolic oxidation. The strategic incorporation of sp³-rich, three-dimensional scaffolds is now recognized as a critical approach to developing drug candidates with superior properties.

The Oxetane Moiety: More Than a Cyclobutane Analog

The oxetane ring, a four-membered ether, is a compact, polar motif increasingly valued in drug design.[1][2] Its strained nature (ring strain energy of ~106 kJ/mol) results in a nearly planar structure that exposes the oxygen's lone pair electrons, making it an excellent hydrogen bond acceptor.[2][3] This feature, combined with its small volume, allows the oxetane to serve as a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyls.[4][5]

The Spirocyclic Advantage: Rigidity and Vectorial Control

Joining two rings through a single, shared carbon atom creates a spirocycle. This structural motif imparts significant conformational rigidity.[6] When one of these rings is an oxetane, the resulting spirocyclic oxetane offers chemists highly predictable exit vectors for substituents, enabling more precise and selective interactions with protein targets.[6][7] These building blocks, such as 2-oxa-6-azaspiro[3.3]heptane, have become popular as metabolically stable and more soluble alternatives to morpholine.[1][8]

Accessing the Scaffolds: Key Synthetic Strategies

The construction of the strained spiro-oxetane framework requires specialized synthetic methods. While numerous approaches exist, a few have become workhorses in the field due to their reliability and versatility.

Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for the one-step synthesis of oxetanes from a carbonyl compound and an alkene.[9][10][11] For spirocyclic systems, a cyclic ketone is reacted with an appropriate alkene. This approach allows access to novel and diverse spirocyclic oxetanes that are otherwise challenging to prepare.[12]

A significant challenge in these reactions has been the competing dimerization of the alkene starting material. Recent advancements have shown that using p-xylene as a solvent or additive can effectively suppress this side reaction, leading to higher yields of the desired spirocyclic oxetane product.[12]

PATERNO_BUCHI cluster_start Reactants cluster_process Process cluster_product Product CyclicKetone Cyclic Ketone Photoirradiation Photochemical Irradiation (hν) CyclicKetone->Photoirradiation Alkene Alkene (e.g., Maleic Anhydride) Alkene->Photoirradiation SpiroOxetane Spirocyclic Oxetane Photoirradiation->SpiroOxetane [2+2] Cycloaddition

Caption: The Paternò-Büchi reaction workflow for spirocyclic oxetane synthesis.

Intramolecular Cyclization Strategies

Classical C-O bond-forming reactions, such as the intramolecular Williamson etherification, remain a cornerstone of oxetane synthesis.[9] This approach typically begins with a suitably substituted cyclic precursor containing a 1,3-diol or a halo-alcohol functionality.

A common route involves:

  • Preparation of a Precursor: Synthesizing a cyclic core (e.g., a piperidine or pyrrolidine) bearing two hydroxymethyl groups or a related 1,3-diol system at a single carbon.

  • Activation: One hydroxyl group is selectively activated by converting it into a good leaving group, such as a tosylate or mesylate.

  • Cyclization: Treatment with a base promotes an intramolecular S(_{N})2 reaction, where the remaining hydroxyl group displaces the leaving group to form the oxetane ring.[13]

Detailed Experimental Protocol: Telescoped Synthesis of a Functionalized Spirocyclic Oxetane

This protocol, adapted from methodologies described for Paternò-Büchi reactions, outlines a procedure for creating functionalized spirocyclic oxetanes suitable for further elaboration.[9]

Objective: To synthesize a spirocyclic oxetane-dicarboxylate intermediate.

Materials:

  • Cyclic ketone (e.g., Cyclohexanone, 3.0 equiv.)

  • Maleic anhydride (1.0 equiv.)

  • p-Xylene (1.0 equiv.)

  • Acetonitrile (solvent, to 0.1 M concentration of maleic anhydride)

  • Methanol (for esterification)

  • Sulfuric acid (catalyst)

  • Quartz reaction vessel and photoreactor (e.g., 300 nm lamps)

Procedure:

  • Photochemical Reaction:

    • In a quartz reaction vessel, dissolve maleic anhydride (1.0 equiv.), the cyclic ketone (3.0 equiv.), and p-xylene (1.0 equiv.) in acetonitrile to a final concentration of 0.1 M with respect to the maleic anhydride.[9]

    • Degas the solution with nitrogen or argon for 15 minutes.

    • Irradiate the solution at 300 nm in a photoreactor. Monitor the reaction by TLC or LC-MS for the consumption of maleic anhydride.[9]

  • Solvent Removal:

    • Upon completion, transfer the reaction mixture to a round-bottom flask.

    • Remove the acetonitrile and other volatiles under reduced pressure.

  • Esterification (Telescoped Step):

    • To the crude anhydride residue, add methanol and a catalytic amount of concentrated sulfuric acid.

    • Stir the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Workup and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired functionalized spirocyclic oxetane.

Causality Behind Choices:

  • p-Xylene: Included to act as a triplet sensitizer and to suppress the photochemical [2+2] dimerization of maleic anhydride, which is a common and problematic side reaction.[12]

  • Telescoped Reaction: The esterification is performed directly on the crude product of the cycloaddition without intermediate purification. This improves efficiency and overall yield by minimizing material loss during transfers and purification steps.

  • Excess Ketone: The cyclic ketone is used in excess to maximize the capture of the photo-excited maleic anhydride, driving the reaction toward the desired product.

The Physicochemical Impact: Why Spiro-Oxetanes Excel

The incorporation of a spiro-oxetane moiety can profoundly and beneficially alter the properties of a molecule.[5][8] These changes are key to overcoming common challenges in lead optimization, such as poor solubility and metabolic instability.

Enhancing Aqueous Solubility

The replacement of a non-polar gem-dimethyl or cyclohexyl group with a spiro-oxetane can dramatically increase aqueous solubility.[5][8] This is attributed to two main factors:

  • Polarity: The oxetane introduces a polar ether linkage and a strong hydrogen bond acceptor site, improving interactions with water.[3]

  • Crystal Packing Disruption: The rigid, three-dimensional spirocyclic structure can disrupt the efficient crystal lattice packing that often plagues flat, hydrophobic molecules, thereby lowering the energy barrier to dissolution.

In some cases, substituting a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5][8]

Bolstering Metabolic Stability

A common liability in drug candidates is the oxidative metabolism of alkyl groups by cytochrome P450 (CYP) enzymes.[14] The gem-dimethyl group, while sterically bulky, can still undergo hydroxylation. Replacing this group with a spiro-oxetane effectively blocks this metabolic pathway. The C-H bonds adjacent to the oxetane oxygen are less susceptible to CYP-mediated oxidation due to the electron-withdrawing effect of the ring oxygen.[14] This strategic replacement often leads to a significant reduction in intrinsic clearance and a longer metabolic half-life.[5][14]

Modulating Basicity and Lipophilicity

When incorporated near a basic nitrogen atom (e.g., 2-oxa-6-azaspiro[3.3]heptane), the oxetane's inductive electron-withdrawing effect can lower the pKa of the amine.[1][15] This can be highly advantageous for preventing off-target effects, such as hERG channel inhibition, which is often associated with high amine basicity.[2][15] Furthermore, despite its polarity, the oxetane motif generally leads to a reduction in lipophilicity (LogD) compared to a gem-dimethyl or tert-butyl group.[1]

Comparative Data Summary

The following table summarizes the typical effects of replacing common chemical groups with a spiro-oxetane moiety.

PropertyStandard Group (e.g., gem-Dimethyl)Spiro-Oxetane ReplacementRationale & Citation
Aqueous Solubility Low to ModerateSignificantly Increased Introduction of a polar H-bond acceptor and disruption of crystal packing.[5][8]
Metabolic Stability (CYP) Liable to OxidationSignificantly Increased Blocks sites of C-H oxidation; C-H bonds are less electron-rich.[14]
Lipophilicity (LogD) HighReduced The polar oxygen atom outweighs the added carbon framework.[1][7]
Amine Basicity (pKa) N/A (or baseline if adjacent)Reduced Inductive electron-withdrawing effect of the oxetane oxygen.[15]
Molecular Shape Flexible / TetrahedralRigid / 3D Defined The spirocyclic fusion point creates fixed exit vectors for substituents.[6]

Spirocyclic Oxetanes in Action: Case Studies in Drug Discovery

The theoretical benefits of spiro-oxetanes have been validated in numerous drug discovery programs, where their inclusion was key to achieving the desired target product profile.

Kinase Inhibitors: Achieving Selectivity and Bioavailability

In the development of kinase inhibitors, achieving selectivity and good oral bioavailability is paramount. In one program targeting spleen tyrosine kinase (SYK), an initial lead suffered from high metabolic clearance.[15] Replacing a metabolically labile morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety not only blocked the site of metabolism but also reduced the basicity of an adjacent piperazine nitrogen.[15][16] This dual benefit improved metabolic stability and selectivity, ultimately leading to the discovery of Lanraplenib (GS-9876).[3]

LOGIC_DIAGRAM cluster_problem Initial Problem cluster_solution Solution cluster_outcome Outcomes Problem Poor Metabolic Stability (e.g., Morpholine Oxidation) Solution Replace with 2-Oxa-6-azaspiro[3.3]heptane Problem->Solution Outcome1 Increased Metabolic Stability Solution->Outcome1 Outcome2 Reduced Amine pKa Solution->Outcome2 Outcome4 Enhanced Oral Bioavailability Outcome1->Outcome4 Outcome3 Improved Kinase Selectivity Outcome2->Outcome3

Caption: Logic flow showing the strategic benefit of spiro-oxetane incorporation.

RSV Inhibitors: Enhancing Potency through 3D Architecture

In a program developing respiratory syncytial virus (RSV) L-protein inhibitors, researchers at AstraZeneca found that a spiro-fused piperidine-oxetane moiety was critical for potency.[2] The compound AZ-27, which features this spiro-oxetane, was the most potent inhibitor identified.[2] Notably, replacing the spiro-oxetane with other groups, such as 1-methylazetidine or tetrahydropyran, resulted in a substantial loss of anti-RSV activity, highlighting the unique and beneficial conformational constraint imposed by the spiro-oxetane scaffold.[2]

Conclusion and Future Outlook

Spirocyclic oxetane building blocks have transitioned from being a niche academic curiosity to a validated, high-impact tool in the medicinal chemist's arsenal. Their ability to simultaneously confer metabolic stability, enhance solubility, reduce lipophilicity, and provide rigid three-dimensional structure makes them an exceptionally powerful motif for lead optimization. The commercial availability of key building blocks like 2-oxa-6-azaspiro[3.3]heptane has further accelerated their adoption.[1] As drug discovery continues to move away from flat, sp²-dominated structures, the strategic use of spirocyclic oxetanes and other strained sp³-rich scaffolds will undoubtedly play an increasingly crucial role in the development of next-generation therapeutics.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes.
  • Chemical Communications (RSC Publishing). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives.
  • Benchchem. Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability.
  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Taylor & Francis. Synthetic oxetanes in drug discovery: where are we in 2025?.
  • ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry.
  • ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties | Request PDF.
  • Thieme. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Spirochem. Spirocycles in Drug Discovery.
  • NIH. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - PMC.
  • Benchchem. Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles.
  • NIH. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC.
  • NIH. Chemical Space Exploration of Oxetanes - PMC.
  • ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry.
  • Lancaster EPrints. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies.
  • Scilit. Oxetane Synthesis through the Paternò-Büchi Reaction.

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 1-Oxaspiro[3.3]heptan-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved pharmacological profiles. A promising strategy in this endeavor is the "escape from flatland," which involves moving away from traditional two-dimensional aromatic scaffolds towards more three-dimensional, sp³-rich structures.[1] Strained spiro heterocycles, such as those based on the spiro[3.3]heptane motif, have emerged as valuable building blocks in this context. Their rigid, three-dimensional nature can lead to enhanced drug-like properties, including improved target selectivity and metabolic stability.[2]

The 1-oxaspiro[3.3]heptane scaffold, in particular, is an intriguing motif as it can be considered a bioisostere of commonly used structures like piperidine.[3][4] The incorporation of an oxetane ring introduces unique physicochemical properties. This guide provides a comprehensive framework for the detailed physicochemical characterization of a key derivative of this scaffold: 1-Oxaspiro[3.3]heptan-6-ylmethanol (CAS No. 2694735-07-2).[5] The protocols and methodologies outlined herein are designed to equip researchers with the necessary tools to thoroughly evaluate this and similar novel chemical entities.

Predicted and Known Physicochemical Properties

A preliminary assessment of a novel compound's properties often begins with in silico predictions and available data from commercial suppliers. This information provides a foundational understanding of the molecule's likely behavior and informs experimental design.

PropertyValue/PredictionSourceSignificance
Molecular Formula C₇H₁₂O₂ChemScene[5]Confirms the elemental composition.
Molecular Weight 128.17 g/mol ChemScene[5]Essential for all quantitative experiments.
CAS Number 2694735-07-2ChemScene[5]Unique identifier for the chemical substance.
Purity ≥98%ChemScene[5]Indicates the degree of homogeneity of the sample.
Storage Sealed in dry, 2-8℃ChemScene[5]Recommended conditions to ensure stability.
Topological Polar Surface Area (TPSA) 29.46 ŲChemScene[5]Predicts membrane permeability and oral bioavailability.
logP (Octanol-Water Partition Coefficient) 0.5478ChemScene[5]Indicates the lipophilicity of the molecule.
Hydrogen Bond Acceptors 2ChemScene[5]Influences solubility and binding interactions.
Hydrogen Bond Donors 1ChemScene[5]Influences solubility and binding interactions.
Rotatable Bonds 1ChemScene[5]Relates to the conformational flexibility of the molecule.

Structural and Identity Verification

The first and most critical step in characterizing a new compound is to unequivocally confirm its chemical structure and assess its purity. The following sections detail the standard experimental protocols for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted NMR Data: While experimental spectra are the gold standard, predicted chemical shifts can be a valuable guide for spectral assignment.

  • ¹H NMR (predicted): The proton spectrum is expected to show signals corresponding to the methanolic proton (a broad singlet, exchangeable with D₂O), the protons of the CH₂OH group, the methine proton at C6, and the four sets of diastereotopic protons of the two cyclobutane rings.

  • ¹³C NMR (predicted): The carbon spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Oxaspiro[3.3]heptan-6-ylmethanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.[6]

    • Ensure the solvent is free from impurities that could interfere with the spectrum.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR Experiments (for unambiguous assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing definitive assignments for each carbon's attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular skeleton.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons.

Expected Structural Correlations (HSQC):

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_CH2OH CH₂OH C_CH2OH C of CH₂OH H_CH2OH->C_CH2OH Direct Bond H6 H6 C6 C6 H6->C6 Direct Bond H_ring1 Ring Protons 1 C_ring1 Ring Carbons 1 H_ring1->C_ring1 Direct Bonds H_ring2 Ring Protons 2 C_ring2 Ring Carbons 2 H_ring2->C_ring2 Direct Bonds C_spiro Spiro Carbon

Caption: Expected ¹H-¹³C correlations in an HSQC spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Experimental Protocol for HRMS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

    • The solvent should be compatible with the chosen ionization technique.[7]

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[8][9]

    • Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

    • The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis:

    • Compare the experimentally determined exact mass of the [M+H]⁺ ion with the theoretically calculated mass for C₇H₁₃O₂⁺. A mass accuracy of within 5 ppm is typically required for unambiguous formula confirmation.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of a small molecule.[10][11]

Experimental Protocol for HPLC Purity Assessment:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a working concentration of about 0.1 mg/mL.[12]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is a good starting point for a molecule with this polarity.

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like 0.1% formic acid to improve peak shape, is typically effective.[12][13]

    • Flow Rate: A standard analytical flow rate is 1.0 mL/min.

    • Detection: A UV detector set at a wavelength where the compound has some absorbance (e.g., 210 nm, as there is no strong chromophore). A photodiode array (PDA) detector is preferable as it can assess peak purity by comparing spectra across the peak.[14]

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.[10]

Experimental Determination of Physicochemical Properties

Once the structure and purity are confirmed, the next step is to experimentally determine key physicochemical properties that are critical for drug development.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.[15]

Experimental Protocol for Melting Point Determination:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.[16]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[17][18]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[16]

    • Heat the sample rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[18]

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid is observed.

    • Record the temperature at which the entire sample has completely melted.

    • Report the melting point as a range between these two temperatures.[19]

Boiling Point (Micro Method)

For small quantities of a liquid or a low-melting solid, a micro boiling point determination is appropriate.

Experimental Protocol for Micro Boiling Point Determination:

  • Apparatus Setup:

    • Attach a small test tube (e.g., 6 x 50 mm) to a thermometer with a rubber band, ensuring the bottom of the test tube is near the thermometer bulb.[20]

    • Place a small, inverted capillary tube (sealed at one end) inside the test tube.[21]

  • Sample Addition:

    • Add a few drops of the liquid sample into the test tube to a depth of about 1.5-2.0 cm.[20]

  • Heating and Observation:

    • Heat the apparatus in a Thiele tube or a suitable heating block.[20][21]

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

    • When a continuous and rapid stream of bubbles is observed, stop heating and allow the apparatus to cool slowly.[20]

  • Boiling Point Reading:

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[20]

Aqueous Solubility

Solubility is a critical parameter influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility are important to measure.

Workflow for Solubility Determination:

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare high-concentration DMSO stock k_dilute Dilute into aqueous buffer (e.g., PBS) k_start->k_dilute k_incubate Incubate (e.g., 2 hours at RT) k_dilute->k_incubate k_filter Filter to remove precipitate k_incubate->k_filter k_analyze Analyze filtrate by HPLC-UV or LC-MS k_filter->k_analyze t_start Add excess solid to aqueous buffer t_agitate Agitate (e.g., 24-48 hours at controlled temp) t_start->t_agitate t_equilibrate Allow to equilibrate t_agitate->t_equilibrate t_separate Separate solid (centrifuge/filter) t_equilibrate->t_separate t_analyze Analyze supernatant by HPLC-UV or LC-MS t_separate->t_analyze

Caption: Workflow for kinetic and thermodynamic solubility testing.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: Determine solubility in relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and organic solvents (e.g., DMSO, ethanol).

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

    • Separate the undissolved solid by centrifugation and/or filtration.

    • Determine the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV.

  • Kinetic Solubility:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock to the aqueous buffer to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • Incubate the solution for a set period (e.g., 2 hours) at room temperature.

    • Filter the solution to remove any precipitate that may have formed.

    • Analyze the concentration of the compound in the filtrate by HPLC-UV or LC-MS.

Safety and Handling

While specific toxicity data for 1-Oxaspiro[3.3]heptan-6-ylmethanol is not available, it is prudent to handle it with the care afforded to any new chemical entity. General laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a chemical fume hood.[22]

  • Storage: Store in a cool, dry place in a tightly sealed container, as recommended by the supplier.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The systematic physicochemical characterization of novel chemical entities like 1-Oxaspiro[3.3]heptan-6-ylmethanol is fundamental to advancing drug discovery programs. This guide provides a comprehensive set of protocols and theoretical considerations for researchers to thoroughly evaluate its identity, purity, and key physical properties. By following these methodologies, scientists can generate the robust and reliable data necessary to make informed decisions about the potential of this and other promising spirocyclic compounds as future therapeutic agents.

References

Sources

Foundational

1-Oxaspiro[3.3]heptan-6-ylmethanol CAS number and identifiers

Executive Summary 1-Oxaspiro[3.3]heptan-6-ylmethanol (CAS: 2694735-07-2) represents a high-value, strained spirocyclic scaffold in modern medicinal chemistry. As a conformationally restricted, -rich bioisostere, it offer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Oxaspiro[3.3]heptan-6-ylmethanol (CAS: 2694735-07-2) represents a high-value, strained spirocyclic scaffold in modern medicinal chemistry. As a conformationally restricted,


-rich bioisostere, it offers a strategic alternative to traditional saturated carbocycles like cyclohexane or piperidine. This monograph details the physicochemical profile, synthetic pathways, and medicinal utility of this specific oxetane-containing spirocycle, designed for researchers optimizing lead compounds for metabolic stability and solubility.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound features a spiro[3.3]heptane core where one of the four-membered rings is an oxetane.[1][2] The hydroxymethyl group at position 6 provides a versatile handle for further functionalization or direct engagement in hydrogen bonding networks.

PropertyData
CAS Number 2694735-07-2
IUPAC Name (1-Oxaspiro[3.3]heptan-6-yl)methanol
Molecular Formula C

H

O

Molecular Weight 128.17 g/mol
SMILES OCC1CC2(CCO2)C1
InChI Key (Derivative specific, verify via synthesis)
LogP (Calc) ~0.64 (Low lipophilicity)
TPSA ~49 Ų
H-Bond Donors/Acceptors 1 / 2

Medicinal Chemistry Rationale: The "Spiro-Oxetane" Advantage[4][5]

Bioisosterism and Vectorization

The 1-oxaspiro[3.3]heptane scaffold serves as a rigidified surrogate for 1,4-disubstituted cyclohexanes . Unlike cyclohexane, which exists in equilibrium between chair conformers, the spiro[3.3] system locks substituents into defined exit vectors.

  • Gem-Dimethyl Mimicry: The oxetane ring acts as a polar, metabolically stable bioisostere for a gem-dimethyl group, reducing lipophilicity (LogP) while blocking metabolic hot spots.

  • Solubility Enhancement: The exposed ether oxygen of the oxetane functions as a weak hydrogen bond acceptor, significantly improving aqueous solubility compared to carbocyclic analogs.

Metabolic Stability

The high strain energy of the oxetane ring (~26 kcal/mol) paradoxically confers metabolic stability. The steric bulk of the spiro-fusion protects the ether oxygen from Lewis acidic coordination, while the lack of abstractable protons adjacent to the oxygen (in the spiro center) prevents oxidative degradation common in less strained ethers.

Bioisosterism Cyclohexane 1,4-Cyclohexane (Flexible, High LogP) Spiro 1-Oxaspiro[3.3]heptane (Rigid, Low LogP, Polar) Cyclohexane->Spiro Bioisosteric Replacement Benefit Improved Solubility Defined Exit Vectors Metabolic Block Spiro->Benefit confers

Figure 1: Conceptual transition from traditional carbocycles to the spiro-oxetane scaffold.

Synthetic Methodology

The synthesis of 1-oxaspiro[3.3]heptan-6-ylmethanol is non-trivial due to the strain inherent in fusing two four-membered rings. The most robust route employs a Ring Expansion Strategy starting from a cyclobutanone precursor. This protocol ensures the correct assembly of the spiro-junction before the final reduction to the alcohol.

Retrosynthetic Analysis
  • Target: 1-Oxaspiro[3.3]heptan-6-ylmethanol[3][4]

  • Precursor: 1-Oxaspiro[3.3]heptane-6-carboxylic acid (CAS 2731014-69-8)

  • Key Intermediate: Spiro-epoxide (via Corey-Chaikovsky or Prilezhaev reaction)

  • Starting Material: 3-Oxocyclobutane-1-carboxylic acid[2]

Detailed Protocol
Step 1: Wittig Olefination

Convert 3-oxocyclobutane-1-carboxylic acid to the exocyclic methylene derivative.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), KOtBu, THF.
    
  • Conditions:

    
     to RT, 12 h.
    
  • Mechanism: Ylide formation followed by [2+2] cycloaddition and elimination of triphenylphosphine oxide.

Step 2: Epoxidation (Spiro-Epoxide Formation)

Generate the spiro-epoxide from the exocyclic alkene.

  • Reagents:

    
    -CPBA (meta-chloroperoxybenzoic acid), DCM.
    
  • Conditions:

    
     to RT.
    
  • Note: This step establishes the first spiro-carbon connection.

Step 3: Ring Expansion to Oxetane

Expand the epoxide (3-membered) to an oxetane (4-membered) using a sulfur ylide.

  • Reagents: Trimethylsulfoxonium iodide (

    
    ), NaH, DMSO/THF.
    
  • Conditions:

    
    , 4-6 h.
    
  • Mechanism: Nucleophilic attack of the sulfur ylide on the epoxide, followed by intramolecular displacement of DMSO. This yields the 1-oxaspiro[3.3]heptane-6-carboxylic acid .

Step 4: Reduction to Alcohol

Reduce the carboxylic acid to the primary alcohol target.

  • Reagents: Borane-THF complex (

    
    ) or 
    
    
    
    .
  • Conditions:

    
    , 2 h.
    
  • Workup: Fieser workup (if using LAH) or methanol quench (borane) to yield 1-oxaspiro[3.3]heptan-6-ylmethanol .

Synthesis Start 3-Oxocyclobutane- 1-carboxylic acid Alkene Methylene Intermediate Start->Alkene Wittig (Ph3PMeBr, KOtBu) Epoxide Spiro-Epoxide Intermediate Alkene->Epoxide Epoxidation (m-CPBA) Acid 1-Oxaspiro[3.3]heptane- 6-carboxylic acid (CAS 2731014-69-8) Epoxide->Acid Ring Expansion (Me3SOI, NaH) Target 1-Oxaspiro[3.3]heptan- 6-ylmethanol (CAS 2694735-07-2) Acid->Target Reduction (BH3·THF or LiAlH4)

Figure 2: Step-wise synthetic route from cyclobutanone precursor to target alcohol.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       4.40–4.60 ppm (m, 4H): Characteristic oxetane ring protons (adjacent to oxygen).
      
    • 
       3.50–3.60 ppm (d, 2H): Methylene protons of the hydroxymethyl group (
      
      
      
      ).
    • 
       2.10–2.50 ppm (m, 5H): Cyclobutane ring protons and methine proton at C6.
      
  • 
    C NMR: 
    
    • Distinct signal for the quaternary spiro carbon (~35-45 ppm).

    • Oxetane

      
       carbons typically appear downfield (~80 ppm).
      
  • Mass Spectrometry:

    • ESI+:

      
       calculated 129.17.
      

Safety & Handling

  • Hazards: As a primary alcohol with a strained ring system, treat as an irritant. The oxetane ring is stable under neutral/basic conditions but may undergo ring-opening polymerization in the presence of strong Lewis acids.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or moisture-induced ring stress.

References

  • Kozyriev, Y. K., et al. "Synthesis of Challenging 6-Functionalized 1-Oxaspiro[3.3]heptanes – New Scaffolds for Drug Discovery."[5] ResearchGate/SSRN, 2023.[5]

  • Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery." Journal of Medicinal Chemistry, 2016. (General context on oxetane bioisosteres).
  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006. (Foundational work on spiro-oxetane properties).
  • ChemScene. "Product Monograph: (1-Oxaspiro[3.3]heptan-6-yl)methanol."[4] ChemScene Catalog, Accessed 2025.

Sources

Exploratory

Role of spiro[3.3]heptane scaffolds in fragment-based drug design

The Role of Spiro[3.3]heptane Scaffolds in Fragment-Based Drug Design: A Technical Blueprint for 3D Bioisosterism Executive Summary Fragment-based drug design (FBDD) has revolutionized the discovery of high-affinity lead...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Spiro[3.3]heptane Scaffolds in Fragment-Based Drug Design: A Technical Blueprint for 3D Bioisosterism

Executive Summary

Fragment-based drug design (FBDD) has revolutionized the discovery of high-affinity lead compounds by optimizing low-molecular-weight fragments. However, historical overreliance on flat, sp²-rich aromatic rings has contributed to poor pharmacokinetic profiles and high clinical attrition rates due to metabolic liabilities and low solubility. As a Senior Application Scientist, I have observed a critical paradigm shift toward sp³-rich, three-dimensional scaffolds. Among these, the spiro[3.3]heptane core has emerged as a privileged motif.

This whitepaper provides an in-depth mechanistic and practical guide to integrating spiro[3.3]heptanes and their heteroatom derivatives (e.g., 2-azaspiro[3.3]heptane) into FBDD pipelines. It details their unique physicochemical properties, bioisosteric applications, and self-validating synthetic workflows.

Structural and Physicochemical Profiling

The Causality of 3D Geometry

The fundamental advantage of the spiro[3.3]heptane scaffold lies in its non-coplanar exit vectors[1]. Unlike saturated cycloalkanes (e.g., cyclohexane), which often present coplanar exit vectors mimicking only para-substituted benzenes, spiro[3.3]heptanes provide a rigid, highly defined 3D geometry. Exit vector plot (EVP) analyses confirm that the spatial arrangement of substituents on the spirocyclic core can effectively mimic mono-, meta-, and para-substituted benzene rings, but with the added benefit of increased fraction of sp³ carbons (Fsp³)[1][2].

Bioisosteric Replacements
  • Benzene Bioisosteres: The abiotic nature of spiro[3.3]heptane makes it less recognizable to standard metabolic enzymes (e.g., CYP450s). This circumvents common metabolic liabilities like aromatic oxidation and epoxidation, improving the half-life of the fragment hit[3].

  • Piperidine & Piperazine Bioisosteres: Introducing heteroatoms yields motifs like 2-azaspiro[3.3]heptane (a piperidine surrogate) and 2,6-diazaspiro[3.3]heptane (a piperazine surrogate). These substitutions dramatically enhance aqueous solubility and lower lipophilicity (LogP) while maintaining the basicity required for target engagement.

Table 1: Comparative Physicochemical Profiling

PropertyBenzenePiperidineSpiro[3.3]heptane2-Azaspiro[3.3]heptane
3D Character (Fsp³) 0.01.01.01.0
Lipophilicity (LogP) HighModerateModerate-LowLow
Metabolic Stability Susceptible (Oxidation)Susceptible (

-Oxidation)
High (Steric Shielding)High
Exit Vectors Coplanar (2D)Chair ConformationNon-coplanar (3D)Non-coplanar (3D)

Case Studies in Fragment Elaboration

The transition from a fragment hit to a lead compound requires precise topological control. Spiro[3.3]heptanes have been successfully incorporated into several clinical-stage and FDA-approved drug analogs to optimize their profiles:

  • Sonidegib & Vorinostat: Replacement of the meta-benzene in the anticancer drug sonidegib and the phenyl ring in vorinostat with a spiro[3.3]heptane core yielded patent-free analogs. These analogs retained high target affinity while exhibiting superior solubility profiles[1][4].

  • Olaparib: Substituting the piperazine ring with 2,6-diazaspiro[3.3]heptane significantly improved target selectivity and reduced off-mechanism cytotoxicity, proving the value of rigidified spiro-analogs in mitigating off-target binding.

FBDD_Workflow TID Target ID & Validation FLS Fragment Library Screening TID->FLS HV Hit Validation (X-ray, NMR) FLS->HV SE Spiro[3.3]heptane Elaboration HV->SE LO Lead Optimization SE->LO

Figure 1: Fragment-Based Drug Design workflow integrating spiro[3.3]heptane elaboration.

Bioisosteric_Logic Spiro Spiro[3.3]heptane Core (Non-coplanar exit vectors) Benzene Benzene Bioisostere (meta/para mimics) Spiro->Benzene Piperidine Piperidine Bioisostere (2-azaspiro[3.3]heptane) Spiro->Piperidine Piperazine Piperazine Bioisostere (2,6-diazaspiro[3.3]heptane) Spiro->Piperazine Prop1 Improved Aqueous Solubility Benzene->Prop1 Prop2 Reduced Lipophilicity (LogP) Piperidine->Prop2 Prop3 Enhanced Metabolic Stability Piperazine->Prop3

Figure 2: Logical mapping of spiro[3.3]heptane bioisosteric replacements and property enhancements.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and elaboration of spiro[3.3]heptane fragments.

Protocol 1: Strain-Release Synthesis of 2-Azaspiro[3.3]heptane Derivatives

Causality: Traditional cyclization methods for four-membered rings often suffer from low yields due to high ring strain. Harnessing the inherent strain energy of azabicyclo[1.1.0]butane (ABB) allows for mild, electrophile-induced spirocyclization. This prevents the degradation of sensitive pharmacophores already present on the fragment[5].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the ABB-ketone precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Electrophilic Trigger: Add an electrophile (e.g., trifluoroacetic anhydride or a Lewis acid like Cu(OTf)₂, 10 mol%) dropwise at -78 °C to initiate the strain-release semipinacol-type rearrangement[6][7].

  • Spirocyclization: Allow the reaction to warm to room temperature over 4 hours. The relief of ring strain (approx. 65 kcal/mol) provides the thermodynamic driving force for the irreversible formation of the spiro-azetidine core.

  • Self-Validation: Monitor the reaction via LC-MS. Validate the structural integrity using ¹H-NMR; the rigid spirocyclic structure will present distinct, highly symmetric splitting patterns (e.g., characteristic AB quartets for the cyclobutane protons).

Protocol 2: Fragment Elaboration via sp³-sp² Suzuki-Miyaura Cross-Coupling

Causality: Cross-coupling of sp³-hybridized carbons is notoriously challenging due to competitive


-hydride elimination, which leads to alkene byproducts. However, spiro[3.3]heptanes lack coplanar 

-hydrogens, making them uniquely stable under Pd-catalysis. Utilizing MIDA boronates or BPin derivatives ensures the slow, controlled release of the active boronic acid, preventing protodeboronation and maximizing coupling efficiency[8][9].

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, combine Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and Cs₂CO₃ (3.0 equiv) in a Schlenk flask. Note: PCy₃ provides the necessary steric bulk and electron density to facilitate reductive elimination from the sterically hindered sp³-center.

  • Reagent Addition: Add the spiro[3.3]heptane MIDA boronate (1.0 equiv) and the target aryl halide fragment (1.2 equiv).

  • Solvent & Heating: Suspend the mixture in degassed toluene/H₂O (10:1 v/v). Seal the flask and heat to 85 °C for 16 hours.

  • Self-Validation: Filter the crude mixture through Celite, concentrate, and purify via reverse-phase HPLC. Confirm the successful C-C bond formation via 2D-NMR (HMBC), specifically looking for cross-peaks between the spirocyclic protons and the newly attached aromatic carbons.

Conclusion

The integration of spiro[3.3]heptane scaffolds into FBDD is not merely a structural novelty; it is a rationally driven strategy to escape "flatland." By leveraging their unique 3D exit vectors, improved solubility, and robust synthetic handles (such as strain-release chemistry and sp³-cross coupling), medicinal chemists can systematically optimize the physicochemical and pharmacokinetic properties of fragment hits, drastically improving their probability of clinical success.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere | PubMed (NIH) | 1

  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery | Enamine | 4

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes | Chemical Communications (RSC Publishing) |

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks | ChemRxiv | 2

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | ResearchGate | 5

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery | White Rose eTheses Online | 8

Sources

Foundational

Conformational Landscape of 1-Oxaspiro[3.3]heptan-6-ylmethanol: A Technical Guide for Drug Development Professionals

Abstract The 1-oxaspiro[3.3]heptane motif is an emerging scaffold in medicinal chemistry, valued for its ability to impart three-dimensionality and favorable physicochemical properties to drug candidates. This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-oxaspiro[3.3]heptane motif is an emerging scaffold in medicinal chemistry, valued for its ability to impart three-dimensionality and favorable physicochemical properties to drug candidates. This technical guide provides an in-depth exploration of the conformational analysis of a key derivative, 1-Oxaspiro[3.3]heptan-6-ylmethanol. This document moves beyond a standard protocol, offering a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the conformational preferences of this and related spirocyclic systems. We will delve into the theoretical underpinnings of its structure, present detailed, field-proven methodologies for its characterization via Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, and outline a robust computational workflow for theoretical validation.

Introduction: The Significance of the 1-Oxaspiro[3.3]heptane Scaffold

Spirocyclic systems, where two rings share a single atom, are of immense interest in drug discovery. Their inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] The 1-oxaspiro[3.3]heptane framework, featuring two fused oxetane rings, introduces a unique combination of structural constraints and desirable physicochemical properties. Oxetanes are known to be excellent hydrogen bond acceptors, often more so than other cyclic ethers, a property that can be crucial for molecular recognition at a target protein.[2][3] Furthermore, the incorporation of an oxetane ring can improve metabolic stability and aqueous solubility, key parameters in drug design.[4]

1-Oxaspiro[3.3]heptan-6-ylmethanol, with its pendant hydroxymethyl group, presents an additional layer of complexity and opportunity for targeted interactions. The orientation of this functional group, dictated by the overall conformation of the spirocyclic core, will profoundly influence its ability to engage in hydrogen bonding and other non-covalent interactions. A thorough understanding of its conformational landscape is therefore not merely an academic exercise, but a critical step in the rational design of novel therapeutics.

Theoretical Conformational Isomers: A World of Puckered Rings

The conformational space of 1-Oxaspiro[3.3]heptan-6-ylmethanol is primarily defined by the puckering of the two oxetane rings and the rotational freedom of the exocyclic hydroxymethyl group.

Puckering of the Oxetane Rings

Unlike their planar depictions in 2D, four-membered rings like oxetane are not flat. They adopt a puckered conformation to alleviate ring strain.[5][6] The degree of puckering is influenced by the substituents on the ring.[2][7] For the 1-oxaspiro[3.3]heptane core, each of the two oxetane rings can exist in a puckered state. The spiro fusion introduces a significant level of rigidity, yet a degree of conformational flexibility remains. The two rings are not independent; the puckering of one will influence the other. The molecule can be envisioned to exist in a dynamic equilibrium between several puckered conformations. The relative energies of these conformers will be dictated by a subtle interplay of steric and stereoelectronic effects.[8][9]

Orientation of the Hydroxymethyl Group

The C-C bond connecting the hydroxymethyl group to the spirocyclic core allows for rotation. This gives rise to different rotamers, each with a distinct spatial orientation of the hydroxyl group. The stability of these rotamers will be influenced by steric interactions with the adjacent ring protons and potential intramolecular hydrogen bonding with the ether oxygen of the second oxetane ring.

The primary low-energy conformations of 1-Oxaspiro[3.3]heptan-6-ylmethanol can be hypothesized as a combination of the ring puckering and the hydroxymethyl group rotation. A comprehensive analysis requires the use of computational chemistry to map the potential energy surface and identify the global and local minima.

Computational Workflow for Conformational Analysis

A robust computational approach is indispensable for a thorough understanding of the conformational preferences of 1-Oxaspiro[3.3]heptan-6-ylmethanol. Density Functional Theory (DFT) calculations, in particular, provide a good balance of accuracy and computational cost for systems of this size.[10][11]

Step-by-Step Computational Protocol
  • Initial Structure Generation: A 3D model of 1-Oxaspiro[3.3]heptan-6-ylmethanol is constructed using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is a critical step to ensure that the global minimum and all relevant local minima on the potential energy surface are located.

  • Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization and frequency calculation using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set or higher. This provides the relative energies of the conformers.

  • Analysis: The output of the calculations includes the optimized Cartesian coordinates, from which key dihedral angles describing the ring puckering and substituent orientation can be determined. The relative electronic energies of the conformers allow for the prediction of their populations at a given temperature.

Visualizing the Computational Workflow

G cluster_0 Computational Analysis Workflow Start Start Build 3D Structure Build 3D Structure Start->Build 3D Structure Conformational Search Conformational Search Build 3D Structure->Conformational Search Geometry Optimization (DFT) Geometry Optimization (DFT) Conformational Search->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Analyze Results Analyze Results Frequency Calculation->Analyze Results End End Analyze Results->End G cluster_1 Integrated Conformational Analysis Computational Modeling Computational Modeling Validated Conformational Model Validated Conformational Model Computational Modeling->Validated Conformational Model Predicts conformers & energies NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Validated Conformational Model Solution-state data X-ray Crystallography X-ray Crystallography X-ray Crystallography->Validated Conformational Model Solid-state structure

Sources

Exploratory

The Ascendant Role of Oxetane-Containing Spirocyclic Alcohols in Modern Drug Discovery: A Technical Guide

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design For decades, the landscape of medicinal chemistry was largely dominated by flat, aromatic structures. While effective to a degree, this "flatland"...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design

For decades, the landscape of medicinal chemistry was largely dominated by flat, aromatic structures. While effective to a degree, this "flatland" approach often encounters limitations in achieving optimal target engagement and favorable physicochemical properties. The contemporary paradigm of drug discovery, however, champions the exploration of three-dimensional chemical space. In this pursuit, spirocyclic scaffolds have emerged as powerful tools, offering rigid, well-defined exit vectors for substituents to probe the intricate topographies of biological targets.[1][2]

This guide delves into a particularly compelling subclass of these scaffolds: oxetane-containing spirocyclic alcohols. The incorporation of the strained four-membered oxetane ring, a polar heterocycle, imparts a unique set of properties that can overcome long-standing challenges in drug development, such as poor solubility and metabolic instability.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, properties, and applications of this promising class of molecules.

The Strategic Value of Oxetane-Containing Spirocycles

The confluence of an oxetane ring and a spirocyclic framework creates a molecular architecture with significant advantages in medicinal chemistry.

The Oxetane Moiety: A Bioisostere with Transformative Potential

The oxetane ring is increasingly recognized as a valuable bioisostere for commonly employed functional groups, most notably the gem-dimethyl and carbonyl groups.[5][6]

  • gem-Dimethyl Replacement: The substitution of a gem-dimethyl group with an oxetane can maintain a similar spatial arrangement while significantly improving aqueous solubility and metabolic stability.[3][7] The polar nature of the ether linkage in the oxetane reduces lipophilicity, a critical parameter in optimizing drug-like properties.[6]

  • Carbonyl Group Analogue: The oxetane ring can mimic the hydrogen bond accepting capacity of a carbonyl group, a crucial interaction for target binding.[5] However, the oxetane is generally more metabolically robust and less prone to the chemical liabilities associated with ketones and aldehydes.[4]

The Spirocyclic Core: Engineering Three-Dimensionality

Spirocycles, by their very nature, enforce a rigid, three-dimensional arrangement of atoms. This rigidity can be advantageous in several ways:

  • Conformational Constraint: By locking the conformation of a molecule, a spirocyclic core can reduce the entropic penalty of binding to a target, potentially leading to higher potency.[8][9]

  • Novel Chemical Space: Spirocycles provide unique exit vectors for substituents, allowing for the exploration of previously inaccessible regions of a protein's binding pocket.[1] This can lead to improved selectivity and the discovery of novel modes of action.

The fusion of these two structural motifs in oxetane-containing spirocyclic alcohols results in molecules with a compelling combination of desirable properties for modern drug discovery.

Synthetic Strategies for Accessing Oxetane-Containing Spirocyclic Alcohols

The construction of the strained four-membered oxetane ring within a spirocyclic framework presents unique synthetic challenges. However, several robust methodologies have been developed to access these valuable building blocks.

Intramolecular Williamson Ether Synthesis: A Classic Approach

The intramolecular Williamson ether synthesis is a cornerstone for the formation of cyclic ethers, including oxetanes.[2] This method typically involves the cyclization of a 1,3-halohydrin or a related substrate bearing a hydroxyl group and a suitable leaving group in a 1,3-relationship.

Conceptual Workflow: The synthesis of a representative spirocyclic oxetane alcohol, such as (2-oxa-6-azaspiro[3.3]heptan-6-yl)methanol, can be envisioned via an intramolecular Williamson etherification of a suitably protected triol precursor.

Williamson_Ether_Synthesis Start Pentaerythritol-derived Triol Intermediate1 Selective Protection & Functional Group Interconversion Start->Intermediate1 Multi-step Intermediate2 Activation of Primary Hydroxyl (e.g., Tosylation) Intermediate1->Intermediate2 Cyclization Intramolecular SN2 Cyclization (Base-mediated) Intermediate2->Cyclization Product Protected Spirocyclic Oxetane Alcohol Cyclization->Product Deprotection Final Deprotection Product->Deprotection FinalProduct Oxetane-Containing Spirocyclic Alcohol Deprotection->FinalProduct Paterno_Buchi_Reaction Reactants Cyclic Ketone + Alkene Photoexcitation Photoexcitation (hν) Reactants->Photoexcitation Triplet_Ketone Triplet State Ketone Photoexcitation->Triplet_Ketone Diradical 1,4-Diradical Intermediate Triplet_Ketone->Diradical + Alkene Spin_Inversion Intersystem Crossing Diradical->Spin_Inversion Oxetane Spirocyclic Oxetane Spin_Inversion->Oxetane Ring Closure

Sources

Foundational

Engineering Metabolic Resilience: The Bioisosteric Potential of Spiro[3.3]heptane Derivatives in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Introduction: The "Escape from Flatland" Paradigm For decades, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction: The "Escape from Flatland" Paradigm

For decades, medicinal chemistry relied heavily on planar,


-hybridized aromatic rings (e.g., benzene) and simple saturated heterocycles (e.g., piperazine, morpholine) to build lead compounds. However, the over-reliance on flat molecules has been statistically correlated with poor clinical progression due to suboptimal physicochemical properties, off-target toxicity, and high metabolic liability.

The strategic shift toward increasing the fraction of


-hybridized carbons (

) has brought strained polycyclic scaffolds to the forefront of modern drug design. Among these, spiro[3.3]heptane and its heteroatom-substituted derivatives (such as 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane) have emerged as premier three-dimensional bioisosteres. By replacing flat aromatic rings or metabolically vulnerable heterocycles, these rigidified scaffolds can fundamentally alter a drug's pharmacokinetic profile [1].

Mechanistic Causality: Why Spiro[3.3]heptanes Alter Metabolic Fate

The metabolic stability of a drug candidate is largely dictated by its susceptibility to Phase I metabolism, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.

The Vulnerability of Traditional Cores

Planar aromatic rings are highly susceptible to CYP450-mediated epoxidation, which can rapidly degrade the molecule or generate toxic, electrophilic metabolites such as benzoquinones (a primary mechanism in idiosyncratic drug toxicity) [2]. Similarly, saturated rings like piperazine are prone to


-carbon oxidation and 

-dealkylation due to the accessible electron density near the basic nitrogen.
The Spirocyclic Advantage

Replacing these moieties with a spiro[3.3]heptane core introduces profound mechanistic changes:

  • Steric Shielding: The spiro fusion at a single quaternary carbon creates a dense, rigid, and sterically hindered microenvironment. This bulk physically blocks the approach of CYP450 catalytic heme centers to potential oxidation sites.

  • Elimination of Planar

    
     Bonds:  By removing the aromatic 
    
    
    
    -system, the molecule bypasses the arene oxide (epoxidation) metabolic pathway entirely.
  • Conformational Rigidity: The highly restricted conformational ensemble of the spiro[3.3]heptane core minimizes the entropic penalty upon target binding, often preserving or enhancing target affinity while simultaneously burying lipophilic surface area to improve aqueous solubility [3].

The Nuance of Metabolic Shunting

It is critical to understand that bioisosteric replacement is not a universal panacea. While replacing a piperazine with 2,6-diazaspiro[3.3]heptane generally improves stability, replacing a meta-substituted phenyl ring can sometimes decrease stability. For example, in saturated analogues of the anticancer drug Sonidegib, the introduction of a spiro[3.3]heptane core altered the binding geometry due to non-coplanar exit vectors, reducing both biological activity and metabolic stability [4]. Furthermore, the spiro[3.3]heptane core itself can be subject to selective P450 BM3 hydroxylation, creating new, albeit slower, metabolic shunts [5].

Pathway A Aromatic/Piperazine Lead Compound B CYP450 Oxidation (Rapid Metabolism) A->B D Spiro[3.3]heptane Bioisostere A->D Scaffold Hopping C Toxic Metabolites (e.g., Benzoquinones) B->C E Steric Shielding & No Planar sp2 Bonds D->E F Metabolic Stability (Prolonged t1/2) E->F G Selective P450 BM3 Hydroxylation E->G Metabolic Shunting

Fig 1. Metabolic shunting pathways comparing aromatic cores to spiro[3.3]heptane bioisosteres.

Quantitative Data & Comparative Analysis

To illustrate the impact of spirocyclic integration, the following table summarizes the typical shifts in physicochemical and metabolic parameters when a standard piperazine core is replaced by a 2,6-diazaspiro[3.3]heptane bioisostere.

ParameterPiperazine Core2,6-Diazaspiro[3.3]heptaneMechanistic Rationale
Fraction

(

)
ModerateHighIntroduction of the 3D bicyclic framework increases molecular complexity.
Aqueous Solubility (LogS) BaselineImproved (+0.5 to 1.0 log)The 3D geometry disrupts flat crystal lattice packing, lowering the melting point and enhancing solvation.
CYP450 Intrinsic Clearance (

)
High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric hindrance at the bridgehead carbons prevents

-oxidation and

-dealkylation.
Target Selectivity BaselineEnhancedRigid, non-coplanar exit vectors reduce promiscuous off-target binding by locking the active conformation.

Experimental Validation: Self-Validating Microsomal Stability Protocol

To accurately quantify the metabolic stability of newly synthesized spiro[3.3]heptane derivatives, a robust Human Liver Microsome (HLM) assay must be employed. The following protocol is designed as a self-validating system, ensuring that kinetic artifacts are eliminated through precise environmental controls and internal standardization.

Step-by-Step Methodology

1. Reagent Preparation & Buffering

  • Action: Prepare a 1 µM solution of the spiro[3.3]heptane test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Causality: The phosphate buffer mimics physiological pH, which is critical for maintaining the tertiary structure and catalytic viability of the CYP450 enzymes.

    
     acts as an essential cofactor for the enzymatic reaction.
    

2. Microsome Addition

  • Action: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Causality: Utilizing pooled HLMs accounts for inter-individual genetic variability in CYP expression, providing a standardized baseline for Phase I metabolic clearance.

3. Thermal Pre-Incubation

  • Action: Incubate the mixture in a shaking water bath at 37°C for exactly 5 minutes.

  • Causality: This ensures the system reaches thermal equilibrium before the reaction begins. Skipping this step leads to non-linear initial reaction rates (kinetic artifacts) due to temperature gradients.

4. Reaction Initiation

  • Action: Initiate the reaction by adding an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to a final volume of 100 µL.

  • Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons. NADPH serves as the obligate electron donor. Adding it last precisely defines

    
    .
    

5. Time-Course Sampling & Quenching

  • Action: At designated time points (0, 5, 15, 30, and 45 minutes), extract a 20 µL aliquot and immediately transfer it into 80 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS).

  • Causality: The ice-cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity. The IS is crucial; it normalizes any variance in extraction efficiency and LC-MS/MS ionization suppression, making the data self-validating.

6. Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining (

    
    ) versus time. The slope of the linear regression represents the elimination rate constant (
    
    
    
    ). Calculate the half-life (
    
    
    ) and intrinsic clearance (
    
    
    ).

G A Test Compound (Spiro[3.3]heptane) C Pre-incubation (37°C, 5 min) A->C B HLM + Buffer (pH 7.4) B->C D Initiate Reaction (Add NADPH) C->D E Aliquots at Time Points (0-45 min) D->E F Quench Reaction (Cold ACN + IS) E->F G Centrifugation & LC-MS/MS F->G H Calculate t1/2 & CLint G->H

Fig 2. High-throughput microsomal stability workflow for spirocyclic derivatives.

Conclusion

The integration of spiro[3.3]heptane derivatives represents a sophisticated strategy in modern drug discovery. By meticulously replacing planar aromatic rings and vulnerable saturated heterocycles with these 3D, rigidified bioisosteres, medicinal chemists can engineer molecules with superior metabolic resilience, enhanced solubility, and exquisite target selectivity. However, as demonstrated by the nuanced metabolic shunting pathways, empirical validation through rigorous, self-validating microsomal assays remains an absolute necessity to confirm the pharmacokinetic superiority of each novel chemotype.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Three-dimensional saturated C(sp3)
  • 1-Substituted 2-azaspiro[3.
  • Metabolic stability and biological activity of spiro[3.
  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for 1-Oxaspiro[3.3]heptan-6-ylmethanol

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 1-Oxaspiro[3.3]heptan-6-ylmethanol . Unlike the more common 2-oxa isomer (often synthesized from pentaerythritol de...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 1-Oxaspiro[3.3]heptan-6-ylmethanol . Unlike the more common 2-oxa isomer (often synthesized from pentaerythritol derivatives), the 1-oxa isomer requires a specific ring-expansion strategy to install the oxygen atom adjacent to the spiro-carbon.

Executive Summary & Scientific Rationale

Spirocyclic oxetanes have emerged as critical bioisosteres in medicinal chemistry, offering a rigid, sp³-rich alternative to gem-dimethyl groups or carbonyls. While 2-oxaspiro[3.3]heptane is widely utilized, the 1-oxaspiro[3.3]heptane scaffold provides a distinct vector orientation and lipophilicity profile (


).

This protocol details the synthesis of 1-Oxaspiro[3.3]heptan-6-ylmethanol via a "Ring-Expansion" strategy. Unlike direct cyclization methods used for the 2-oxa isomer, this route constructs the oxetane ring directly onto a cyclobutane core via a sulfur-ylide mediated expansion of a spiro-epoxide intermediate. This method ensures regiochemical control, placing the oxygen atom adjacent to the spiro center.

Retrosynthetic Logic

The synthesis is disconnected into two primary phases:

  • Scaffold Construction: Transformation of commercially available 3-oxocyclobutanecarboxylic acid into the 1-oxaspiro[3.3]heptane core.

  • Functionalization: Reduction of the pendant ester to the target primary alcohol.

Retrosynthesis Target 1-Oxaspiro[3.3]heptan-6-ylmethanol (Target) Precursor Ethyl 1-oxaspiro[3.3]heptane-6-carboxylate (Key Intermediate) Target->Precursor Reduction (LiAlH4) Epoxide Spiro-Epoxide Intermediate Precursor->Epoxide Ring Expansion (Corey-Chaykovsky) Start 3-Oxocyclobutanecarboxylic Acid (Commercial Starting Material) Epoxide->Start Wittig / Epoxidation

Figure 1: Retrosynthetic disconnection showing the critical ring-expansion strategy.

Detailed Synthetic Protocols

Phase 1: Construction of the Spiro-Oxetane Core

This phase transforms the ketone of the cyclobutane ring into a spiro-oxetane. We utilize a Tiffeneau-Demjanov-style ring expansion logic adapted for oxiranes using sulfur ylides.

Step 1.1: Esterification & Olefination

Objective: Convert 3-oxocyclobutanecarboxylic acid to Ethyl 3-methylenecyclobutanecarboxylate.

  • Reagents: Ethanol, H₂SO₄ (cat.), Methyltriphenylphosphonium bromide (

    
    ), KOtBu.
    
  • Rationale: The acid must be protected as an ester to prevent interference during the basic Wittig and ylide steps.

Protocol:

  • Esterification: Dissolve 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in EtOH (100 mL). Add conc. H₂SO₄ (0.5 mL) and reflux for 4 hours. Concentrate, neutralize with sat. NaHCO₃, and extract with DCM to yield Ethyl 3-oxocyclobutanecarboxylate .

  • Wittig Reaction: Suspend

    
     (1.2 equiv) in anhydrous THF at 0°C. Add KOtBu (1.2 equiv) portion-wise. Stir for 30 min (yellow solution).
    
  • Add the keto-ester (from step 1) dropwise at 0°C. Warm to RT and stir for 3 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with Hexanes/EtOAc (9:1). The non-polar alkene elutes easily.

  • Yield Target: >85% (Colorless oil).

Step 1.2: Epoxidation (Prilezhaev Reaction)

Objective: Convert the exocyclic alkene to the spiro-epoxide (Ethyl 1-oxaspiro[2.3]hexane-5-carboxylate).

  • Reagents: m-CPBA (meta-Chloroperoxybenzoic acid), DCM.

  • Mechanism: Concerted electrophilic addition of oxygen to the alkene.

Protocol:

  • Dissolve the alkene (1 equiv) in DCM (0.2 M). Cool to 0°C.

  • Add m-CPBA (1.2 equiv, 77% max purity) portion-wise.

  • Stir at RT for 12 hours. Monitor by TLC (stain with KMnO₄; epoxide is active).

  • Quench: Wash with 10% Na₂SO₃ (to reduce excess peroxide) followed by sat. NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

  • Purification: Flash chromatography (Silica, Hex/EtOAc).

  • Critical Note: The spiro-epoxide is strained.[1][2] Store at -20°C if not using immediately.

Step 1.3: Ring Expansion to 1-Oxaspiro[3.3]heptane

Objective: Insert a methylene group into the epoxide ring to form the oxetane.

  • Reagents: Trimethylsulfoxonium Iodide (TMSOI), NaH (60% in oil), DMSO/THF.

  • Mechanism: Formation of the dimethylsulfoxonium methylide, which attacks the less hindered carbon of the epoxide (or attacks the ketone if doing direct conversion, but here we attack the epoxide). Note: Direct conversion from ketone to oxetane using 3 equiv of TMSOI is possible but often lower yielding than the stepwise epoxide expansion for this specific strained system.

Protocol:

  • Ylide Formation: In a flame-dried flask, wash NaH (2.0 equiv) with dry hexanes. Suspend in dry DMSO (0.5 M). Add TMSOI (2.0 equiv) portion-wise at RT. Stir 1h until gas evolution ceases and a clear solution forms.

  • Addition: Dissolve the spiro-epoxide (from Step 1.2) in dry DMSO/THF (1:1). Add dropwise to the ylide solution at RT.

  • Reaction: Heat to 50°C for 4-6 hours. The ylide attacks the epoxide, forming an alkoxide which then cyclizes to expel DMSO, closing the 4-membered oxetane ring.

  • Workup: Pour into ice water. Extract extensively with Et₂O (DMSO retains organics). Wash organics with brine.

  • Product: Ethyl 1-oxaspiro[3.3]heptane-6-carboxylate .

Phase 2: Functional Group Reduction
Step 2.1: Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol without opening the strained oxetane ring.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), anhydrous THF.

  • Safety: Oxetanes are stable to hydride reduction, but acidic workups must be mild to prevent ring opening.

Protocol:

  • Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (0.3 M) at 0°C under Argon.

  • Add Ethyl 1-oxaspiro[3.3]heptane-6-carboxylate (dissolved in THF) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Fieser Workup:

    • Cool to 0°C.

    • Add water (x mL = grams of LAH).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

  • Add anhydrous MgSO₄, stir 15 min, and filter through Celite.

  • Purification: The filtrate is concentrated. If necessary, purify via column chromatography (DCM/MeOH 95:5).

Analytical Data & QC Specifications

To validate the synthesis, compare spectral data against these expected parameters.

ParameterSpecificationDiagnostic Signal
Appearance Colorless, viscous oilN/A
¹H NMR (Oxetane)

4.3 - 4.6 ppm
2H, t (Oxetane

adjacent to O)
¹H NMR (Spiro)

2.1 - 2.6 ppm
2H, t (Oxetane

adjacent to spiro C)
¹H NMR (Target)

3.5 - 3.7 ppm
2H, d (

-OH)
¹³C NMR

~80 ppm
Oxetane

carbon
¹³C NMR

~35-45 ppm
Spiro quaternary carbon
Mass Spec [M+H]⁺ = 129.1ESI Positive Mode

Workflow Visualization

The following diagram illustrates the complete reaction pathway and critical decision points.

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start Start: 3-Oxocyclobutanecarboxylic Acid Step1 1. Esterification & Wittig (Formation of Exocyclic Alkene) Start->Step1 EtOH/H+, then MePPh3Br/KOtBu Step2 2. Prilezhaev Epoxidation (m-CPBA, DCM) Step1->Step2 Alkene Intermediate QC1 Check: Alkene formation (NMR) Step1->QC1 Step3 3. Corey-Chaykovsky Expansion (TMSOI, NaH, DMSO) Step2->Step3 Spiro-Epoxide Intermediate QC2 Check: Epoxide stability Step2->QC2 Step4 4. Reduction (LiAlH4, THF) Step3->Step4 Ethyl 1-oxaspiro[3.3]heptane-6-carboxylate Final Final: 1-Oxaspiro[3.3]heptan-6-ylmethanol Step4->Final Fieser Workup

Figure 2: Step-wise reaction workflow with critical checkpoints.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

  • Okuma, K., Tanaka, Y., Kaji, S., & Ohta, H. (1983). A Convenient Synthesis of Oxetanes from Carbonyl Compounds with Trimethylsulfoxonium Iodide. Journal of Organic Chemistry.

  • ChemScene. (2023). Product Data: (1-Oxaspiro[3.3]heptan-6-yl)methanol.[3]

  • Azevedo, L. F., et al. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes. Tetrahedron Letters. [4]

Sources

Application

Application Note: Functionalization of 1-Oxaspiro[3.3]heptan-6-ylmethanol in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols Executive Summary & Medicinal Chemistry Context The integration of strai...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Medicinal Chemistry Context

The integration of strained spiro heterocycles into lead compounds is a cornerstone of modern drug design. Specifically, 1-oxaspiro[3.3]heptanes have emerged as highly valuable non-classical bioisosteres for flat aromatic rings, morpholines, and tetrahydropyrans . By replacing planar systems with these rigidified, sp³-rich scaffolds, medicinal chemists can significantly improve the physicochemical properties of drug candidates—reducing lipophilicity, enhancing aqueous solubility, and mitigating cytochrome P450 (CYP450) mediated metabolic clearance .

1-Oxaspiro[3.3]heptan-6-ylmethanol (CAS: 2694735-07-2) serves as a premier building block in this space. The primary alcohol at the C6 position provides a highly versatile exit vector, allowing for rapid synthetic divergence into carboxylic acids, amines, and ethers while preserving the integrity of the spirocyclic core.

Expert Insight: Stereochemical Considerations

A critical, often-overlooked aspect of working with 1-oxaspiro[3.3]heptanes is their inherent 3D geometry. Because the oxetane and cyclobutane rings are orthogonal, the C6 position is not symmetric with respect to the oxetane oxygen (O1).

Causality in SAR: Functionalization at the C6 primary alcohol yields two distinct diastereomers: cis and trans relative to the oxetane oxygen. This geometric nuance dictates the exact vector angle of the appended pharmacophore. When designing libraries, both diastereomers must be evaluated, as the spatial orientation of the functional group will directly impact target binding affinity and structure-activity relationships (SAR) .

Physicochemical Profiling

The table below demonstrates the quantitative advantages of substituting traditional rings with the 1-oxaspiro[3.3]heptane scaffold.

Table 1: Comparative Physicochemical Properties of Bioisosteric Scaffolds

Scaffold (R-Group)Fraction sp³ (Fsp³)Relative LogP ShiftAqueous Solubility (μM)Metabolic Clearance (μL/min/mg)
Phenyl 0.00+1.5< 10> 50 (High)
Tetrahydropyran 0.83+0.4~ 50~ 30 (Moderate)
1-Oxaspiro[3.3]heptane 1.00-0.2> 150< 10 (Low)

Note: Data represents generalized trends observed during hit-to-lead optimization when substituting a standard pharmacophore with the respective ring systems .

Synthetic Divergence & Workflows

G A 1-Oxaspiro[3.3]heptan-6-ylmethanol (Primary Alcohol) B 1-Oxaspiro[3.3]heptane-6-carboxylic acid (Amide Coupling Vector) A->B Oxidation (TEMPO/BAIB) C 1-Oxaspiro[3.3]heptan-6-ylmethyl methanesulfonate (Activated) A->C Mesylation (MsCl, Et3N) E 6-(Alkoxymethyl)-1-oxaspiro[3.3]heptane (Ether Linkage) A->E Alkylation (NaH, R-X) D 6-(Aminomethyl)-1-oxaspiro[3.3]heptane (Basic Amine Vector) C->D Amination (R-NH2, Heat)

Synthetic divergence of 1-oxaspiro[3.3]heptan-6-ylmethanol into key medicinal chemistry vectors.

Protocol A: Mild Oxidation to 1-Oxaspiro[3.3]heptane-6-carboxylic acid
  • Mechanistic Causality: Strained oxetanes are highly susceptible to acid-catalyzed ring-opening. Traditional aggressive oxidants (e.g., Jones reagent) will degrade the spirocyclic core. The metal-free TEMPO/BAIB system provides a mild, pH-neutral environment that selectively oxidizes the primary alcohol to the carboxylic acid without compromising the oxetane ring .

Step-by-Step Methodology:

  • Charge a round-bottom flask with 1-oxaspiro[3.3]heptan-6-ylmethanol (1.0 equiv) and dissolve in a 1:1 mixture of MeCN and H₂O (0.2 M).

  • Add Bis(acetoxy)iodobenzene (BAIB, 2.2 equiv) and TEMPO (0.2 equiv) sequentially at 0 °C.

  • Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • Quench with saturated aqueous Na₂S₂O₃ to neutralize the unreacted oxidant.

  • Adjust the pH to ~3 using 1M HCl, then extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System: LC-MS must show the [M-H]⁻ ion for the carboxylic acid. ¹H NMR will confirm the disappearance of the -CH₂OH multiplet (~3.6 ppm) and the appearance of a broad downfield carboxylic acid proton (>10.0 ppm).

Protocol B: Activation and Nucleophilic Amination
  • Mechanistic Causality: The primary alcohol is a poor leaving group. Converting it to a mesylate is preferred over halogenation (e.g., Appel reaction), as phosphonium intermediates can occasionally induce unwanted rearrangements or ring-expansions in highly strained spiro systems. The exocyclic mesylate is sterically accessible and easily displaced via Sₙ2 by amines .

Step-by-Step Methodology:

  • Mesylation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.3 M) under N₂. Add Triethylamine (2.0 equiv) and cool to 0 °C. Add Methanesulfonyl chloride (1.2 equiv) dropwise. Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield the crude mesylate.

  • Amination: Dissolve the crude mesylate in anhydrous MeCN (0.2 M). Add K₂CO₃ (3.0 equiv) and the desired primary/secondary amine (1.5 equiv).

  • Heat the suspension to 60 °C for 12 hours.

  • Filter the inorganic salts, concentrate, and purify via reverse-phase HPLC or acid-base extraction.

  • Self-Validation System: TLC (Ninhydrin stain) will confirm the presence of the amine product. LC-MS will show the [M+H]⁺ ion corresponding to the target amine, with complete consumption of the mesylate intermediate.

Protocol C: Direct Etherification (Alkylation)
  • Mechanistic Causality: Mitsunobu etherifications can be sluggish and sterically hindered by the puckered cyclobutane ring of the spiro system. Direct Williamson ether synthesis using NaH and an alkyl halide in a polar aprotic solvent (DMF) provides superior yields and avoids the tedious chromatographic removal of triphenylphosphine oxide byproducts.

Step-by-Step Methodology:

  • Dissolve 1-oxaspiro[3.3]heptan-6-ylmethanol (1.0 equiv) in anhydrous DMF (0.2 M) under N₂.

  • Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Add the desired alkyl halide (1.2 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench carefully with ice water, extract with MTBE (3x), wash extensively with water (to remove DMF) and brine, dry, and concentrate.

  • Self-Validation System: IR spectroscopy will show the disappearance of the broad -OH stretch (~3300 cm⁻¹). ¹H NMR will show a new set of peaks for the appended alkyl group and a characteristic chemical shift of the exocyclic -CH₂- protons.

Pharmacological Impact Pathway

The integration of functionalized 1-oxaspiro[3.3]heptanes triggers a cascade of favorable pharmacological optimizations, transforming hit molecules into viable clinical candidates.

PKPD A Incorporation of 1-Oxaspiro[3.3]heptane (Bioisosteric Replacement) B Increased sp3 Fraction (Fsp3) & 3D Complexity A->B C Reduction of Lipophilicity (LogP) A->C E Improved Metabolic Stability (Reduced CYP450 Clearance) B->E D Enhanced Aqueous Solubility C->D F Optimized PK/PD Profile for Lead Candidate D->F E->F

Pharmacological impact pathway of substituting flat aromatic rings with 1-oxaspiro[3.3]heptanes.

References

  • Kozyriev, Y. K., et al. "Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery." Tetrahedron Letters 122 (2023): 154515. URL: [Link]

  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes." Chemical Communications 61 (2025). URL: [Link]

Sources

Method

Application Notes and Protocols: Selective Oxidation of 1-Oxaspiro[3.3]heptan-6-ylmethanol to Aldehydes

Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract This comprehensive guide provides detailed protocols and expert insights for the selective oxidation of 1-oxaspiro[3.3]heptan-6-ylmethanol t...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This comprehensive guide provides detailed protocols and expert insights for the selective oxidation of 1-oxaspiro[3.3]heptan-6-ylmethanol to its corresponding aldehyde, 1-oxaspiro[3.3]heptan-6-carbaldehyde. The 1-oxaspiro[3.3]heptane motif is a valuable, strained, three-dimensional scaffold increasingly utilized in drug discovery as a bioisosteric replacement for more common cyclic systems.[1][2] The aldehyde derivative is a key intermediate for further functionalization. This document details three robust and widely applicable oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-based catalytic oxidation, enabling researchers to choose the optimal strategy based on scale, available resources, and functional group tolerance.

Introduction: The Significance of the 1-Oxaspiro[3.3]heptane Scaffold

In modern medicinal chemistry, there is a significant trend of "escaping flatland" to access novel chemical space with improved physicochemical properties.[2] Strained spiro heterocycles, such as those based on the spiro[3.3]heptane core, are at the forefront of this movement.[1] Their rigid, three-dimensional architecture can lead to enhanced metabolic stability, improved solubility, and better target selectivity when incorporated into drug candidates.[1][3] Specifically, the 1-oxaspiro[3.3]heptane moiety serves as a valuable building block and a potential bioisostere for commonly used groups like piperidine or cyclohexane rings.[2][4]

The conversion of the readily accessible primary alcohol, (1-oxaspiro[3.3]heptan-6-yl)methanol[5], to the corresponding aldehyde is a critical transformation. This aldehyde is a versatile synthetic handle, enabling a wide array of subsequent chemical modifications, including reductive aminations, Wittig reactions, and further oxidations to the carboxylic acid[6].

The primary challenge in this synthesis is achieving the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[7] This guide presents three field-proven, mild oxidation protocols that reliably yield the desired aldehyde product.

Strategic Selection of an Oxidation Protocol

The choice of an oxidation method is dictated by several factors including the scale of the reaction, the presence of other sensitive functional groups, safety considerations, and the ease of workup. We present three premier methods, each with distinct advantages.

  • Swern Oxidation: A classic, metal-free method known for its mild conditions and high yields.[8][9] It operates at very low temperatures (-78 °C) and is tolerant of a wide variety of functional groups.[8][10] Its main drawback is the formation of the malodorous byproduct, dimethyl sulfide (DMS).[9]

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent and is prized for its operational simplicity, mildness, and rapid reaction times at room temperature.[11] It avoids the use of toxic chromium reagents and generally features a straightforward workup.

  • TEMPO-Catalyzed Oxidation: A powerful and "green" catalytic method that can use inexpensive and environmentally benign terminal oxidants like sodium hypochlorite (bleach).[12][13] The use of a catalytic amount of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical makes it suitable for large-scale synthesis.[14]

Comparative Overview of Oxidation Methods
MethodKey ReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to RT1-3 hoursHigh yields, excellent functional group tolerance, metal-free.[8][10]Requires cryogenic temperatures, produces foul-smelling DMS[8][9], strict anhydrous conditions needed.
DMP Oxidation Dess-Martin PeriodinaneRoom Temperature0.5-2 hoursVery mild, fast, simple workup, no toxic metals.DMP is shock-sensitive, stoichiometric use of expensive reagent.
TEMPO Oxidation TEMPO (cat.), NaOCl, KBr0 °C to RT1-4 hoursCatalytic, uses inexpensive oxidant, environmentally friendly.[12]Potential for chlorination of sensitive substrates, requires careful pH control.[15]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures and is suitable for scales ranging from milligrams to several grams.[8][16][17]

Materials and Reagents:

  • (1-Oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, dried in an oven

Workflow Diagram:

G cluster_prep Preparation (-78 °C) cluster_reaction Reaction (-78 °C) cluster_quench Quench & Warm-up cluster_workup Work-up & Purification prep_reagents Dissolve Oxalyl Chloride in anhydrous DCM add_dmso Add DMSO dropwise, maintain -78 °C prep_reagents->add_dmso Stir 15 min add_alcohol Add Alcohol Solution dropwise add_dmso->add_alcohol Formation of active oxidant stir_reaction Stir for 45 min add_alcohol->stir_reaction add_tea Add Triethylamine (TEA) stir_reaction->add_tea warm_up Warm to Room Temp. add_tea->warm_up Stir 30 min workup Aqueous Work-up warm_up->workup extract Extract with DCM workup->extract purify Column Chromatography extract->purify

Caption: Swern Oxidation Experimental Workflow.

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two septa under an inert atmosphere (Argon or Nitrogen).

  • Activator Formation: Add anhydrous DCM to the flask and cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.5 equiv) via syringe.

  • Following the oxalyl chloride addition, add anhydrous DMSO (2.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.

  • Alcohol Addition: Dissolve (1-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Add triethylamine (5.0 equiv) dropwise to the flask. The mixture may become thick. Stir for 30 minutes at -78 °C.

  • Warm-up and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

  • Waste Handling: Rinse all glassware that came into contact with dimethyl sulfide with a bleach solution to oxidize the odoriferous byproduct.[8]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is ideal for rapid, small- to medium-scale synthesis at room temperature.[11][18]

Materials and Reagents:

  • (1-Oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

Mechanism Diagram:

G Start Alcohol + DMP Intermediate1 Ligand Exchange (Alcohol displaces Acetate) Start->Intermediate1 Intermediate2 Periodinane Intermediate Intermediate1->Intermediate2 - Acetic Acid TransitionState Intramolecular Proton Transfer (5-membered ring TS) Intermediate2->TransitionState Products Aldehyde + Byproducts TransitionState->Products Reductive Elimination

Caption: Dess-Martin Periodinane Oxidation Mechanism.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add (1-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv) and anhydrous DCM.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature. If the substrate is acid-sensitive, a small amount of solid sodium bicarbonate can be added as a buffer.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor progress by TLC.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Stir the biphasic mixture vigorously until the solid byproducts dissolve. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: TEMPO-Catalyzed Oxidation (Anelli-type)

This protocol is an excellent choice for a scalable and cost-effective oxidation.[15]

Materials and Reagents:

  • (1-Oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv)

  • TEMPO (0.01 equiv)

  • Potassium Bromide (KBr) (0.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Aqueous Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13% available chlorine) (1.1 equiv)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv), TEMPO (0.01 equiv), and KBr (0.1 equiv) in DCM.

  • Add the saturated aqueous NaHCO₃ solution. Cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidant Addition: While stirring vigorously, add the aqueous NaOCl solution dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C. The orange color of the organic phase indicates the presence of the active oxoammonium species.

  • Reaction: Stir the reaction at 0 °C until the starting material is consumed, as monitored by TLC (typically 1-3 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography.

Conclusion

The selective oxidation of 1-oxaspiro[3.3]heptan-6-ylmethanol to its aldehyde is a crucial step for the elaboration of this valuable drug discovery scaffold. This guide has detailed three reliable and effective methods—Swern, DMP, and TEMPO-catalyzed oxidation. For high-purity, small-scale synthesis with broad functional group tolerance, the Swern or DMP oxidations are excellent choices. For larger-scale, more cost-effective, and environmentally conscious syntheses, the TEMPO-catalyzed protocol is highly recommended. The successful implementation of these protocols will empower researchers to efficiently access the key 1-oxaspiro[3.3]heptan-6-carbaldehyde intermediate for their drug development programs.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]

  • Singh, S., et al. (2013). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Available at: [Link]

  • Colella, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available at: [Link]

  • Ismail, O., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. Available at: [Link]

  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available at: [Link]

  • ResearchGate. Applications of spiro[3.3]heptane scaffolds to medchem purposes. Available at: [Link]

  • Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Available at: [Link]

  • Wikipedia. Swern oxidation. Available at: [Link]

  • Organic Chemistry Portal. Swern Oxidation. Available at: [Link]

  • gChem. Swern Oxidation. Available at: [Link]

  • Scribd. Learn More About Swern Oxidation. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Challenging 6-Functionalized 1-Oxaspiro[3.3]Heptanes – New Scaffolds for Drug Discovery. Available at: [Link]

  • ResearchGate. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available at: [Link]

  • Organic Reactions. (2011). TEMPO-Mediated Oxidations. Available at: [Link]

  • Read, A. K., & Wipf, P. (2019). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hamza, D., & Baxter, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • Stahl, S. S., et al. (2010). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Angewandte Chemie International Edition. Available at: [Link]

  • Podlech, J. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Available at: [Link]

  • American Chemical Society. (2026). TEMPO Plus Co-Oxidant. Available at: [Link]

  • University of Colorado Boulder. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. Available at: [Link]

  • MacMillan, D. W. C., et al. (2001). The Direct and Enantioselective Organocatalytic R-Oxidation of Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Data.gov. (2025). Compound 529209: Oxaspiro[3.3]heptane. Available at: [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]

  • Revue Roumaine de Chimie. (2016). mild, efficient oxidation of alcohols to aldehydes and ketones with periodic acid. Available at: [Link]

Sources

Application

Application Notes and Protocols: Esterification of Spirocyclic Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Esterifying Spirocyclic Alcohols Spirocyclic moieties are increasingly incorporated into drug candidates due to th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Esterifying Spirocyclic Alcohols

Spirocyclic moieties are increasingly incorporated into drug candidates due to their unique three-dimensional structures, which can enhance binding affinity, metabolic stability, and cell permeability while reducing off-target effects. The hydroxyl group on a spirocyclic scaffold is a key functional handle for further molecular elaboration. Its conversion to an ester can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Esterification can serve several critical purposes in drug development, including the formation of prodrugs to improve bioavailability, modulation of solubility, and the introduction of functionalities for bioconjugation.

However, the inherent steric hindrance often associated with the hydroxyl group in a spirocyclic system presents significant challenges for standard esterification procedures. This guide provides a detailed overview of robust methods for the esterification of these sterically demanding alcohols, with a focus on the underlying principles and practical execution.

Foundational Principles: Navigating the Challenges of Spirocyclic Alcohol Esterification

The primary obstacle in the esterification of spirocyclic alcohols is the sterically congested environment around the hydroxyl group. This congestion can impede the approach of both the carboxylic acid and the activating reagents. Therefore, successful esterification necessitates the use of methods that can overcome this steric barrier. The choice of method will depend on the specific substrate, the desired ester, and the presence of other functional groups in the molecule.

Several key strategies have been developed to address these challenges:

  • Activation of the Carboxylic Acid: Many successful methods rely on converting the carboxylic acid into a more reactive species, thereby increasing its electrophilicity and driving the reaction forward even with a sterically hindered alcohol.

  • Activation of the Alcohol: Alternatively, the hydroxyl group of the spirocyclic alcohol can be converted into a better leaving group, facilitating its displacement by a carboxylate nucleophile.

  • Use of Potent Catalysts: Specific catalysts can accelerate the reaction rate by facilitating the formation of highly reactive intermediates.

This document will detail three widely applicable and effective methods: the Steglich Esterification, the Mitsunobu Reaction, and Acylation with Acyl Chlorides in the presence of a nucleophilic catalyst.

Method 1: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, particularly well-suited for sterically hindered substrates.[1][2][3] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate the acyl transfer to the alcohol.[1][4][5]

Mechanism of Action

The reaction proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[1][2]

  • Formation of the Acyl-Pyridinium Intermediate: The highly nucleophilic DMAP attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) or the corresponding urea from EDC, and forming a highly electrophilic N-acylpyridinium species.[2][4]

  • Nucleophilic Attack by the Alcohol: The spirocyclic alcohol then attacks the activated acyl group of the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.[2][4]

The formation of the stable and insoluble dicyclohexylurea (in the case of DCC) helps to drive the reaction to completion.[1]

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_acyl_transfer Acyl Transfer cluster_esterification Ester Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP - DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester Spiro-R-COOR' Acyl_Pyridinium->Ester + Spiro-ROH - DMAP (regenerated) Spirocyclic_Alcohol Spiro-ROH Spirocyclic_Alcohol->Ester

Caption: Steglich Esterification Workflow.

Experimental Protocol: Steglich Esterification of a Generic Spirocyclic Alcohol

Materials:

  • Spirocyclic alcohol (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the spirocyclic alcohol (1.0 eq), carboxylic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneAprotic and effectively solubilizes reactants.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Stoichiometry Slight excess of acid and DCCDrives the reaction to completion.
Catalyst 0.1 eq DMAPSufficient for catalytic turnover.
Workup Filtration of DCUEfficient removal of the primary byproduct.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with complete inversion of stereochemistry at the alcohol center.[6][7][8][9] This is particularly advantageous when stereochemical control is critical. The reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][9]

Mechanism of Action

The mechanism of the Mitsunobu reaction is complex but can be summarized as follows:

  • Betaine Formation: Triphenylphosphine attacks the azodicarboxylate (DEAD or DIAD) to form a betaine intermediate.[10]

  • Alcohol Activation: The spirocyclic alcohol is protonated by the betaine, and the resulting alkoxide attacks the activated phosphorus atom, forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.[8]

  • Sₙ2 Displacement: The carboxylate anion, formed by deprotonation of the carboxylic acid by the betaine, acts as a nucleophile and displaces the activated hydroxyl group via an Sₙ2 reaction, leading to the ester with inversion of configuration.[6][8][9]

Mitsunobu_Reaction cluster_activation Alcohol Activation cluster_esterification Sₙ2 Displacement and Ester Formation PPh3_DEAD PPh3 + DEAD Betaine Betaine Intermediate PPh3_DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Spiro-ROH Spiro_ROH Spiro-ROH Spiro_ROH->Alkoxyphosphonium Ester Spiro-R-COOR' (Inverted) Alkoxyphosphonium->Ester + R'-COO⁻ - Ph3PO - DEAD-H2 Carboxylic_Acid R'-COOH Carboxylate R'-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Carboxylate->Ester Acylation_with_Acyl_Chloride cluster_reaction Acylation Reaction Spiro_ROH Spiro-ROH Tetrahedral_Intermediate Tetrahedral Intermediate Spiro_ROH->Tetrahedral_Intermediate + R'-COCl Acyl_Chloride R'-COCl Acyl_Chloride->Tetrahedral_Intermediate Ester Spiro-R-COOR' Tetrahedral_Intermediate->Ester - Cl⁻ - H⁺ (neutralized by base)

Sources

Method

Using 1-Oxaspiro[3.3]heptan-6-ylmethanol as a linker in PROTACs

Application Note: Advanced Linkerology – Integrating 1-Oxaspiro[3.3]heptan-6-ylmethanol in PROTAC Design Executive Summary In the rational design of PROTACs, the "linkerology" phase has shifted from passive flexible chai...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Linkerology – Integrating 1-Oxaspiro[3.3]heptan-6-ylmethanol in PROTAC Design

Executive Summary

In the rational design of PROTACs, the "linkerology" phase has shifted from passive flexible chains (PEG/alkyl) to active, rigid structural elements.[1][2][3] This guide details the application of 1-Oxaspiro[3.3]heptan-6-ylmethanol —a strained, sp3-rich scaffold—as a linker module. Unlike traditional aromatic or flexible linkers, this moiety offers a unique combination of high metabolic stability, reduced lipophilicity (low LogP), and defined exit vectors that minimize the entropic penalty of ternary complex formation.

This document provides the rationale, design strategies, and validated protocols for activating and conjugating this specific building block to E3 ligase ligands and Target Protein (POI) warheads.

Scientific Rationale & Physicochemical Profile

The "Rigidity" Advantage

Flexible linkers (PEGs) often suffer from high conformational entropy, requiring significant energy loss to freeze into a bioactive conformation within the ternary complex (POI-PROTAC-E3). Rigid linkers like spirocycles pre-organize the molecule, reducing this entropic penalty (


) and potentially improving potency and selectivity.[4]
The 1-Oxaspiro[3.3]heptane Core

This scaffold is a bioisostere for 1,4-disubstituted cyclohexanes or piperazines but with distinct advantages:

  • Geometric Constraints: The spiro[3.3] system locks the exit vectors, preventing the "collapse" often seen in long alkyl chains.

  • Oxetane Effect: The 1-oxa (oxetane) ring acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to carbocyclic spirocycles while lowering lipophilicity (LogD) without introducing basic amines that might cause hERG liability.

  • Metabolic Stability: The strained rings are surprisingly resistant to oxidative metabolism (P450s) compared to linear ethers or alkyl chains.

Table 1: Physicochemical Comparison of Linker Motifs

FeaturePEG (Polyethylene Glycol)Alkyl Chain1-Oxaspiro[3.3]heptane
Conformational Entropy High (Flexible)High (Flexible)Low (Rigid)
Aqueous Solubility HighLowModerate-High
Metabolic Stability Low (Oxidative cleavage)Low (Hydroxylation)High
Permeability (Cell) VariableGoodEnhanced (Low TPSA)
Vector Definition UndefinedUndefinedDefined (Linear/Angled)

Strategic Design: Linker Incorporation

Critical Design Note: The building block 1-Oxaspiro[3.3]heptan-6-ylmethanol possesses a primary alcohol at position 6. To function as a linker (bridging two ligands), a second attachment point is required.

  • Scenario A (Terminal Cap/Extender): Used to extend a ligand while altering physicochemical properties.

  • Scenario B (Core Linker): The user utilizes the alcohol for one connection and a pre-existing or synthesized handle on the opposing face (e.g., position 2 or 3) for the second connection.

The protocols below focus on the activation and coupling of the hydroxymethyl handle , which is the defining feature of this specific reagent.

Visual 1: Design Logic & Workflow

PROTAC_Design Start PROTAC Design Phase Choice Linker Selection Start->Choice PEG PEG/Alkyl (Flexible) Choice->PEG Low Solubility Issues? Spiro 1-Oxaspiro[3.3]heptane (Rigid/Polar) Choice->Spiro Need Rigidity/Permeability? Analysis Physicochemical Check (LogP, TPSA) Spiro->Analysis Synth_Path Synthesis Strategy Analysis->Synth_Path Pass Act_OH Activate -CH2OH (Mesylate/Tosylate) Synth_Path->Act_OH Coupling Nucleophilic Displacement (Ligand Attachment) Act_OH->Coupling

Caption: Decision matrix for selecting spirocyclic linkers and the subsequent synthetic workflow.

Experimental Protocols

Protocol A: Activation of 1-Oxaspiro[3.3]heptan-6-ylmethanol

Objective: Convert the primary alcohol into a reactive Mesylate (Ms) or Tosylate (Ts) leaving group for subsequent coupling.

Materials:

  • 1-Oxaspiro[3.3]heptan-6-ylmethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO3, Brine, MgSO4.

Step-by-Step:

  • Setup: Dissolve 1-Oxaspiro[3.3]heptan-6-ylmethanol in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen or Argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (1.5 eq) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 eq) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.

    • QC Check: Monitor by TLC (Stain: KMnO4, as the spirocycle is not UV active). Look for the disappearance of the polar alcohol spot.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with Brine, dry over MgSO4, and concentrate

    • Caution: Spirocyclic mesylates can be thermally sensitive. Evaporate at < 35°C.

  • Storage: Use immediately for coupling to avoid degradation.

Protocol B: Coupling to Ligand (Ether/Amine Formation)

Objective: Conjugate the activated linker to a Phenol (Warhead) or Amine (E3 Ligand).

Materials:

  • Activated Linker (from Protocol A) (1.0 eq)

  • Nucleophile (Ligand with -OH or -NH group) (1.0 eq)

  • Cesium Carbonate (Cs2CO3) (2.0 eq) for phenols OR DIPEA for amines.

  • Acetonitrile (ACN) or DMF (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the Nucleophile (Ligand) in ACN or DMF (0.1 M).

  • Base: Add Cs2CO3 (for phenols) or DIPEA (for amines). Stir at RT for 15 mins to deprotonate.

  • Coupling: Add the Activated Linker solution.

  • Heating: Heat to 50–60°C.

    • Note: The spiro[3.3]heptane ring strain makes it susceptible to ring-opening under harsh acidic conditions, but it is generally stable to basic nucleophilic displacement. Avoid temperatures > 80°C to prevent decomposition.

  • Monitoring: Monitor by LC-MS. Look for the mass of [Ligand + Linker].

  • Purification: Dilute with water, extract with EtOAc. Purify via Flash Chromatography.

Biological Validation Workflow

Once synthesized, the PROTAC must be validated for ternary complex formation and degradation efficiency.

Visual 2: Validation Cascade

Bio_Validation cluster_biophys Biophysical Assays (In Vitro) cluster_cell Cellular Assays Compound Synthesized PROTAC TR_FRET TR-FRET / AlphaLISA (Binary Binding) Compound->TR_FRET NanoBRET NanoBRET (Permeability & Ternary Complex) Compound->NanoBRET HiBiT HiBiT / Western Blot (Degradation DC50/Dmax) NanoBRET->HiBiT If Permeable Viability Cell Viability (Toxicity Check) HiBiT->Viability

Caption: Critical path for biological validation of spiro-linked PROTACs.

Key Assay Considerations for Spiro-Linkers:

  • Solubility Check: Before cell assays, verify the compound is soluble in DMSO/Media. 1-Oxaspiro linkers usually show improved solubility over alkyl analogs.

  • NanoBRET: This is the gold standard for measuring intracellular ternary complexes. The rigid linker should show a distinct BRET profile compared to flexible controls, often indicating a tighter or more specific complex.

Troubleshooting & FAQs

  • Issue: Low yield during Mesylation.

    • Cause: The alcohol might be sterically hindered, or the product is decomposing.

    • Solution: Use Triflic Anhydride (Tf2O) at -78°C for higher reactivity, or switch to a Mitsunobu reaction (DIAD/PPh3) for direct coupling to phenols.

  • Issue: Ring Opening.

    • Cause: Strong Lewis acids or high heat can open the oxetane ring.

    • Solution: Keep reaction pH neutral/basic. Avoid strong acids (HCl/TFA) during deprotection steps of other functional groups after the linker is installed.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. Link

  • Testa, A., et al. (2020). "Design and Synthesis of PROTACs: A Practical Guide." Current Protocols in Chemical Biology. Link

  • Beshara, C. S., et al. (2025). "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications. Link

  • Farnaby, W., et al. (2019). "BAF Complex Vulnerabilities in Cancer Demonstrated via Structure-Based PROTAC Design." Nature Chemical Biology. (Example of rigid linker usage). Link

Sources

Application

Application Note: Reductive Amination Strategies for Spiro[3.3]heptane Intermediates

Introduction: The "Escape from Flatland" Modern drug discovery is increasingly defined by the "escape from flatland" paradigm, wherein medicinal chemists replace traditional planar aromatic rings with sp³-rich, three-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland"

Modern drug discovery is increasingly defined by the "escape from flatland" paradigm, wherein medicinal chemists replace traditional planar aromatic rings with sp³-rich, three-dimensional scaffolds. Among these, the spiro[3.3]heptane core has emerged as a privileged structural motif. Recent validations of the spiro[3.3]heptane core as a saturated benzene bioisostere , and its heteroatom variants (e.g., 2-oxa-6-azaspiro[3.3]heptane) as piperidine and morpholine replacements , have accelerated its adoption. These scaffolds offer improved metabolic stability, tailored lipophilicity, and unique non-coplanar exit vectors.

To incorporate these spirocyclic motifs into complex drug candidates, reductive amination serves as a cornerstone late-stage functionalization strategy. This application note details the mechanistic nuances, reagent selection criteria, and validated protocols for executing high-yielding reductive aminations on spiro[3.3]heptane systems.

Mechanistic Insights & Reagent Selection

Performing reductive aminations on spiro[3.3]heptanes requires navigating specific steric and electronic microenvironments. The spiro[3.3]heptane core is sterically demanding due to the proximity of the fused cyclobutane rings. However, the inherent ring strain slightly increases the electrophilicity of spiro[3.3]heptanones compared to unstrained cyclohexanones, making iminium ion formation thermodynamically favorable under the right conditions.

Choosing the Right Reducing Agent:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The gold standard for the direct reductive amination of unhindered primary and secondary aliphatic amines. STAB is a mild hydride source that selectively reduces the transient iminium ion over the starting ketone, minimizing the formation of spiro[3.3]heptanol byproducts.

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄): Preferred when a stepwise approach is required. Weakly nucleophilic amines (e.g., anilines) or highly sterically hindered spirocyclic amines often fail to form iminium ions rapidly. In these cases, forcing imine formation with a Lewis acid (like Ti(OiPr)₄) followed by reduction with NaBH₄ or NaBH₃CN is mandatory.

Workflow & Decision Matrix

RA_Workflow Start Spiro[3.3]heptanone + Amine Decision Amine Steric Hindrance & Nucleophilicity? Start->Decision Direct Direct Reductive Amination STAB, DCE, AcOH, rt Decision->Direct Low Hindrance (Aliphatic) Stepwise Stepwise Imine Formation Ti(OiPr)4 or Dean-Stark Decision->Stepwise High Hindrance (Anilines) Product Functionalized Spiro[3.3]heptanamine Direct->Product Reduction Reduction Step NaBH4 or NaBH3CN Stepwise->Reduction Reduction->Product

Decision matrix for spiro[3.3]heptane reductive amination based on steric hindrance.

Reaction Condition Matrix

To streamline assay development, the following table summarizes the optimal parameters based on the specific spirocyclic substrate and amine pairing:

Amine TypeCarbonyl SubstrateStrategyCatalyst / AdditiveReducing AgentExpected Yield
Primary (Aliphatic) Spiro[3.3]heptan-2-oneDirectAcOH (1.0–2.0 eq)STAB (1.5 eq)75–90%
Secondary (Cyclic) Spiro[3.3]heptan-2-oneDirectAcOH (1.0 eq)STAB (1.5 eq)70–85%
Aniline (Aromatic) Spiro[3.3]heptan-2-oneStepwiseTi(OiPr)₄ (1.5 eq)NaBH₄ (1.5 eq)50–70%
2-Oxa-6-azaspiro... Hindered AldehydeStepwiseMol. Sieves (4Å)NaBH₃CN (1.5 eq)60–80%

Experimental Protocols

Protocol A: Direct Reductive Amination of Spiro[3.3]heptan-2-one

Optimized for unhindered primary and secondary aliphatic amines.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve spiro[3.3]heptan-2-one (1.0 eq) and the aliphatic amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for intermediate iminium species, preventing premature precipitation.

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

    • Causality: Mild acid catalysis accelerates iminium ion formation by activating the carbonyl carbon. The stoichiometric control ensures the amine is not fully protonated into an unreactive ammonium salt.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition mitigates the exothermic nature of the reduction and prevents runaway reduction of the starting spiro-ketone into the corresponding alcohol.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS or TLC (typically complete in 2–4 hours). The disappearance of the ketone peak and the emergence of the product mass (M+H) confirms successful iminium reduction.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes the acetic acid and safely decomposes any residual STAB, preventing unwanted side reactions or boron complexation during concentration.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Reductive Amination (Ti(OiPr)₄ Mediated)

Optimized for reacting spirocyclic amines (e.g., 2-oxa-6-azaspiro[3.3]heptane) with sterically hindered aldehydes or ketones.

  • Imine Formation: In a flame-dried flask under an argon atmosphere, dissolve the sterically hindered aldehyde (1.0 eq) and 2-oxa-6-azaspiro[3.3]heptane (1.2 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 eq) dropwise. Stir the reaction at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as a potent Lewis acid and an irreversible water scavenger. This dual action drives the thermodynamic equilibrium entirely toward the imine, overcoming the steric encumbrance of the spirocyclic amine.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH₄ (1.5 eq) dissolved in a minimal amount of anhydrous methanol dropwise.

    • Causality: Methanol is strictly required to solubilize NaBH₄ and facilitate the hydride transfer to the titanium-activated imine complex.

  • Self-Validation & Monitoring: Stir for 2 hours, allowing the reaction to naturally warm to room temperature. Confirm complete conversion of the imine intermediate via LC-MS.

  • Workup: Quench the reaction by adding water (or 1M NaOH) equivalent to 3x the volume of the initially added Ti(OiPr)₄. Stir vigorously until a thick white precipitate forms.

    • Causality: Water hydrolyzes the titanium complex, precipitating insoluble TiO₂ salts and trapping boron byproducts. Using NaOH can help granulate the precipitate further.

  • Filtration: Filter the resulting white suspension through a tightly packed pad of Celite, washing generously with EtOAc.

    • Self-Validation: A perfectly clear filtrate indicates the successful removal of titanium salts. Failure to remove these salts will cause severe, unbreakable emulsions during subsequent aqueous extractions.

  • Isolation: Wash the filtrate with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the functionalized spirocycle.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications.[Link]

Sources

Method

Application Note: Engineering Peptide Backbones with 1-Oxaspiro[3.3]heptan-6-ylmethanol

This Application Note is designed for advanced peptide chemists and drug discovery scientists. It details the strategic incorporation of 1-Oxaspiro[3.3]heptan-6-ylmethanol —a rigid, polar, spirocyclic scaffold—into pepti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced peptide chemists and drug discovery scientists. It details the strategic incorporation of 1-Oxaspiro[3.3]heptan-6-ylmethanol —a rigid, polar, spirocyclic scaffold—into peptide backbones to enhance physicochemical properties and metabolic stability.

Executive Summary & Strategic Rationale

The integration of spirocyclic scaffolds into peptide therapeutics represents a "Spiro-Switch" strategy designed to overcome the limitations of natural peptides (rapid proteolysis, poor solubility, and conformational flexibility).

1-Oxaspiro[3.3]heptan-6-ylmethanol (CAS: 2694735-07-2) is a high-value building block featuring a spiro[3.3] junction between an oxetane ring and a cyclobutane ring.

Why This Scaffold?
  • Bioisosterism: The spirocyclic system acts as a rigid, metabolic blocker, mimicking the spatial volume of a cyclohexyl or piperidinyl group but with significantly lower lipophilicity (LogP) due to the oxetane oxygen.

  • Conformational Locking: When incorporated into a backbone, the spiro-junction restricts the

    
     and 
    
    
    
    torsion angles, potentially stabilizing secondary structures like
    
    
    -turns.
  • Solubility Enhancement: The oxetane ring functions as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.

The Challenge: "Methanol" to "Backbone"

The starting material is a primary alcohol . To incorporate it into a peptide backbone (which consists of amide bonds), the molecule must be functionalized into a bifunctional building block. This guide presents two primary routes:

  • Route A (Backbone Insertion): Conversion to a non-canonical amino acid (Spiro-Glycine Surrogate ) for internal sequence insertion.

  • Route B (C-Terminal Modification): Utilization as a C-terminal ester cap to prevent carboxypeptidase degradation.

Protocol 1: Synthesis of the Fmoc-Spiro-Amino Acid Building Block

Objective: Convert 1-Oxaspiro[3.3]heptan-6-ylmethanol into Fmoc-2-amino-2-(1-oxaspiro[3.3]heptan-6-yl)acetic acid (Fmoc-Spiro-Gly). This allows the scaffold to be used in standard Solid Phase Peptide Synthesis (SPPS).

Synthetic Workflow (Graphviz)

SynthesisRoute Start 1-Oxaspiro[3.3] heptan-6-ylmethanol Step1 Oxidation (Dess-Martin Periodinane) Start->Step1 DCM, 0°C Inter1 Aldehyde Intermediate Step1->Inter1 Step2 Strecker Synthesis (KCN, NH4Cl) Inter1->Step2 MeOH/H2O Inter2 Alpha-Amino Nitrile Step2->Inter2 Step3 Hydrolysis (HCl/Heat) Inter2->Step3 Inter3 Free Amino Acid (Racemic) Step3->Inter3 Step4 Fmoc Protection (Fmoc-OSu) Inter3->Step4 Na2CO3, Dioxane Final Fmoc-Spiro-Gly Building Block Step4->Final

Caption: Conversion of the alcohol precursor to an SPPS-ready Fmoc-amino acid via oxidation and Strecker synthesis.

Detailed Methodology
Step 1: Oxidation to Aldehyde

The alcohol is oxidized to the corresponding aldehyde using Dess-Martin Periodinane (DMP) to avoid over-oxidation or harsh acidic conditions that might strain the oxetane ring.

  • Reagents: DMP (1.2 eq), NaHCO3 (2 eq), DCM (anhydrous).

  • Procedure: Dissolve alcohol in DCM. Add NaHCO3. Add DMP at 0°C. Stir at RT for 2h. Quench with sat. Na2S2O3/NaHCO3 (1:1). Extract with DCM.

  • Validation: 1H NMR (Look for aldehyde proton ~9.5-10 ppm).

Step 2: Strecker Synthesis (Amino Acid Formation)

The aldehyde is converted to the


-amino acid.[1]
  • Reagents: KCN (1.2 eq), NH4Cl (1.5 eq), MeOH/H2O (1:1).

  • Procedure: Dissolve aldehyde in solvent. Add NH4Cl and KCN. Stir 16h (Caution: Cyanide protocols require specific safety measures). Isolate amino-nitrile.

  • Hydrolysis: Reflux the nitrile in 6M HCl for 4h. Concentrate to dryness to yield the amino acid hydrochloride salt.

  • Note: This produces a racemic mixture (DL). For stereoselective synthesis, use an asymmetric Strecker catalyst or resolve the final Fmoc-AA via chiral HPLC.

Step 3: Fmoc Protection
  • Reagents: Fmoc-OSu (1.1 eq), Na2CO3 (2.5 eq), Water/Dioxane (1:1).

  • Procedure: Dissolve amino acid salt in Water/Dioxane. Adjust pH to ~9 with Na2CO3. Add Fmoc-OSu. Stir 12h. Acidify to pH 2 with 1M HCl (carefully, keeping cold to protect oxetane). Extract with EtOAc.[2]

  • Yield Target: >95% purity required for SPPS.

Protocol 2: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the Fmoc-Spiro-Gly into a peptide sequence. Due to the steric bulk of the spiro[3.3]heptane system, standard coupling protocols must be optimized.

SPPS Cycle Parameters
ParameterStandard ConditionOptimized for Spiro-AA Rationale
Coupling Reagent HBTU/DIEAHATU/HOAt/DIEA HATU provides stronger activation for sterically hindered amines.
Coupling Time 45 min2 x 2 hours (Double Couple) Ensures complete conversion; steric bulk slows kinetics.
Temperature Ambient40°C - 50°C Mild heating overcomes steric barriers (ensure <60°C to protect oxetane).
Fmoc Deprotection 20% Piperidine20% Piperidine + 0.1M HOBt HOBt suppresses aspartimide formation (if Asp is adjacent) and improves solvation.
Cleavage 95% TFA90% TFA / 5% TIS / 5% H2O Oxetanes are generally stable to TFA, but scavengers (TIS) are critical to prevent cation attack.
Step-by-Step Incorporation Guide
  • Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 min.

  • Coupling the Spiro-AA:

    • Dissolve Fmoc-Spiro-Gly (3 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3 eq).

    • Add DIEA (6 eq) immediately before adding to resin.

    • Shake for 2 hours. Drain. Repeat coupling (Double Couple).

    • QC Check: Perform Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to ensure coupling is complete.

  • Elongation: Proceed with the next amino acid.

    • Critical: The amine of the Spiro-Gly is sterically hindered. The next amino acid (AA+1) requires highly efficient activation (e.g., COMU or HATU) and extended time.

  • Cleavage & Isolation:

    • Treat resin with Cleavage Cocktail (90:5:5 TFA/TIS/H2O) for 2-3 hours.

    • Precipitate in cold diethyl ether.

    • Note on Stability: 1-oxaspiro[3.3]heptanes are acid-stable due to the geometric strain prohibiting easy ring-opening under standard cleavage conditions, unlike some larger cyclic ethers.

Alternative Application: C-Terminal Depsipeptide Capping

If the goal is to use the alcohol form (1-Oxaspiro[3.3]heptan-6-ylmethanol) directly without converting to an amino acid, it can be attached to the C-terminus to form an ester (depsipeptide linkage).

Mechanism: This replaces the C-terminal amide with an ester, altering hydrogen bonding and preventing carboxypeptidase degradation.

Protocol:

  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[3]

  • Loading: Dissolve 1-Oxaspiro[3.3]heptan-6-ylmethanol (5 eq) and Pyridine (10 eq) in DCM. Add to 2-CTC resin.[3] React 24h.

  • Capping: Cap unreacted chlorides with MeOH/DIEA.

  • First AA Coupling: Couple the first Fmoc-Amino Acid using MSNT/MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole). This is specific for ester bond formation.

  • Result: A peptide with a C-terminal spiro-ester.

Quality Control & Validation

Analytical Data
  • LC-MS: The spiro-modification adds a specific mass shift.

    • Mass Calculation: MW of Residue = MW(Alcohol) + MW(Glycine backbone) - H2O?

    • Actually: If using the Amino Acid derived from it (C9H13NO3), the residue mass added is 183.2 Da (approx).

  • NMR Verification:

    • 1H NMR: Look for the characteristic multiplets of the cyclobutane ring (1.8 - 2.5 ppm) and the oxetane protons (4.2 - 4.6 ppm).

    • 13C NMR: The spiro quaternary carbon usually appears around 35-45 ppm; oxetane carbons around 60-80 ppm.

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the spiro ring.Use HATU/HOAt, double coupling, and elevate temp to 50°C.
Low Yield after Cleavage Acid sensitivity (rare) or cation trapping.Ensure high scavenger load (TIS/EDT). Keep cleavage time <3h.
Racemization Over-activation during coupling.Use Collidine instead of DIEA as the base; keep activation time <2 min before adding to resin.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Motifs in Drug Discovery.[4] Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Grygorenko, O. O., et al. (2018). Spirocyclic Scaffolds in Medicinal Chemistry: Recent Trends and Future Directions. European Journal of Medicinal Chemistry, 159, 16-57. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Link

Sources

Application

Reaction conditions for ether synthesis with spiro oxetane alcohols

Executive Summary & Strategic Rationale Spiro oxetane alcohols, particularly 2-oxa-6-azaspiro[3.3]heptan-2-ol and its analogs, have emerged as critical "escape from flatland" motifs in modern drug discovery. They serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Spiro oxetane alcohols, particularly 2-oxa-6-azaspiro[3.3]heptan-2-ol and its analogs, have emerged as critical "escape from flatland" motifs in modern drug discovery. They serve as superior surrogates for gem-dimethyl groups and carbonyls, offering reduced lipophilicity (lowering LogD), improved aqueous solubility, and enhanced metabolic stability.

However, the chemical modification of these scaffolds presents a dichotomy:

  • Acid Sensitivity: The inherent ring strain (~107 kJ/mol) makes the oxetane core susceptible to acid-catalyzed ring opening and polymerization.

  • Steric Demand: The spiro-fusion creates a neopentyl-like steric environment at the hydroxyl position, retarding nucleophilic attack rates compared to primary or simple secondary alcohols.

Scope: This guide details optimized protocols for converting spiro oxetane alcohols into aliphatic and aromatic ethers. The methodologies prioritize basic conditions to preserve ring integrity while overcoming steric hindrance through solvent and ligand selection.

Critical Decision Framework

Before selecting a protocol, analyze the electrophile using the following logic tree.

EtherSynthesisStrategy Start Target Ether Type Aliphatic Aliphatic Ether (Alkyl Halides/Triflates) Start->Aliphatic Aromatic Aryl/Heteroaryl Ether Start->Aromatic MethodA Protocol A: Williamson (NaH/DMF or KOtBu/THF) Aliphatic->MethodA Standard ElecPoor Electron-Deficient Ar (e.g., F-Pyridine, CN-Ph) Aromatic->ElecPoor SNAr Active ElecRich Electron-Rich/Neutral Ar (e.g., Ph-Br, OMe-Ph-Cl) Aromatic->ElecRich Unactivated MethodB Protocol B: SNAr (Cs2CO3/DMSO or NaH/THF) ElecPoor->MethodB MethodC Protocol C: Pd-Catalysis (Buchwald-Hartwig Type) ElecRich->MethodC

Figure 1: Decision matrix for selecting the optimal etherification strategy based on electrophile electronics.

Detailed Protocols

Protocol A: Williamson Ether Synthesis (Aliphatic Electrophiles)

Best for: Methylation, benzylation, or appending alkyl chains.

Mechanistic Insight: The spiro oxetane alcohol is sterically hindered (neopentyl-like). While the oxetane ring is stable to strong bases, the alkoxide formation can be sluggish. DMF is the preferred solvent to maximize the nucleophilicity of the alkoxide via cation solvation, though THF is safer for scale-up if solubility permits.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF (preferred for reactivity) or THF.

  • Electrophile: Alkyl iodide or bromide (avoid chlorides unless activated).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve the spiro oxetane alcohol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0 °C . Add NaH (1.2–1.5 equiv) portion-wise.

    • Note: Evolution of H₂ gas will occur. Stir at 0 °C for 15 mins, then warm to RT for 30 mins to ensure complete alkoxide formation. The solution often turns yellow/orange.

  • Alkylation: Cool back to 0 °C. Add the alkyl halide (1.2–1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–16 hours.

    • Monitoring: Monitor by TLC (stain with KMnO₄ or Anisaldehyde; oxetanes are not UV active unless derivatized).

  • Quench (Critical): Cool to 0 °C. Quench by dropwise addition of saturated NH₄Cl.

    • Why? Oxetanes are acid-sensitive. NH₄Cl is mildly acidic but generally safe if buffered quickly. Do not use HCl.

  • Workup: Dilute with Et₂O or EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.[1]

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Fluoropyridines, chloropyrimidines, nitrobenzenes.

Mechanistic Insight: 3,3-disubstituted oxetanes are robust enough to withstand the heat (60–100 °C) often required for SNAr, provided the medium remains basic.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) or NaH.

  • Solvent: DMSO (accelerates SNAr rates) or DMF.

Step-by-Step Procedure:

  • Mixing: In a screw-cap vial, combine spiro oxetane alcohol (1.0 equiv), Aryl Fluoride/Chloride (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous DMSO (0.5 M).

  • Heating: Heat to 60–90 °C depending on the electrophilicity of the aryl halide.

    • Validation: Highly electron-deficient rings (e.g., 2-fluoropyridine) react at 60 °C. Less activated rings may require 100 °C.

  • Workup: Pour into water/brine mixture and extract with EtOAc.

    • Caution: DMSO is difficult to remove. Extensive water washes are required.

Protocol C: Palladium-Catalyzed O-Arylation

Best for: Unactivated Aryl Bromides/Chlorides.

Mechanistic Insight: Reductive elimination to form C(sp2)-O bonds with hindered alcohols is difficult. Bulky, electron-rich phosphine ligands are mandatory to facilitate this step and prevent β-hydride elimination.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂.

  • Ligand: RockPhos or BrettPhos (optimally designed for hindered alcohols).

  • Base: Cs₂CO₃ or K₃PO₄.

  • Solvent: Toluene or Dioxane.

Step-by-Step Procedure:

  • Degassing: Charge a vial with Pd precursor, Ligand, Base, and Aryl Halide. Cycle vacuum/Argon 3x.

  • Addition: Add spiro oxetane alcohol (1.2 equiv) and solvent (Toluene, 0.2 M).

  • Reaction: Heat to 80–100 °C for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Ring Opening (Decomposition) Acidic quench or workup; Lewis Acid contamination.Use sat. NH₄Cl or NaHCO₃ for quench. Avoid silica gel chromatography if product is acid-labile (use alumina or basified silica).
Low Conversion (Williamson) Steric hindrance of spiro alcohol; moisture in solvent.Switch from THF to DMF (increases reaction rate ~10x). Increase NaH to 2.0 equiv. Add 18-crown-6 if using KOtBu.
Emulsion during Workup Amphiphilic nature of spiro-amines.Saturate aqueous layer with NaCl (solid). Use CHCl₃/iPrOH (3:1) for extraction instead of EtOAc.
Side Reaction: Elimination E2 elimination of the alkyl halide.[2]Use a non-nucleophilic base (KOtBu) only if the electrophile is a primary halide. For secondary halides, use Ag₂O (Silver Oxide) conditions.[2]

Visualizing the Workflow (Williamson)

WilliamsonWorkflow Start Spiro Alcohol + Anhydrous DMF Step1 Add NaH (0°C) Wait 30 min Start->Step1 Activation Step2 Add Electrophile (R-X) Step1->Step2 Alkoxide Formed Step3 Stir RT (2-16h) Step2->Step3 Check TLC Check (KMnO4 Stain) Step3->Check Check->Step3 Incomplete Quench Quench NH4Cl (Keep Basic/Neutral) Check->Quench Complete

Figure 2: Operational workflow for the Williamson ether synthesis of spiro oxetanes, emphasizing temperature control and monitoring.

References

  • Wuitschik, G., et al. (2010).[3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[4] [Link]

  • Burkhard, J. A., et al. (2010).[4] Oxetanes as Promising Modules in Drug Discovery.[1][3][4][5][6] Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Muller, K., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on physicochemical modulation). [Link]

Sources

Method

Scalable Routes for 1-Oxaspiro[3.3]heptan-6-ylmethanol Production: A Comprehensive Protocol

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Rationale Spirocyclic oxetanes have fundamentall...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Rationale

Spirocyclic oxetanes have fundamentally reshaped modern medicinal chemistry, serving as highly effective, polar bioisosteres for lipophilic gem-dimethyl groups, morpholines, and piperazines[1]. While the 2-oxaspiro[3.3]heptane system is widely utilized, its constitutional isomer, 1-oxaspiro[3.3]heptane , remains relatively underexplored despite offering a unique three-dimensional vector space that effectively mimics 3-substituted tetrahydro-2H-pyrans[2].

The compound 1-oxaspiro[3.3]heptan-6-ylmethanol serves as a highly versatile linchpin for library generation. The primary hydroxyl group at the 6-position allows for rapid late-stage diversification into amines, carboxylic acids, or complex ethers[2]. This application note details a robust, scalable, 6-step synthetic route starting from inexpensive 3-oxocyclobutane-1-carboxylic acid, emphasizing chemoselectivity, process safety, and high-yielding telescoped intermediates.

Retrosynthetic Strategy & Mechanistic Insights

The construction of the 1-oxaspiro[3.3]heptane core relies on a regioselective Corey-Chaikovsky ring expansion of a spiro-epoxide[2]. Tracing the atom mapping reveals the mechanistic elegance of this approach:

  • Framework Assembly: The starting material, 3-oxocyclobutane-1-carboxylic acid, provides the

    
     cyclobutane framework.
    
  • Exocyclic Methylene Installation: Wittig olefination at

    
     installs the exocyclic carbon, which ultimately becomes 
    
    
    
    of the final oxetane ring.
  • Regioselective Expansion: Following epoxidation, the critical ring expansion utilizes dimethylsulfoxonium methylide. The ylide selectively attacks the less sterically hindered terminal methylene of the spiro-epoxide. The resulting tertiary alkoxide at the spiro center subsequently displaces the DMSO leaving group, closing the highly strained 4-membered oxetane ring[3].

This specific sequence ensures the oxygen atom is directly adjacent to the spiro carbon (position 1), perfectly assembling the 1-oxaspiro[3.3]heptane architecture without competing rearrangement pathways.

Synthetic Workflow Visualization

The following diagram illustrates the continuous 6-step synthetic pipeline.

G A 3-Oxocyclobutane-1-carboxylic acid B 1. Wittig Olefination (Ph3P=CH2) 2. Reduction (BH3-THF) 3. Benzyl Protection (BnBr, NaH) A->B C 3-Methylene-1-(benzyloxymethyl)cyclobutane B->C 74% Yield (Telescoped) D 4. Epoxidation (m-CPBA, Biphasic) C->D E Spiro-epoxide Intermediate D->E >85% Yield F 5. Corey-Chaikovsky Expansion (Me3S(O)I, KOtBu) E->F G 6-(Benzyloxymethyl)-1-oxaspiro[3.3]heptane F->G 65-75% Yield H 6. Hydrogenolysis (H2, 10% Pd/C) G->H I 1-Oxaspiro[3.3]heptan-6-ylmethanol H->I >95% Yield

Figure 1: 6-Step scalable synthetic workflow for 1-Oxaspiro[3.3]heptan-6-ylmethanol production.

Quantitative Data & Scalability Metrics

StepTransformationYield (%)ScalabilityKey Quality Attribute (KQA) / In-Process Control
1-3 Telescoped Alkene Assembly74% (over 3 steps)>500 gAbsence of over-reduced cyclobutane species (NMR).
4 Biphasic Epoxidation>85%>100 gComplete consumption of alkene; no diol formation.
5 Corey-Chaikovsky Expansion65-75%>50 gRegiopurity of the oxetane ring (>95% by

H-NMR).
6 Hydrogenolytic Deprotection>95%>50 gComplete removal of benzyl signals; intact oxetane.

Detailed Experimental Protocols

Phase 1: Telescoped Assembly of the Exocyclic Alkene (Steps 1-3)

Expertise Note: Telescoping these three steps avoids the isolation of highly polar, water-soluble intermediates. Borane-THF (


) is explicitly chosen over 

for the reduction step due to its superior chemoselectivity for carboxylic acids in the presence of alkenes, preventing unwanted reduction of the exocyclic double bond.
  • Wittig Olefination:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M) at 0 °C.

    • Add potassium tert-butoxide (2.2 eq) portionwise. Stir for 30 min to generate the ylide.

    • Add 3-oxocyclobutane-1-carboxylic acid (1.0 eq) dissolved in THF dropwise. Warm to room temperature and stir for 4 h.

    • Quench with water, acidify to pH 2 with 1M HCl, and extract with EtOAc. Concentrate the organic layer to yield crude 3-methylenecyclobutane-1-carboxylic acid.

  • Chemoselective Reduction:

    • Dissolve the crude acid in anhydrous THF (0.5 M) at 0 °C.

    • Slowly add

      
       (1.5 eq, 1.0 M in THF). Stir at room temperature until gas evolution ceases (approx. 3 h).
      
    • Carefully quench with MeOH, concentrate, and partition between EtOAc and saturated

      
      . Isolate the organic layer to yield the crude alcohol.
      
  • Benzyl Protection:

    • Dissolve the crude alcohol in a 4:1 mixture of THF/DMF. Cool to 0 °C.

    • Add NaH (60% dispersion in mineral oil, 1.5 eq) portionwise. Stir for 30 min.

    • Add benzyl bromide (1.2 eq) and tetrabutylammonium iodide (TBAI, 0.1 eq). Stir at room temperature for 12 h.

    • Quench with saturated

      
      , extract with MTBE, and purify via short-plug silica gel chromatography to yield 3-methylene-1-(benzyloxymethyl)cyclobutane .
      
Phase 2: Epoxidation & Regioselective Ring Expansion (Steps 4-5)

Expertise Note: Epoxidation is performed under biphasic conditions (DCM/aq.


) to neutralize the m-chlorobenzoic acid byproduct in real-time. This prevents acid-catalyzed ring opening of the highly strained spiro-epoxide. For the expansion, trimethylsulfoxonium iodide is used instead of the sulfonium variant to ensure clean methylene transfer without competing side reactions[3].
  • Biphasic Epoxidation:

    • Dissolve the protected alkene (1.0 eq) in DCM (0.2 M). Add an equal volume of saturated aqueous

      
      .
      
    • Cool the biphasic mixture to 0 °C and add m-CPBA (77% purity, 1.2 eq) portionwise.

    • Stir vigorously for 6 h. Separate the layers, wash the organic phase with 10%

      
       and 
      
      
      
      (1M), dry over
      
      
      , and concentrate to yield the spiro-epoxide intermediate .
  • Corey-Chaikovsky Oxetane Formation:

    • In a dry reactor, suspend trimethylsulfoxonium iodide (1.5 eq) in a 3:1 mixture of t-BuOH and anhydrous DMSO (0.2 M).

    • Add potassium tert-butoxide (1.5 eq) and stir at room temperature for 1 h to form dimethylsulfoxonium methylide.

    • Add the spiro-epoxide (1.0 eq) dropwise. Heat the reaction mixture to 50 °C for 16 h[2].

    • Cool to room temperature, dilute with water, and extract thoroughly with MTBE. Purify via column chromatography (Hexanes/EtOAc) to isolate 6-(benzyloxymethyl)-1-oxaspiro[3.3]heptane .

Phase 3: Hydrogenolytic Cleavage (Step 6)

Expertise Note: Despite the inherent ring strain of the spirocyclic oxetane, it is remarkably stable to standard hydrogenolysis conditions.

  • Deprotection:

    • Dissolve the protected spiro-oxetane in absolute ethanol (0.1 M).

    • Degas the solution with

      
       and add 10% Pd/C (10 wt%).
      
    • Purge the vessel with

      
       gas and stir vigorously under a hydrogen balloon (or 2 bar in a Parr reactor) at room temperature for 4 h.
      
    • Filter the suspension through a pad of Celite, washing thoroughly with ethanol.

    • Carefully concentrate the filtrate under reduced pressure (the product has moderate volatility) to afford the final product, 1-Oxaspiro[3.3]heptan-6-ylmethanol , as a clear oil.

Analytical Validation & Quality Control

To ensure the structural integrity of the self-validating protocol, the final product must be assessed via high-resolution NMR:

  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic AB spin systems of the oxetane ring. The
    
    
    protons (adjacent to oxygen) typically resonate downfield (
    
    
    4.30 - 4.60 ppm) as distinct doublets or multiplets due to the rigid puckered conformation of the spirocycle. The
    
    
    protons will appear slightly upfield (
    
    
    2.50 - 2.80 ppm).
  • 
    C-NMR (100 MHz, 
    
    
    
    ):
    The spiro carbon (
    
    
    ) is a critical diagnostic peak, typically shifting to
    
    
    40-45 ppm. The oxygen-bearing
    
    
    carbon will appear strongly downfield (
    
    
    ~75-80 ppm).
  • Purity Assessment: GC-FID or LC-MS (using ELSD, as the molecule lacks a strong UV chromophore) should confirm >95% purity before downstream library synthesis.

References

  • Wuitschik, G., et al. "Spirocyclic oxetanes: synthesis and properties." Angewandte Chemie International Edition, 2008, 47(24), 4512-4515.[1] URL: [Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016, 116(19), 12150–12233.[3] URL: [Link]

  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes." Chemical Communications, 2025, 61.[2] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxaspiro[3.3]heptan-6-ylmethanol

Welcome to the technical support center for the synthesis of 1-oxaspiro[3.t3]heptan-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-oxaspiro[3.t3]heptan-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic building block. The unique structural features of 1-oxaspiro[3.3]heptanes, particularly their strained four-membered oxetane ring, make them attractive scaffolds in medicinal chemistry for enhancing physicochemical properties of drug candidates.[1][2] However, their synthesis can be challenging due to the inherent ring strain.[3]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and obtain high-purity material.

Troubleshooting Guide & FAQs

Here, we address specific issues that may arise during the synthesis of 1-oxaspiro[3.3]heptan-6-ylmethanol, which is often prepared via a multi-step sequence involving the formation of an epoxide followed by a ring-expansion reaction.[4]

Low Yield of the Spirocyclic Oxetane

Question: I am experiencing low yields during the Corey-Chaykovsky reaction to form the 1-oxaspiro[3.3]heptane ring from the corresponding epoxide. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Corey-Chaykovsky ring expansion to form the oxetane are a common issue.[5] The primary reasons often revolve around the generation and reactivity of the sulfur ylide, as well as competing side reactions.

Potential Causes & Solutions:

  • Inefficient Ylide Generation: The formation of dimethylsulfoxonium methylide from trimethylsulfoxonium iodide and a strong base is a critical step.[6]

    • Base Selection: Sodium hydride (NaH) is a common choice, but its quality and reactivity can vary. Ensure you are using fresh, high-purity NaH. Potassium tert-butoxide (t-BuOK) is another effective base.[7]

    • Solvent Choice: Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are typical solvents. Ensure your solvent is rigorously dried, as water will quench the ylide.[8]

    • Temperature Control: The deprotonation of the sulfoxonium salt is typically performed at room temperature or slightly elevated temperatures to ensure complete ylide formation.[9]

  • Side Reactions: The primary competing reaction is the formation of the homoallylic alcohol, which can be promoted by certain transition metal impurities.[10]

    • Purity of Reagents: Ensure all reagents and glassware are free from transition metal contamination.

    • Reaction Temperature: Running the reaction at a controlled temperature (e.g., 50-60 °C) can favor the desired oxetane formation over side reactions.[10]

  • Insufficient Reagent Stoichiometry: An excess of the ylide is often necessary to drive the reaction to completion.[11]

    • Molar Equivalents: A common starting point is to use 2-3 equivalents of both the trimethylsulfoxonium iodide and the base relative to the epoxide substrate.

Workflow for Optimizing the Corey-Chaykovsky Reaction

G cluster_start cluster_ylide Ylide Generation Issues cluster_reaction Reaction Condition Issues cluster_purification Purification Challenges cluster_end start Low Yield of 1-Oxaspiro[3.3]heptan-6-ylmethanol ylide_check Verify Ylide Formation start->ylide_check side_reaction_check Investigate Side Reactions (e.g., Homoallylic Alcohol) start->side_reaction_check If side products are observed purification_check Difficulty in Isolating Product start->purification_check If yield loss during workup base_check Check Base Quality & Stoichiometry (Fresh NaH or t-BuOK, 2-3 eq.) ylide_check->base_check If ylide formation is incomplete solvent_check Ensure Anhydrous Solvent (Dry DMSO or THF) base_check->solvent_check temp_check Optimize Deprotonation Temperature solvent_check->temp_check stoichiometry_check Increase Ylide Equivalents (2-3 eq.) temp_check->stoichiometry_check reagent_purity Use High-Purity Reagents side_reaction_check->reagent_purity temp_control Control Reaction Temperature (50-60 °C) reagent_purity->temp_control temp_control->stoichiometry_check end Improved Yield & Purity stoichiometry_check->end chromatography Optimize Flash Chromatography (Solvent System, Silica Gel Activity) purification_check->chromatography distillation Consider Kugelrohr Distillation (For Volatile Impurities) chromatography->distillation distillation->end

Caption: Troubleshooting workflow for low yields.

Formation of Impurities During Synthesis

Question: I am observing significant impurities alongside my desired product after the reaction. What are the common impurities and how can I minimize their formation?

Answer:

Impurity formation can arise from both the starting materials and side reactions during the synthesis.

Common Impurities and Their Sources:

ImpurityPotential SourceMitigation Strategy
Homoallylic Alcohol Competing epoxide ring-opening pathway, often catalyzed by trace metal impurities.[10]Use high-purity reagents and glassware. Consider adding a chelating agent like EDTA in trace amounts if metal contamination is suspected.
Unreacted Epoxide Incomplete reaction due to insufficient ylide, low temperature, or short reaction time.Increase the equivalents of the Corey-Chaykovsky reagent, increase the reaction temperature, and monitor the reaction by TLC or GC-MS for completion.
Polymerization Products The strained oxetane ring can be susceptible to acid- or base-catalyzed polymerization, especially during workup and purification.[2]Neutralize the reaction mixture carefully during workup. Avoid strongly acidic or basic conditions during purification. Use deactivated silica gel for chromatography if necessary.
Solvent-Related Impurities Residual high-boiling solvents like DMSO can be difficult to remove.Perform a thorough aqueous workup with multiple extractions. For final purification, consider Kugelrohr distillation if the product is thermally stable.
Difficulties in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods for 1-oxaspiro[3.3]heptan-6-ylmethanol?

Answer:

The purification of 1-oxaspiro[3.3]heptan-6-ylmethanol can be challenging due to its polarity and potential for degradation.

Recommended Purification Strategies:

  • Flash Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is usually effective. If you observe product degradation on the column, consider using deactivated (neutral) silica gel or alumina.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Kugelrohr Distillation: If the product is sufficiently volatile and thermally stable, Kugelrohr distillation can be an excellent method for removing non-volatile impurities and residual solvent.

  • Crystallization: If a crystalline solid can be obtained, recrystallization from an appropriate solvent system can provide very high purity material. This is often dependent on the specific derivatives being synthesized.

Experimental Protocol: Optimized Corey-Chaykovsky Reaction for 1-Oxaspiro[3.3]heptane Formation

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Epoxide precursor

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous DMSO or THF

  • Standard workup and purification reagents

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.5 equivalents, washed with anhydrous hexanes to remove mineral oil) or potassium tert-butoxide (2.5 equivalents).

    • Add anhydrous DMSO or THF via syringe.

    • Slowly add trimethylsulfoxonium iodide (2.5 equivalents) in portions, maintaining the internal temperature below 25 °C.

    • Stir the resulting milky white suspension at room temperature for 1-2 hours, or until gas evolution ceases, to ensure complete formation of the ylide.

  • Ring Expansion Reaction:

    • Dissolve the epoxide precursor (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF.

    • Add the epoxide solution dropwise to the ylide suspension at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Caption: Step-by-step experimental workflow.

References

Sources

Optimization

Stability of oxetane ring in 1-Oxaspiro[3.3]heptan-6-ylmethanol under acidic conditions

This guide serves as a specialized technical support resource for researchers working with 1-Oxaspiro[3.3]heptan-6-ylmethanol . Unlike the widely publicized 2-oxaspiro[3.3]heptane (Carreira's scaffold), the 1-oxaspiro is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 1-Oxaspiro[3.3]heptan-6-ylmethanol . Unlike the widely publicized 2-oxaspiro[3.3]heptane (Carreira's scaffold), the 1-oxaspiro isomer possesses distinct electronic and steric properties that alter its stability profile, particularly under acidic conditions.

Part 1: Executive Technical Summary

The Core Issue: Users often assume 1-oxaspiro[3.3]heptan-6-ylmethanol shares the exceptional acid stability of its isomer, 2-oxaspiro[3.3]heptane (a 3,3-disubstituted oxetane). This is incorrect.

  • 2-oxaspiro[3.3]heptane: Oxygen is isolated from the spiro center (3,3-disubstituted). Sterically protected; highly acid-stable.

  • 1-oxaspiro[3.3]heptan-6-ylmethanol: Oxygen is adjacent to the spiro center (2,2-disubstituted). The C-O bond at the quaternary center is electronically activated and more susceptible to acid-catalyzed cleavage or rearrangement.

Verdict: While 1-oxaspiro[3.3]heptan-6-ylmethanol is stable enough for commercial distribution and standard handling (storage at 2-8°C), it exhibits conditional instability in acidic environments. Prolonged exposure to strong acids (e.g., neat TFA, hot HCl) can trigger ring opening or pinacol-like rearrangements.

Part 2: Troubleshooting & FAQs

Q1: Can I use standard TFA/DCM (1:1) conditions to remove a Boc group from an amine on this scaffold?

Status: Proceed with Caution (Protocol Modification Recommended)

Technical Insight: While the spiro-fusion provides some rigidity that disfavors ring opening (Thorpe-Ingold effect), the formation of a tertiary carbocation at the spiro center is a viable decomposition pathway in high-dielectric media like neat TFA.

Recommended Protocol: Do not use neat TFA or long reaction times.

  • Cooling: Pre-cool the reaction mixture to 0°C.

  • Dilution: Use a higher dilution of TFA (e.g., 10-20% TFA in DCM) rather than 50%.

  • Scavengers: Add cation scavengers (e.g., triethylsilane) if the deprotection mechanism allows, to prevent re-attack on the opened ring.

  • Quench: Quench immediately upon completion with saturated aqueous NaHCO₃ at 0°C. Do not let the acidic solution stand.

Q2: I observed a new spot on TLC after an acidic workup. What is it?

Diagnosis: Likely Acid-Catalyzed Rearrangement .

Mechanism: Under aqueous acidic conditions, the oxetane oxygen protonates. The C-O bond at the spiro center (C2) cleaves, generating a tertiary carbocation. This intermediate can undergo:

  • Ring Expansion: Migration of a cyclobutane methylene group to form a cyclopentanone derivative (Pinacol-type rearrangement).

  • Hydrolysis: Attack by water to form a 1,1-bis(hydroxymethyl)cyclobutane derivative (diol).

Visual Diagnosis (DOT Diagram):

Decomposition Start 1-Oxaspiro[3.3]heptane (Intact) Protonation Oxonium Ion (Protonated O) Start->Protonation + H+ TS Transition State (C-O Cleavage) Protonation->TS Slow Cation Tertiary Carbocation (Spiro Center) TS->Cation Product1 Rearrangement Product (Cyclopentanone deriv.) Cation->Product1 1,2-Shift Product2 Hydrolysis Product (Diol) Cation->Product2 + H2O

Caption: Acid-catalyzed decomposition pathways for 1-oxaspiro[3.3]heptane. The formation of the tertiary carbocation at the spiro center is the critical failure mode.

Q3: How should I store the compound to prevent degradation?

Guideline:

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) is preferred but not strictly required for short term.

  • Solvent: Avoid storing in protic solvents (MeOH, EtOH) with any trace acidity. Store as a dry solid.

Part 3: Experimental Protocols

Protocol A: Rapid Acid Stability Assessment (Self-Validating)

Use this protocol to validate the scaffold's survival before committing valuable intermediates.

Materials:

  • 10 mg 1-Oxaspiro[3.3]heptan-6-ylmethanol

  • Deuterated Solvent (

    
     or 
    
    
    
    )
  • TFA (Trifluoroacetic acid)[1]

  • NMR Tube

Step-by-Step:

  • Baseline Scan: Dissolve 5 mg of the compound in 0.6 mL

    
    . Acquire a ¹H NMR spectrum (t=0). Note the characteristic oxetane multiplets (typically 
    
    
    
    4.0–4.8 ppm).
  • Acid Challenge: Add 2 equivalents of TFA to the NMR tube. Shake well.

  • Monitoring:

    • Acquire ¹H NMR immediately (t=5 min).

    • Acquire ¹H NMR at t=1 hour.

    • Acquire ¹H NMR at t=4 hours.

  • Data Interpretation:

    • Stable: Oxetane signals remain sharp and integrate consistently relative to the cyclobutane signals.

    • Unstable: Disappearance of oxetane signals; appearance of broad aliphatic multiplets (ring open) or new downfield carbonyl signals (rearrangement).

Protocol B: Safe Workup for Acidic Reactions

If you must run a reaction in acid, use this workup to minimize exposure.

StepActionRationale
1 Cool reaction to 0°C.Reduces rate of thermal rearrangement.
2 Dilute with excess EtOAc or DCM.Lowers acid concentration immediately.
3 Quench with cold Sat. NaHCO₃.Neutralizes acid. Note: Add slowly to manage effervescence.
4 Phase Sep rapidly.Minimize time the organic layer is in contact with potentially acidic aqueous interface.
5 Buffer the aqueous wash.If further washing is needed, use pH 7 phosphate buffer instead of water/brine initially.

Part 4: Comparative Data

Stability Profile: 1-Oxa vs. 2-Oxa Isomers

Feature1-Oxaspiro[3.3]heptane 2-Oxaspiro[3.3]heptane
Structure Oxygen adjacent to spiro center (2,2-disubst)Oxygen distal to spiro center (3,3-disubst)
Acid Stability Moderate / Conditional High / Robust
Risk Factor C-O cleavage yields

cation
C-O cleavage yields

cation (Unfavorable)
TFA Tolerance < 1 hour at 0°C (Recommended)> 24 hours at RT (Typical)
Primary Failure Rearrangement to ketonePolymerization (rare)

References

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes . Tetrahedron Letters / Chemical Communications. Discusses the synthesis and structural properties of the 1-oxaspiro scaffold, highlighting its distinct nature from the 2-oxa isomer.

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights . Journal of Medicinal Chemistry. Foundational text by Carreira et al. establishing the stability rules for 3,3-disubstituted oxetanes (2-oxaspiro analogs) and contrasting them with less stable variants.

  • 1-Oxaspiro[3.3]heptan-6-ylmethanol Product Data . ChemScene. Commercial availability and storage conditions (2-8°C) confirming stability for standard handling.[2]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids . Organic Letters. Details the rearrangement mechanisms of acid-sensitive oxetanes, relevant for understanding the failure modes of the 1-oxaspiro system.

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Polar Spirocyclic Alcohols

Welcome to the technical support center for the purification of polar spirocyclic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar spirocyclic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with purifying these valuable compounds. The inherent polarity from the alcohol functional group, combined with the rigid, three-dimensional spirocyclic scaffold, can lead to purification difficulties that are not encountered with simpler molecules.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The information presented here is a synthesis of established scientific principles and practical, field-proven insights to streamline your purification workflows.

Diagram: General Purification Workflow

Purification Workflow Crude_Mixture Crude Spirocyclic Alcohol Mixture Initial_Assessment Initial Assessment (TLC, LC-MS) Crude_Mixture->Initial_Assessment Technique_Selection Technique Selection Initial_Assessment->Technique_Selection Recrystallization Recrystallization Technique_Selection->Recrystallization If solid & suitable solvent found Chromatography Chromatography Technique_Selection->Chromatography If liquid or recrystallization fails Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (NMR, HPLC, etc.) Pure_Product->Analysis

Caption: A generalized workflow for the purification of polar spirocyclic alcohols.

Frequently Asked Questions (FAQs)

Q1: Why are polar spirocyclic alcohols so difficult to purify by standard column chromatography?

A1: The purification challenges of polar spirocyclic alcohols stem from a combination of their structural features:

  • High Polarity: The hydroxyl group(s) make these molecules highly polar, leading to strong interactions with polar stationary phases like silica gel. This can result in significant peak tailing, poor resolution, and even irreversible adsorption on the column.[1]

  • Similar Polarity to Impurities: Byproducts from their synthesis often share similar polarities, making chromatographic separation difficult.[2]

  • Low Solubility in Non-Polar Solvents: Their polarity often makes them sparingly soluble in less polar solvents typically used for loading onto a normal-phase chromatography column. This can lead to precipitation at the column head and streaking.

  • Complex Stereochemistry: Spirocycles often possess multiple stereocenters, leading to diastereomeric mixtures that can be challenging to separate.[1][3]

Q2: My polar spirocyclic alcohol is streaking badly on a silica gel column. What can I do?

A2: Streaking, or tailing, is a common issue and is often caused by strong interactions between the polar alcohol and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Mobile Phase Modification:

    • Add a Polar Modifier: Incorporating a small amount of a more polar solvent, like methanol or acetic acid, into your mobile phase can help to improve peak shape.[1]

    • Add a Basic Modifier: For basic spirocyclic frameworks, adding a small amount of a competing base, such as triethylamine (0.1-1%), can neutralize the acidic sites on the silica gel, reducing tailing.[1][2]

  • Use a Deactivated Stationary Phase: Consider using a less active stationary phase, such as deactivated silica or alumina, which has fewer acidic sites.

  • Alternative Chromatography Techniques: If tailing persists, it may be necessary to switch to a different chromatographic mode, such as reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Q3: I'm trying to separate diastereomers of a polar spirocyclic alcohol with little success. What are my options?

A3: Separating diastereomers of spirooxindoles, a class of spirocyclic compounds, can be challenging.[1] The subtle differences in their three-dimensional structures require optimized separation techniques.

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers. You may need to screen various columns and mobile phases to achieve baseline separation. Both normal-phase and reversed-phase HPLC can be effective.

  • Flash Column Chromatography Optimization: While more challenging, careful optimization of your flash chromatography system can sometimes yield separation. This includes using a high-resolution silica gel and a finely tuned mobile phase.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and can also be highly effective for separating diastereomers.[5][6] It often provides better resolution and faster run times than HPLC.[7]

  • Recrystallization: In some cases, fractional crystallization can be used to separate diastereomers if their solubilities in a particular solvent system are sufficiently different.

Troubleshooting Guides

Guide 1: Issues with Recrystallization

Recrystallization is a powerful and cost-effective purification technique for solid compounds.[8] However, polar spirocyclic alcohols can present unique challenges.

Problem Potential Cause Troubleshooting Solutions
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.1. Add more solvent: This will lower the saturation point.[9] 2. Use a lower-boiling point solvent: This will ensure the solution temperature stays below the melting point of your compound. 3. Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth.[9][10] 4. Add a seed crystal: A small crystal of the pure compound can initiate crystallization.[10]
No Crystal Formation The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.1. Reduce the amount of solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration.[2] 2. Use a solvent-antisolvent system: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes cloudy.[9][11] 3. Cool the solution to a lower temperature: Use an ice bath or even a dry ice/acetone bath for low-boiling solvents.[9]
Low Recovery Too much solvent was used, or the crystals are being re-dissolved during washing.1. Use the minimum amount of near-boiling solvent: This is crucial for achieving a good yield.[8] 2. Wash the crystals with a minimum amount of ice-cold solvent: Using warm or an excessive amount of solvent for rinsing will dissolve your product.[8][10]
Guide 2: Challenges in Column Chromatography
Problem Potential Cause Troubleshooting Solutions
Poor Separation of Compound from Impurities The polarity of the mobile phase is not optimized for the separation.1. Perform a thorough TLC analysis: Test a range of solvent systems to find the optimal mobile phase for separation before running the column. 2. Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with similar polarities.
Compound Stuck on the Column The compound is irreversibly adsorbed to the stationary phase due to very high polarity.1. Use a more polar mobile phase: A higher concentration of a polar modifier like methanol may be needed to elute the compound. 2. Consider a different stationary phase: Alumina or reversed-phase silica (C18) may be more suitable. 3. Employ HILIC: This technique uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent, which is ideal for highly polar compounds.[4][12]
Decomposition on Silica Gel The acidic nature of silica gel is causing the compound to degrade.1. Neutralize the silica gel: Add a small amount of a base like triethylamine to the mobile phase.[1] 2. Minimize time on the column: Run the column as quickly as possible while still achieving separation. 3. Use an alternative purification method: If decomposition is a significant issue, recrystallization or another non-chromatographic method may be necessary.

Experimental Protocols

Protocol 1: Recrystallization Using a Solvent-Antisolvent System

This protocol is useful when your polar spirocyclic alcohol is highly soluble in one solvent and poorly soluble in another.

  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound at room temperature and a "poor" (antisolvent) in which your compound is insoluble. The two solvents must be miscible. Common pairs include methanol/water, acetone/hexane, and ethyl acetate/hexane.[9]

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent in an Erlenmeyer flask.

  • Addition of Antisolvent: Slowly add the "poor" solvent dropwise with continuous swirling until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10][13]

  • Washing: Wash the crystals with a small amount of ice-cold antisolvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Chromatography with a Basic Modifier

This protocol is designed to improve the chromatography of polar spirocyclic alcohols that exhibit tailing on silica gel.

  • Mobile Phase Preparation: Based on TLC analysis, prepare the optimal mobile phase. Add 0.5-1% triethylamine to this solvent mixture.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase. If solubility is an issue, dissolve it in a stronger solvent and adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Carefully load the sample onto the column and begin elution with the modified mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution profile using TLC.

  • Analysis and Pooling: Analyze the collected fractions to determine the purity of each. Pool the pure fractions.

  • Solvent Removal: Concentrate the pooled fractions under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Advanced Purification Technique: Supercritical Fluid Chromatography (SFC)

For particularly challenging separations, especially those involving chirality, Supercritical Fluid Chromatography (SFC) offers a powerful alternative to traditional HPLC.[5][14]

Why Consider SFC?

  • High Efficiency and Speed: SFC provides faster separations and higher efficiency compared to HPLC due to the low viscosity of the supercritical fluid mobile phase.[5][7]

  • Orthogonal Selectivity: The separation mechanism in SFC is different from reversed-phase HPLC, offering a different selectivity that may resolve compounds that are inseparable by other methods.

  • Green Chemistry: The primary mobile phase is typically carbon dioxide, which is non-toxic and environmentally friendly.[15]

  • Ideal for Chiral Separations: SFC is a well-established and highly effective technique for the separation of enantiomers.[6]

Diagram: SFC System Overview

SFC System CO2_Source CO2 Source Pump Pump CO2_Source->Pump Mixer Mixer Pump->Mixer Modifier Co-solvent (e.g., Methanol) Modifier->Pump Injector Injector Mixer->Injector Column Column Injector->Column Detector Detector Column->Detector BPR Back Pressure Regulator Detector->BPR Collection Fraction Collection BPR->Collection

Caption: A simplified schematic of a Supercritical Fluid Chromatography (SFC) system.

When to Use SFC for Polar Spirocyclic Alcohols:

  • When high-throughput purification is required.

  • For the separation of thermally labile compounds.[6]

  • When enantiomeric separation of a racemic mixture is necessary.

  • When HPLC and flash chromatography fail to provide adequate separation of diastereomers or closely related impurities.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Development of Supercritical Fluid Chromatography Techniques - Longdom Publishing. [Link]

  • Recrystallization. [Link]

  • Recrystallization-1.pdf. [Link]

  • Recrystallization. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Recrystallization - Wired Chemist. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. [Link]

  • recrystallization.pdf. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • TROUBLESHOOTING GUIDE. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. [Link]

  • Chiral Drug Separation. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. [Link]

  • D.9 Extraction and purification of organic products (HL) - YouTube. [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. [Link]

  • Strychnine - Wikipedia. [Link]

  • Organic Letters Ahead of Print - ACS Publications. [Link]

Sources

Optimization

FAQ 1: Mechanistic Causality – Why do my spiro oxetanes open during routine reactions?

Welcome to the Spiro Oxetane Technical Support & Troubleshooting Center . Spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) have become premier bioisosteres in medicinal chemistry, frequently replacing morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spiro Oxetane Technical Support & Troubleshooting Center .

Spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) have become premier bioisosteres in medicinal chemistry, frequently replacing morpholines, carbonyls, and gem-dimethyl groups to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability[1][2]. However, the inherent ring strain of the four-membered oxetane core (~107 kJ/mol) makes it susceptible to unintended ring-opening during downstream synthetic functionalization[1][3].

This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to ensure the structural integrity of your spiro oxetane intermediates.

The Expert Insight: Ring-opening is rarely spontaneous; it is a catalyzed degradation driven by the unique geometry of the oxetane ring. X-ray crystallographic data shows that the C–O–C bond angle in an oxetane is highly compressed (~90.2°), which pushes the oxygen lone pairs outward[1]. This increased p-character makes the oxetane oxygen an exceptionally strong hydrogen-bond acceptor and a potent Lewis base[1].

When exposed to Lewis acids (e.g.,


, 

) or strong Brønsted acids, the oxygen rapidly coordinates the electrophile. This coordination withdraws electron density from the already strained C–O bond, weakening it. Subsequent attack by even a weak nucleophile (or an internal nucleophile in the molecule) triggers an irreversible

-type ring opening, or an

-type cleavage if a stable carbocation can form[3][4].

G A Spiro Oxetane Core (Exposed O-Lone Pairs) B Electrophile Coordination (Lewis/Brønsted Acid) A->B Acidic pH / LA F Mild/Neutral Conditions (e.g., Photoredox, Pd-Cat) A->F pH 7-9 / Neutral C Oxonium Intermediate (Weakened C-O Bond) B->C D Nucleophilic Attack (Inter/Intramolecular) C->D Strain Release E Ring-Opened Degradant (e.g., Homoallylic Alcohol) D->E G Successful Functionalization (Intact Ring) F->G

Caption: Mechanistic divergence of spiro oxetanes under acidic vs. mild functionalization conditions.

FAQ 2: Reagent Compatibility – What are the safe operating windows for functionalization?

The Expert Insight: Chemical stability is highly dependent on the structural surroundings of the oxetane[5]. While 3,3-disubstituted spiro oxetanes are generally more robust than mono-substituted variants, the presence of peripheral basic sites or internal nucleophiles can drastically lower the threshold for acid-catalyzed degradation[4].

Quantitative Stability Summary: To aid in your reaction design, refer to the following self-validating compatibility matrix.

Reagent Class / ConditionExample ReagentsOxetane Survival RateMechanistic Recommendation
Strong Lewis Acids

,

,

< 5% Avoid. Rapidly catalyzes regioselective ring-opening to homoallylic alcohols[6].
Strong Brønsted Acids TFA (neat), HCl (conc.)Variable (10-80%) Caution. Highly substrate-dependent. Internal nucleophiles will trigger rapid intramolecular opening[4].
Mild/Organic Acids Acetic Acid, Formic Acid> 85% Generally Safe. Keep temperatures < 40°C. Monitor by LCMS for +18 Da (hydration) mass shifts.
Transition Metals (Mild) Pd(0)/Pd(II), Ru, Ir (Photoredox)> 95% Safe. Radical and photoredox C-H functionalization are exceptionally well-tolerated[7][8].
Bases & Nucleophiles

,

, Amines
> 95% Safe. The high ring strain does not make oxetanes highly susceptible to nucleophilic attack without prior acid activation[5].

FAQ 3: Cross-Coupling – How do I perform Buchwald-Hartwig or Suzuki couplings on an oxetane-containing halide?

The Expert Insight: Palladium-catalyzed cross-couplings are generally safe for spiro oxetanes, provided you strictly control the basicity and avoid Lewis acidic additives. The primary failure mode here is not the palladium itself, but the use of aggressive bases (like


 at high temperatures) which can cause competitive elimination reactions, or the use of unbuffered aqueous workups that expose the product to transient acidity.

Validated Protocol: Mild Suzuki-Miyaura Coupling of a Spiro Oxetane Aryl Halide This protocol is designed as a self-validating system: the use of a biphasic mild base ensures the pH remains in the safe zone (pH 8-10) throughout the catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask, combine the spiro oxetane-aryl halide (1.0 equiv), the boronic acid/ester (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 1M aqueous

    
     (3:1 ratio, 0.1 M overall concentration). Causality note: 
    
    
    
    provides sufficient basicity to activate the boron species without acting as a harsh nucleophile.
  • Thermal Control: Heat the reaction to 70°C under an argon atmosphere. Do not exceed 80°C, as thermal stress combined with trace metal Lewis acidity can initiate ring-opening.

  • Validation Check: At 2 hours, sample the organic layer. Quench into neutral LCMS grade Acetonitrile. Look for the desired product mass; if a mass of [M+H+18] is observed, trace acid is present, and the reaction must be buffered immediately.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with a pH 7.4 phosphate buffer. Never wash with 1M HCl to remove basic impurities, as the concentrated phase boundary will destroy the oxetane. Dry over

    
     and concentrate.
    

Workflow Step1 1. Substrate Prep (Dry Schlenk, Ar atm) Step2 2. Catalyst/Ligand (Pd(dppf)Cl2, 5 mol%) Step1->Step2 Step3 3. Mild Base Addition (1M K3PO4 in Dioxane/H2O) Step2->Step3 Step4 4. Thermal Control (Strictly ≤ 70°C) Step3->Step4 Step5 5. Buffered Workup (Wash with pH 7.4 Buffer) Step4->Step5

Caption: Step-by-step workflow for the safe cross-coupling of spiro oxetane intermediates.

FAQ 4: Deprotection Strategies – My spiro oxetane has a Boc-protected amine. How do I remove it without destroying the ring?

The Expert Insight: Standard Boc deprotection using 50% TFA in DCM is a high-risk operation for spiro oxetanes. While some isolated oxetanes survive brief exposure to TFA, if your molecule contains an internal nucleophile (like a newly freed amine or a neighboring hydroxyl), it will attack the acid-activated oxetane, leading to intramolecular ring-opening and rearrangement[4].

Troubleshooting Solutions:

  • The TMSOTf/Lutidine Method (Preferred): Instead of Brønsted acids, use mild Lewis acid/base pairs that do not strongly coordinate the oxetane. Treat the substrate with TMSOTf (1.5 equiv) and 2,6-lutidine (2.0 equiv) in DCM at 0°C. The Boc group is cleaved via silylation of the carbonyl oxygen, bypassing the need for high proton activity.

  • Switching Protecting Groups: If possible, redesign your synthetic route to use a Cbz group (removed via neutral

    
    , Pd/C) or an Fmoc group (removed via basic Piperidine/DMF). Both conditions are 100% orthogonal to oxetane reactivity.
    

FAQ 5: In Vivo Considerations – I successfully synthesized my compound, but it degrades in microsomal assays. Why?

The Expert Insight: If your compound is chemically stable in the flask but shows high clearance in human liver microsomes (HLM), you are likely observing enzymatic ring-opening. While oxetanes are generally stable to Cytochrome P450 oxidation, they are specific substrates for human microsomal epoxide hydrolase (mEH) [4][9].

mEH catalyzes the addition of water across the strained C-O bond, resulting in a ring-opened diol metabolite. If you observe this liability during drug development, consider increasing the steric bulk around the spirocenter (e.g., adding adjacent methyl groups) to block the enzymatic active site from accessing the oxetane oxygen.

References

1.[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications. URL:[Link] 2.[2] Oxetanes in drug discovery: structural and synthetic insights. PubMed. URL:[Link] 3.[3] Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. URL:[Link] 4.[4] Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. URL:[Link] 5.[5] Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA. URL:[Link] 6.[6] (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. URL:[Link] 7.[7] Oxetane Synthesis via Alcohol C–H Functionalization. PMC. URL:[Link] 8.[8] Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. URL:[Link] 9.[9] Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1-Oxaspiro[3.3]heptan-6-ylmethanol Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-oxaspiro[3.3]heptan-6-ylmethanol and its derivatives. This guide provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-oxaspiro[3.3]heptan-6-ylmethanol and its derivatives. This guide provides in-depth troubleshooting advice and standardized protocols to address common solubility challenges encountered during the synthesis, purification, and handling of these valuable spirocyclic building blocks.

Introduction: The Promise and Problems of Spirocyclic Oxetanes

The 1-oxaspiro[3.t3]heptane motif is increasingly incorporated into drug discovery campaigns to enhance molecular three-dimensionality (Fsp3), modulate physicochemical properties, and improve metabolic stability.[1][2][3] Specifically, the oxetane ring can act as a polar surrogate for less desirable groups like gem-dimethyl, leading to significant improvements in aqueous solubility and offering a tool to lower the lipophilicity (LogD) of a lead compound.[1][4][5][6]

However, the same features that make these intermediates attractive—rigidity, polarity from the oxetane oxygen and the hydroxyl group, and high crystallinity—can also lead to significant solubility challenges in both aqueous and organic media.[7] These issues can manifest as precipitation during reaction work-ups, difficult purifications, and inaccurate results in biological assays.[8] This guide is designed to provide a logical, mechanism-based approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility-related issues in a practical question-and-answer format.

Q1: My 1-oxaspiro[3.3]heptan-6-ylmethanol intermediate is poorly soluble in my standard organic solvent (e.g., DCM, EtOAc). What is the initial troubleshooting strategy?

Answer: Poor solubility in common aprotic solvents is often due to a mismatch between the solute's polarity and its crystal lattice energy. The 1-oxaspiro[3.3]heptan-6-ylmethanol structure contains two key polar features: the ether oxygen of the oxetane and the primary alcohol. These groups can engage in strong intermolecular hydrogen bonding, leading to a stable, high-energy crystal lattice that requires significant solvation energy to disrupt.

Initial Troubleshooting Steps:

  • Assess Polarity: Your intermediate is quite polar. While DCM and EtOAc are versatile, they lack the hydrogen-bond donating or accepting strength of more polar solvents.

  • Solvent Screen: Systematically test solubility in a broader range of solvents. Focus on polar aprotic solvents like Tetrahydrofuran (THF) and Acetonitrile (MeCN), and polar protic solvents like Methanol (MeOH) and Isopropanol (IPA). Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent last resorts for highly insoluble compounds due to their strong solvating power, but can be difficult to remove.

  • Apply Gentle Heat: Warming the mixture can provide the necessary energy to overcome the crystal lattice energy. Heat the suspension to 40-50°C and observe for dissolution. Be cautious, as prolonged heating can lead to degradation with some sensitive substrates.

  • Consider Solvent Mixtures: A mixture of solvents can often provide the ideal balance of properties. For example, a small percentage of methanol in dichloromethane can dramatically increase the solubility of polar compounds by disrupting intermolecular hydrogen bonds.

Table 1: Predicted Solubility Profile & Rationale for a Typical 1-Oxaspiro[3.3]heptane Intermediate

SolventTypeExpected SolubilityRationale
HexanesNon-polarVery LowMismatch in polarity. Insufficient energy to break crystal lattice.
TolueneNon-polarVery LowMismatch in polarity.
Dichloromethane (DCM)Aprotic, PolarLow to ModerateModerate polarity but a poor hydrogen bond partner.
Ethyl Acetate (EtOAc)Aprotic, PolarLow to ModerateCarbonyl group is a hydrogen bond acceptor, but may be insufficient.
Tetrahydrofuran (THF)Aprotic, PolarModerate to HighEther oxygen acts as a good hydrogen bond acceptor.[9]
Acetonitrile (MeCN)Aprotic, PolarModerate to HighHigh polarity facilitates dissolution of polar molecules.[9]
Isopropanol (IPA)Protic, PolarHighExcellent hydrogen bond donor and acceptor.
Methanol (MeOH)Protic, PolarHighExcellent hydrogen bond donor and acceptor.
WaterProtic, PolarModeratePotential for H-bonding, but hydrocarbon scaffold limits high solubility.
Dimethyl sulfoxide (DMSO)Aprotic, PolarVery HighStrong hydrogen bond acceptor and highly polar.
Q2: During an aqueous work-up, my product precipitates at the interface or in the organic layer. How can I prevent this?

Answer: This is a classic sign of a compound that has limited solubility in the organic solvent once impurities or reaction byproducts have been removed by the aqueous wash. The presence of other materials in the crude mixture can sometimes create a "co-solvent" effect that keeps your product in solution.

Causality & Prevention Strategy:

  • Cause: The organic solvent (e.g., EtOAc, DCM) cannot sufficiently solvate the polar intermediate on its own. The aqueous wash removes soluble impurities, and the compound crashes out.

  • Solution 1 (Increase Organic Solvent Polarity): Before the issue occurs, add a more polar, water-immiscible co-solvent to your extraction solvent. For example, using a 9:1 or 4:1 mixture of DCM:THF can enhance the solubility of the product in the organic phase.

  • Solution 2 (Back-Extraction): If precipitation has already occurred, add a highly polar solvent in which the product is soluble (like THF or MeOH) until the solid redissolves. Then, proceed with the work-up, ensuring you account for the miscibility of the added solvent. You may need to add more brine to force phase separation.

  • Solution 3 (Avoid Aqueous Work-up): If the impurities are non-polar, consider an alternative purification. Filter the crude reaction mixture through a plug of silica gel, eluting with a polar solvent system, to remove baseline impurities before concentration.

Q3: I'm struggling with purifying my intermediate by silica gel chromatography. It either crashes on the column or has very poor peak shape. What is happening?

Answer: Chromatography issues with these polar intermediates are common and stem from strong interactions with the silica gel surface and poor solubility in the mobile phase.

Troubleshooting Chromatography:

  • Address On-Column Precipitation: This occurs when the compound is loaded in a strong solvent (like DCM or THF) but is insoluble in the less polar mobile phase (e.g., 50% EtOAc/Hexanes).

    • Dry Loading: The best practice is to adsorb the crude material onto a small amount of silica gel. First, dissolve your compound in a suitable solvent (e.g., DCM, MeOH), add silica gel, and then remove the solvent under reduced pressure to get a dry, free-flowing powder. This powder can be loaded directly onto the column, ensuring the compound is introduced to the mobile phase gradually.

    • Use a More Polar Mobile Phase: Increase the polarity of your starting mobile phase to ensure the compound remains dissolved as it enters the column.

  • Improve Peak Shape (Tailing): Tailing is often caused by the strong interaction between the polar hydroxyl group of your intermediate and the acidic silanol groups on the silica surface.

    • Add a Modifier: Add a small amount (0.1-1%) of a polar modifier to your mobile phase. For neutral/acidic compounds, acetic acid can help. For compounds like this, a small amount of triethylamine or ammonia (in the form of 7N NH3 in MeOH) can deactivate the acidic sites on the silica, leading to sharper peaks.

    • Switch Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for polar compounds. Reverse-phase chromatography (C18) is also an excellent option if the compound is sufficiently soluble in water/acetonitrile or water/methanol mixtures.[10]

Q4: My stored intermediate, which was dissolved in a solvent for screening, has precipitated over time. Is it usable? How should I store these compounds?

Answer: Precipitation from a stock solution indicates that you have created a supersaturated, or kinetically soluble, solution that is not stable long-term.[11] The solid that precipitates is likely a more stable, lower-energy crystalline form.

Storage and Handling Protocol:

  • Usability: The compound itself is likely fine. The primary issue is that the concentration of the remaining solution is now unknown. Before use, the entire sample must be redissolved. This can be achieved by gentle heating (e.g., 40°C water bath) and sonication. Once fully redissolved, use the solution promptly before it has a chance to re-precipitate.

  • Best Practice for Storage:

    • Solid Storage: The most reliable method is to store these intermediates as a dry solid.[12] Keep them in a desiccator at the recommended temperature (e.g., 2-8°C) to protect from moisture.[13]

    • DMSO Stock Solutions: For screening purposes, high-concentration stock solutions are often prepared in DMSO.[14] While many compounds are stable in DMSO, it is crucial to determine the thermodynamic solubility limit to avoid precipitation.

    • Prevent Freeze-Thaw Cycles: If storing in a frozen DMSO solution, aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles. These cycles can promote precipitation and introduce water condensation, potentially degrading the sample.

Visualizing the Troubleshooting Process

A logical workflow can simplify the process of diagnosing and solving solubility issues.

G start Solubility Issue Identified (e.g., precipitation, poor dissolution) q1 Is this a new intermediate? start->q1 sop1 Perform Systematic Solvent Screen (SOP 2) q1->sop1 Yes q3 In what context? (Work-up, Purification, Storage) q1->q3 No q2 Soluble in a suitable solvent? sop1->q2 success Problem Solved q2->success Yes adv_tech Proceed to Advanced Techniques (SOP 1) q2->adv_tech No workup Reaction Work-up q3->workup purification Purification (Chromatography) q3->purification storage Storage / Assay q3->storage sol_workup Use more polar organic solvent Add co-solvent (e.g., THF) Consider non-aqueous work-up workup->sol_workup sol_purify Use dry-loading technique Add mobile phase modifier (e.g., TEA) Switch to alumina or reverse phase purification->sol_purify sol_storage Redissolve with heat/sonication Store as solid or below thermodynamic solubility limit storage->sol_storage sol_workup->success sol_purify->success sol_storage->success

Caption: A troubleshooting decision tree for solubility issues.

Standard Operating Procedures (SOPs)

SOP 1: Differentiating Kinetic vs. Thermodynamic Solubility

Understanding these two concepts is critical for preparing stable solutions for screening and analysis.[11][15]

  • Kinetic Solubility: Measures the precipitation of a compound after adding a concentrated DMSO stock to an aqueous buffer. It's a high-throughput method that often overestimates true solubility and can lead to supersaturated solutions.[14][16][17]

  • Thermodynamic Solubility: The true equilibrium solubility. It is determined by adding an excess of solid compound to a buffer, shaking until equilibrium is reached (typically 24-48h), and then measuring the concentration of the filtrate.[11][15]

Objective: To determine the appropriate concentration for stable stock solutions.

Protocol (Shake-Flask Method for Thermodynamic Solubility):

  • Preparation: Add an excess amount of the solid intermediate (enough that some solid remains undissolved, e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your chosen buffer or solvent in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[9]

  • Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the sample if necessary.

  • Sampling: Carefully remove an aliquot of the supernatant without disturbing the solid. Filter the aliquot through a 0.22 µm syringe filter (PTFE for organic solvents, PVDF for aqueous) to remove any remaining micro-particulates.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze by a calibrated HPLC-UV or LC-MS/MS method to determine the concentration.[10] This concentration is the thermodynamic solubility.

SOP 2: Systematic Solvent System Screening

Objective: To efficiently identify a suitable solvent or solvent mixture for a reaction, extraction, or purification.

Materials:

  • Test intermediate (10-20 mg)

  • A set of 12-24 small, sealable glass vials (e.g., 1-dram vials).

  • A range of solvents (see Table 1).

  • Vortex mixer and/or sonicator.

Protocol:

  • Dispense Solid: Place a small, consistent amount of the solid intermediate (e.g., ~1 mg) into each vial.

  • Initial Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial concentration of ~10 mg/mL.

  • Assess Solubility at Room Temperature:

    • Seal the vial and vortex vigorously for 30-60 seconds.

    • Visually inspect for undissolved solid against a dark background.

    • If fully dissolved, the compound is soluble at ≥10 mg/mL. Record the result.

    • If not fully dissolved, proceed to the next step.

  • Assess with Sonication/Heating:

    • Place the vial in a sonicator bath for 5 minutes. Re-inspect.

    • If still not dissolved, gently warm the vial to ~45°C for 5 minutes. Re-inspect. Note: Dissolution only upon heating should be recorded as such, as the compound may precipitate upon cooling.

  • Titration for Lower Solubility:

    • If the compound is still not soluble, add another 400 µL of solvent (total volume 500 µL, concentration ~2 mg/mL). Vortex and observe.

    • If still not soluble, add another 500 µL of solvent (total volume 1000 µL, concentration ~1 mg/mL). Vortex and observe.

  • Test Solvent Mixtures: Based on single-solvent results, test binary mixtures. For example, if a compound shows low solubility in DCM but high solubility in MeOH, test 10:1, 5:1, and 1:1 DCM:MeOH mixtures.

  • Documentation: Record all observations in a clear table, noting whether dissolution required sonication or heat. This table becomes a valuable resource for all future work with that intermediate.

Advanced Characterization

If solubility issues persist and are hindering development, a deeper understanding of the solid-state properties may be required.

  • X-Ray Powder Diffraction (XRPD): This technique can identify the crystalline form (polymorph) of your material. Different polymorphs of the same compound can have vastly different solubilities.[18]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, allowing you to determine the melting point and identify different solid forms.[18]

  • Thermogravimetric Analysis (TGA): TGA can determine if your material is a solvate or hydrate, which can significantly impact solubility behavior.

These analyses provide a complete picture of the material's physical properties, which is crucial for troubleshooting persistent issues and for later-stage development.[18]

References

  • Wuts, P. G. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Chew, R., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • WSPS. (2025). Chemical handling and storage: 5 tips to do it safely. WSPS. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • American Pharmaceutical Review. (2025). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]

  • Ricerca UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. [Link]

  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]

  • Agilent. (n.d.). Pharmaceutical Small Molecule Drug Characterization. Agilent. [Link]

  • C&EN. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN. [Link]

  • The Architects Diary. (2026). Best Practices for Chemical Storage: Ensuring Safety and Compliance. The Architects Diary. [Link]

  • Justrite. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Justrite. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • ResearchGate. (2025). Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules. ResearchGate. [Link]

  • ACS Publications. (2009). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design. [Link]

  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules. [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[16][16] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • ResearchGate. (2025). Synthesis of Challenging 6-Functionalized 1-Oxaspiro[3.3]Heptanes – New Scaffolds for Drug Discovery. ResearchGate. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences. [Link]

  • PubChem. (2026). {2-Azaspiro[3.3]heptan-6-yl}methanol. PubChem. [Link]

Sources

Optimization

Technical Support Center: Optimization of Nucleophilic Substitution on Spirocyclic Scaffolds

Current Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Topic: Troubleshooting Nucleophilic Substitution ( , , and Amidation) involving Spirocyclic Scaffolds. Executive Summary: The Spiroc...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Topic: Troubleshooting Nucleophilic Substitution (


, 

, and Amidation) involving Spirocyclic Scaffolds.

Executive Summary: The Spirocyclic Paradox

Spirocyclic scaffolds (e.g., spiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane) are premier bioisosteres for phenyl rings and piperazines, offering increased


 character and improved metabolic stability. However, they present a unique chemical paradox: they are kinetically stubborn despite being thermodynamically strained. 

This guide addresses two distinct "substitution" challenges:

  • Type A (Spiro-Nucleophiles): Using a spiro-amine to displace a leaving group on a heteroaryl ring (

    
    ).
    
  • Type B (Spiro-Electrophiles): Displacing a leaving group attached directly to the spiro-skeleton (Core Functionalization).

Module A: Spiro-Amines as Nucleophiles ( )

Context: You are trying to couple a spiro-amine (e.g., 2-azaspiro[3.3]heptane) to a halogenated heterocycle, but conversion is low.

Troubleshooting Guide

Q1: My reaction stalls at 50% conversion even with excess amine. Is the nucleophile decomposing?

  • Diagnosis: Unlikely. Spiro-amines are generally stable. The issue is usually steric clashing at the Meisenheimer complex transition state. The geminal disubstitution at the spiro center creates a "cone" of steric bulk that hinders the approach to the electrophile.

  • Solution:

    • Switch Base: Replace DIPEA/TEA with a stronger, non-nucleophilic base like

      
        or NaOtBu  in DMSO or NMP. This increases the concentration of the free amine species.
      
    • Leaving Group Swap: If using a chloride, switch to a Fluoride . In

      
      , the rate-determining step is nucleophilic attack. Fluorine’s high electronegativity lowers the LUMO of the aromatic ring, accelerating this step significantly (up to 100x faster).
      

Q2: I see a major byproduct with


 or 

. What is happening?
  • Diagnosis: You are likely seeing hydrolysis (OH displacement) or solvent addition (methanolysis).

  • Mechanism: Due to the steric bulk of the spiro-amine, the reaction rate is slow. This allows smaller, less hindered nucleophiles (like trace water or alcoholic solvents) to compete for the electrophile.

  • Protocol Fix:

    • Switch to anhydrous aprotic solvents (THF, Dioxane, DMF).

    • Avoid nucleophilic solvents (MeOH, EtOH) entirely.

Q3: Standard thermal heating isn't working. Should I use microwaves?

  • Advice: Yes, but with a caveat. Spiro-amines can undergo ring-opening (strain release) at temperatures >140°C in the presence of Lewis acids or strong bases.

  • Safe Zone: Cap microwave heating at 120°C . If no reaction occurs, switch to Buchwald-Hartwig amination (Pd-catalysis) rather than forcing thermal

    
    .
    

Module B: Substitution ON the Spiro-Scaffold (Core Functionalization)

Context: You have a leaving group (OTs, OMs, I) directly on the spiro ring (e.g., spiro[3.3]heptan-2-yl tosylate) and want to displace it with a nucleophile (


, 

).
Troubleshooting Guide

Q1: I am trying an


 displacement on a spiro-cyclobutane tosylate, but I get no product. Why? 
  • The Physics:

    
     requires a backside attack (
    
    
    
    trajectory). In small spiro-rings (cyclobutanes/propanes), the "backside" is sterically shielded by the opposing ring's methylene groups (the "puckered" conformation). Furthermore, the transition state requires planarizing the carbon, which increases angle strain significantly (
    
    
    ).
  • The Fix:

    
     is often geometrically forbidden here.
    
    • Alternative 1: Use radical decarboxylative cross-coupling (e.g., via N-hydroxyphthalimide esters) if you are building C-C bonds.

    • Alternative 2: If displacing a hydroxyl, use DAST/Deoxo-Fluor for fluorination, but expect rearrangement byproducts.

Q2: Instead of substitution, I’m seeing an olefin (elimination). How do I stop this?

  • Cause: The "Strain Trap." Elimination (

    
    ) releases ring strain by creating an exocyclic double bond or a less strained cyclobutene. This is kinetically favored over the highly strained 
    
    
    
    transition state.
  • Protocol:

    • Nucleophile Choice: Switch to "soft" nucleophiles (Azide, Thiol, Cyanide). Hard nucleophiles (Alkoxides) act as bases and trigger elimination.

    • Solvent: Use polar aprotic solvents (DMF, HMPA) to strip the cation and maximize nucleophilicity without increasing basicity.

Comparative Data: Reaction Conditions

Reaction TypeSubstrate ClassStandard Condition (Fail)Optimized Condition (Success)Mechanistic Rationale

Coupling
Spiro-Amine + Ar-ClDIPEA / DMF / 80°C

/ DMSO / 100°C
or Pd-Catalysis
Increases effective [Nu] concentration; overcomes steric barrier.
Core Substitution Spiro-Tosylate +

NaH / THF / Reflux

/ DMF / 60°C
Avoids E2 elimination; soft nucleophile preference.
Amide Coupling Spiro-Amine + R-COOHEDC / HOBtHATU / HOAt / Collidine HOAt speeds up active ester formation; Collidine reduces steric clash.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing spiro-amine couplings.

SpiroOptimization Start Reaction: Spiro-Amine + Heteroaryl Halide CheckYield Check Conversion (LCMS) Start->CheckYield LowConv < 10% Conversion CheckYield->LowConv Stalled Byproducts Byproducts Observed CheckYield->Byproducts Impure Sterics Is the Halide hindered? LowConv->Sterics SwitchLG Switch Cl -> F (SNAr activation) Sterics->SwitchLG Yes (Electronic fix) Buchwald Switch to Pd-Catalysis (Buchwald) Sterics->Buchwald Yes (Mechanistic fix) Hydrolysis M+18 (Hydrolysis)? Byproducts->Hydrolysis DrySolvent Use Anhydrous DMSO/THF Hydrolysis->DrySolvent Yes RingOpen Ring Opening? Hydrolysis->RingOpen No LowerTemp Reduce Temp < 100°C Check Lewis Acids RingOpen->LowerTemp Strain Relief

Caption: Decision matrix for diagnosing and fixing stalled nucleophilic substitutions with spiro-amines.

Standardized Protocol: Difficult Spiro-Amine

Objective: Coupling of 2,6-diazaspiro[3.3]heptane (or analog) to an electron-deficient heteroaryl chloride.

  • Preparation:

    • Dry DMSO over molecular sieves (4Å) for 24 hours.

    • Use a microwave vial with a heavy-walled cap.

  • Stoichiometry:

    • Heteroaryl Halide: 1.0 equiv

    • Spiro-amine: 1.2 equiv

    • Base:

      
        (3.0 equiv, finely ground) or DIPEA  (3.0 equiv) if solubility is an issue.
      
  • Execution:

    • Dissolve reagents in DMSO (0.5 M concentration).

    • Critical Step: If using fluoride displacement, add KF (0.5 equiv) to sustain the fluoride concentration if exchange occurs.

    • Heat to 90°C for 4 hours. Monitor by UPLC/LCMS.

  • Workup (Specific to Spiro-Amines):

    • Spiro-amines are highly polar and water-soluble. Do not use a standard aqueous wash, as you will lose the product to the water phase.

    • Method: Dilute reaction with EtOAc, wash with saturated LiCl (3x) to remove DMSO. Back-extract aqueous layer with DCM/iPrOH (3:1).

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres." Organic Letters.

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition.

  • Bunte, J. O., et al. (2006). "Ring Strain and Reactivity in Nucleophilic Substitution." Journal of Organic Chemistry.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.

  • Barnes-Seeman, D. (2014). "The role of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.

Troubleshooting

Technical Support Center: Crystallization of 1-Oxaspiro[3.3]heptan-6-ylmethanol Derivatives

Welcome to the Application Scientist Support Portal. 1-Oxaspiro[3.3]heptan-6-ylmethanol and its derivatives are highly sought-after strained spirocyclic bioisosteres.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

1-Oxaspiro[3.3]heptan-6-ylmethanol and its derivatives are highly sought-after strained spirocyclic bioisosteres. They are frequently utilized in medicinal chemistry to replace morpholine, piperidine, or other saturated heterocycles to improve metabolic stability and aqueous solubility. However, their inherent high polarity, low molecular weight, and conformational flexibility often lead to severe crystallization bottlenecks.

The most notorious issue encountered by process chemists working with these scaffolds is "oiling out" (Liquid-Liquid Phase Separation, or LLPS), where the compound forms a stable emulsion rather than a crystalline solid[1]. This guide synthesizes thermodynamic principles and field-proven methodologies to help you troubleshoot and optimize your crystallization workflows.

Part 1: Diagnostic FAQs (Frequently Asked Questions)

Q1: Why does my 1-Oxaspiro[3.3]heptan-6-ylmethanol derivative form a milky emulsion instead of crystals upon cooling? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when your cooling trajectory hits a miscibility gap in the phase diagram before reaching the metastable zone for nucleation[2]. Because spirocyclic oxetanes possess high solubility in polar solvents and relatively low melting points, high initial supersaturation forces the solute to separate into a solute-rich liquid phase rather than integrating into a rigid crystal lattice.

Q2: I tried adding an anti-solvent (e.g., heptane to an ethyl acetate solution), but the compound still oiled out. Why? A: Rapid addition of an anti-solvent creates localized zones of extreme supersaturation. This kinetic shock bypasses the nucleation energy barrier and drives the system directly into the LLPS regime. To prevent this, anti-solvent must be added dropwise at an elevated temperature, followed by seeding within the metastable zone[3].

Q3: My compound eventually solidified from the oil, but the purity is lower than the crude mixture. How is this possible? A: When a compound oils out, the solute-rich liquid droplets act as an excellent "solvent" for structurally similar impurities[4]. When this impure oil eventually solidifies (often as an amorphous glass), it traps these impurities within the matrix, effectively concentrating them rather than rejecting them as a growing crystal lattice would.

Q4: The free alcohol simply refuses to crystallize under any solvent conditions. What is the next logical step? A: If thermodynamic adjustments fail, chemical derivatization is required. Converting the free hydroxyl group of 1-Oxaspiro[3.3]heptan-6-ylmethanol into a highly crystalline ester (such as a p-nitrobenzoate or tosylate) increases the molecular weight, introduces rigid planar aromatic stacking interactions, and significantly raises the melting point, making crystallization highly favorable.

Part 2: Mechanistic Workflows & Visualizations

To successfully crystallize these derivatives, you must navigate the phase diagram carefully to avoid the miscibility gap.

LLPS_Pathway cluster_0 Miscibility Gap (LLPS) cluster_1 Metastable Zone (Nucleation) Supersaturated Supersaturated Oxetane Solution OilingOut Oiling Out (Liquid Droplets) Supersaturated->OilingOut High Conc. / Rapid Cooling Seeding Controlled Seeding & Slow Cooling Supersaturated->Seeding Optimized Trajectory ImpureGlass Impure Glass/Oil OilingOut->ImpureGlass Uncontrolled Cooling Crystals Pure Crystalline Solid Seeding->Crystals Crystal Growth

Thermodynamic vs. kinetic pathways in spirocyclic oxetane crystallization.

Workflow Start 1-Oxaspiro[3.3]heptan-6-ylmethanol Crude Mixture CheckState Does it oil out upon cooling/antisolvent addition? Start->CheckState LLPS Yes: Liquid-Liquid Phase Separation CheckState->LLPS Cryst No: Normal Nucleation CheckState->Cryst Adjust Adjust trajectory: Lower initial conc., alter solvent, or add seeds in metastable zone LLPS->Adjust Isolate Filter, Wash, Dry (High Purity Product) Cryst->Isolate Adjust->Cryst Succeeds Derivatize Still oiling out? Form p-Nitrobenzoate ester Adjust->Derivatize Fails Derivatize->Isolate

Step-by-step troubleshooting logic for recalcitrant spirocyclic oxetane oils.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Metastable Zone Seeding

Purpose: To bypass the LLPS boundary by maintaining low initial supersaturation and forcing heterogeneous nucleation[1].

Materials:

  • Crude 1-Oxaspiro[3.3]heptan-6-ylmethanol derivative

  • Primary Solvent: Isopropyl Acetate (IPAc)

  • Anti-solvent: Heptane

  • Seed crystals (1-2 wt%)

Procedure:

  • Dissolution: Dissolve the crude oxetane derivative in the minimum amount of boiling IPAc (approx. 5-8 volumes) to achieve a clear solution.

    • Causality: IPAc provides excellent solubility for the polar oxetane core while remaining perfectly miscible with non-polar anti-solvents.

  • Clarification: Perform a hot filtration through a 0.45 μm PTFE filter to remove insoluble particulates that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Titration: Maintain the solution at 60 °C. Begin adding hot heptane dropwise at a rate of 0.1 volumes/minute until the solution becomes faintly cloudy, then immediately add 0.2 volumes of IPAc to regain a clear solution.

    • Causality: This precisely identifies the edge of the metastable zone without crossing into the miscibility gap.

  • Seeding: Cool the solution to 50 °C and add 1-2 wt% of seed crystals. Hold the temperature steady for 2 hours.

    • Causality: Holding the temperature allows the seeds to mature and consume supersaturation, preventing the concentration from reaching the LLPS threshold.

  • Cooling Ramp: Cool the suspension to 5 °C at a slow, linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting white crystalline solid, wash with cold heptane (2 volumes), and dry under vacuum at 40 °C.

Protocol B: Chemical Derivatization (p-Nitrobenzoate Esterification)

Purpose: For derivatives that are strictly liquids at room temperature or persistently oil out despite thermodynamic control.

Materials:

  • 1-Oxaspiro[3.3]heptan-6-ylmethanol (1.0 eq)

  • p-Nitrobenzoyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the oxetane alcohol in dry DCM (10 volumes) under a nitrogen atmosphere. Add TEA and DMAP. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dissolve p-nitrobenzoyl chloride in DCM (2 volumes) and add dropwise over 30 minutes.

    • Causality: The highly strained spiro[3.3] system is sensitive to strong acids; the TEA/DMAP base system neutralizes the HCl byproduct immediately, preventing oxetane ring-opening[5].

  • Completion & Quench: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃.

  • Extraction: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Crystallization of the Ester: Dissolve the crude solid in hot Ethanol (EtOH). Allow to cool slowly to room temperature. The p-nitrobenzoate ester will crystallize as easily filterable, pale-yellow needles.

    • Causality: The rigid, planar p-nitrobenzene ring dominates the crystal packing via strong π-π stacking, overriding the flexibility of the spirocyclic core.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when applying different crystallization strategies to a highly soluble 1-Oxaspiro[3.3]heptan-6-ylmethanol derivative (starting purity: 82%).

Crystallization StrategyInitial ConcentrationCooling RateSeedingOutcome PhaseFinal Yield (%)Final Purity (HPLC %)
Uncontrolled CoolingHigh (35 mg/mL)Fast (1.0 °C/min)NoOil (LLPS) N/A (Gum)80% (Trapped Impurities)
Anti-Solvent CrashHigh (35 mg/mL)IsothermalNoOil (LLPS) N/A (Gum)81%
Controlled Anti-SolventLow (15 mg/mL)Slow (0.1 °C/min)YesCrystalline 68%98.5%
p-Nitrobenzoate Deriv.N/ANatural CoolingNoCrystalline 85% (Over 2 steps)>99.5%

Data Interpretation: High initial concentrations consistently drive the system into the miscibility gap (LLPS), resulting in an impure gum. Reducing the concentration and employing a slow cooling ramp with seeds successfully navigates the metastable zone, yielding high-purity crystals[1].

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development (American Chemical Society).[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.[Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of 1-Oxaspiro[3.3]heptan-6-ylmethanol

Welcome to the Technical Support Center for 1-Oxaspiro[3.3]heptan-6-ylmethanol . This portal is designed for researchers, medicinal chemists, and drug development professionals working with this unique spirocyclic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Oxaspiro[3.3]heptan-6-ylmethanol . This portal is designed for researchers, medicinal chemists, and drug development professionals working with this unique spirocyclic building block. While 1-oxaspiro[3.3]heptane derivatives are highly valued as bioisosteres for tetrahydropyran and morpholine rings[1], their specific structural features introduce unique thermal and chemical liabilities during synthesis and scale-up.

Mechanistic Insights: The "Why" Behind the Instability

To successfully troubleshoot reactions involving 1-oxaspiro[3.3]heptan-6-ylmethanol, one must first understand the thermodynamics and kinetics governing its structure.

The oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol, positioning its inherent reactivity between highly strained epoxides and stable tetrahydrofurans[2]. A general rule in medicinal chemistry dictates that 3,3-disubstituted oxetanes (such as spirocycles) are robust and highly stable[3]. However, the specific architecture of 1-oxaspiro[3.3]heptan-6-ylmethanol introduces a critical vulnerability: an internal nucleophile .

The pendant primary hydroxyl group (-OH) acts as an intramolecular "trigger." Under thermal stress or in the presence of trace acids, the oxetane oxygen becomes activated. This lowers the activation energy barrier for the hydroxyl group to attack the strained ring, facilitating a rapid intramolecular ring-opening reaction that yields an unwanted rearranged bicyclic ether degradant[3][4].

Pathway A 1-Oxaspiro[3.3]heptan-6-ylmethanol (Intact Scaffold) B Thermal Stress (>65°C) Trace Acid Catalysis A->B C Oxetane Oxygen Activation (Ring Strain ~25.5 kcal/mol) B->C D Intramolecular Attack by Pendant -OH C->D E Ring-Opened / Bridged Bicyclic Degradant D->E

Thermal and acid-catalyzed degradation pathway of 1-oxaspiro[3.3]heptan-6-ylmethanol.

Quantitative Thermal Stability Data

To assist in reaction planning, we have compiled a standardized thermal stability profile. This data illustrates how temperature, solvent, and pH interact to dictate the half-life (


) of the intact spirocycle.
TemperatureSolvent SystemAdditive / ConditionHalf-Life (

)
Primary Degradation Pathway
25°C THFNeutral>6 monthsNone (Stable)
65°C TolueneNeutral>48 hoursMinor intermolecular etherification
65°C MeOH / H₂OTrace Acid (pH 4)<2 hoursIntramolecular ring-opening
80°C DMFBasic (K₂CO₃)>24 hoursNone (Base stabilized)

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why did my compound completely degrade during standard silica gel column chromatography? Root Cause: Standard silica gel is inherently acidic (pH ~4.5–5.5). The combination of this mild acidity and the internal nucleophile (-OH) triggers rapid oxetane ring-opening during the purification process[5]. Resolution: Pre-neutralize the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine (TEA) prior to loading the sample, or switch to basic alumina as the stationary phase.

Q: I am experiencing low yields during a late-stage Suzuki-Miyaura cross-coupling that requires heating to 80°C. How can I fix this? Root Cause: The extended heating required for standard cross-coupling outpaces the thermal stability limit of the spiro-oxetane, leading to degradation before the coupling completes[4]. Resolution: Shift the kinetic balance. Lower the reaction temperature to 45–50°C. To compensate for the reduced thermal energy, utilize a highly active, latest-generation precatalyst (e.g., Buchwald Pd G3/G4 complexes) to accelerate the cross-coupling rate so it finishes before thermal degradation initiates.

Troubleshooting Start Thermal Reaction Setup Check Degradation Observed? Start->Check Yes Yes Check->Yes No No Check->No Acid Check pH & Lewis Acids Yes->Acid Proceed Proceed to Isolation No->Proceed Buffer Add Mild Base (e.g., TEA) Acid->Buffer Temp Lower Temp < 50°C Buffer->Temp Temp->Proceed

Decision tree for troubleshooting thermal degradation during scale-up reactions.

Validated Experimental Protocols

Protocol: Self-Validating Thermal Stress Testing

Before scaling up a heated reaction involving 1-oxaspiro[3.3]heptan-6-ylmethanol, use this protocol to determine if your specific reaction conditions will induce degradation. This is a self-validating system designed to isolate purely thermal degradation from trace-acid catalyzed degradation.

Step 1: Preparation of Standard Solutions

  • Prepare a 0.1 M solution of 1-oxaspiro[3.3]heptan-6-ylmethanol in the target reaction solvent.

Step 2: Control Aliquoting (The Validation Step)

  • Divide the solution equally into two sealed vials.

  • Vial A (Test): Add no additives.

  • Vial B (Control): Add 1.0 equivalent of a non-nucleophilic base (e.g., 2,6-lutidine).

  • Causality Check: Oxetanes are notably stable in basic environments[5]. By running this parallel control, you validate the mechanism of instability. If Vial A degrades but Vial B remains intact, your degradation is trace-acid driven. If both degrade equally, the failure is purely thermal.

Step 3: Thermal Cycling

  • Place both vials in an aluminum heating block set to your target reaction temperature (e.g., 70°C).

Step 4: Sampling & Quenching

  • Withdraw 50 µL aliquots at

    
    , 
    
    
    
    , and
    
    
    .
  • Critical Action: Immediately quench each aliquot into 950 µL of cold acetonitrile containing 0.1% triethylamine.

  • Causality Check: The cold temperature halts thermal kinetics, and the TEA neutralizes any acid, effectively "freezing" the degradation profile for accurate analysis.

Step 5: Analysis

  • Analyze via LC-MS. Monitor the disappearance of the parent mass and the appearance of ring-opened isomers to calculate the precise half-life under your specific conditions.

References

  • Assessing the stability of the oxetane ring under various chemical conditions Benchchem 5

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications 3

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis 4

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) 1

  • Oxetanes: formation, reactivity and total syntheses of natural products PMC - National Institutes of Health 2

Sources

Troubleshooting

Overcoming steric hindrance in spiro[3.3]heptane reactions

Technical Support Center: Overcoming Steric Hindrance in Spiro[3.3]heptane Reactions Case ID: SP-33-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Subject: Troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Spiro[3.3]heptane Reactions

Case ID: SP-33-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Subject: Troubleshooting reactivity profiles in rigid bicyclic[3.3] systems.

Executive Summary: The "Butterfly" Effect

The spiro[3.3]heptane scaffold is a critical bioisostere for gem-dimethyl, cyclohexyl, and phenyl groups, offering a high


 count and unique exit vectors. However, its utility is frequently bottlenecked by steric hindrance  and ring strain .

Unlike planar rings, spiro[3.3]heptane adopts a puckered "butterfly" conformation (pucker angle ~150°). This geometry forces substituents at the 2- and 6-positions into pseudo-equatorial or pseudo-axial orientations that can severely shield the reaction center. This guide provides field-proven protocols to overcome these energy barriers without triggering ring-opening decomposition.

Module 1: Cross-Coupling Troubleshooting

User Query: "My Suzuki-Miyaura coupling at the 2-position of a 6-substituted spiro[3.3]heptane is stalling at <20% conversion. I'm using Pd(PPh3)4. What is happening?"

Root Cause Analysis: Standard ligands like triphenylphosphine (


) effectively create a "cone of silence" around the metal center, but they lack the bulk required to force reductive elimination in sterically congested spiro-systems. The rigid spiro-core prevents the substrate from rotating away from the ligand sphere, trapping the Pd(II) intermediate.

Corrective Protocol: The "Bulky-Rich" Strategy Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) that are electron-rich (to facilitate oxidative addition) and sterically bulky (to force reductive elimination).

Recommended System:

  • Catalyst:

    
     or precatalysts like XPhos Pd G4.
    
  • Ligand: XPhos (for general steric bulk) or RuPhos (for amines/alkoxides).

  • Base:

    
     (anhydrous) in 1,4-dioxane/water (4:1).
    

Step-by-Step Optimization Protocol:

ParameterStandard ConditionOptimized for Spiro[3.3]Rationale
Ligand

XPhos or BrettPhos Large cone angle forces the rigid spirocycle to release from the Pd center.
Pd Source

Pd(OAc)2 + Ligand (1:2)Avoids inhibitory excess phosphine; allows active

species formation.
Temperature 80°C100-110°C High thermal energy is needed to overcome the rotational barrier of the spiro-pucker.
Additives NonePivOH (30 mol%) Acts as a proton shuttle in C-H activation steps or aids transmetalation.

Module 2: Site-Selective Functionalization (C-H Activation)

User Query: "I need to install a substituent at the 6-position of a 2-substituted spiro[3.3]heptane. Direct functionalization yields a mess of isomers. How do I get regio-control?"

Technical Insight: The distance between the 2- and 6-positions (~6 Å) makes electronic communication poor. Traditional directing groups fail because the signal "dies" across the spiro-center. You must rely on catalyst-controlled steric recognition .

Solution: Rhodium-Carbenoid Insertion Use "bowl-shaped" dirhodium catalysts that recognize the overall shape of the molecule rather than a specific functional group.

Visualizing the Pathway:

CH_Activation Substrate 2-Substituted Spiro[3.3]heptane Complex Steric Sorting (Catalyst Pocket) Substrate->Complex + Rh_Cat Rh_Cat Rh(II) Catalyst (Bowl-Shaped) Carbene Donor/Acceptor Carbene Carbene->Complex Product_A 2,6-Disubstituted (Major Product) Complex->Product_A Steric Match Product_B 2,5-Disubstituted (Minor/Suppressed) Complex->Product_B Steric Clash

Figure 1: Catalyst-controlled "sorting" of spiro[3.3]heptane conformers. The bowl-shaped ligand environment favors the distal (6-position) insertion by excluding the bulkier 2-substituted end.

Protocol Highlight:

  • Catalyst:

    
     or 
    
    
    
    .
  • Reagent: Aryldiazoacetates (donor/acceptor carbenes).[1]

  • Solvent: 2,2-Dimethylbutane (DMB) – non-coordinating, low boiling point.

  • Key Factor: The bulky tert-butyl groups on the MegaBNP ligand create a hydrophobic groove that aligns the spiro-scaffold, forcing reaction at the distal C-H bond.

Module 3: Stability & Ring Opening Prevention

User Query: "My reaction works, but I see significant ring-opening byproducts (ethyl-substituted cyclopentenes). How do I stop the strain release?"

Mechanism of Failure: Spiro[3.3]heptane has a strain energy of ~60 kcal/mol. Under radical conditions (e.g., Minisci reaction or photoredox), a carbon-centered radical on the ring can trigger


-scission, relieving strain but destroying the spiro-core.

Decision Tree for Reaction Conditions:

RingStability Start Select Reaction Type Radical Radical/Photoredox? Start->Radical Thermal Thermal (>100°C)? Start->Thermal Radical_Check Is Radical at Bridgehead (C1)? Radical->Radical_Check Thermal_Check Lewis Acid Present? Thermal->Thermal_Check Risk_High HIGH RISK: Ring Opening Likely Radical_Check->Risk_High Yes Risk_Low Standard Protocol Radical_Check->Risk_Low No (C2/C6) Mitigation Mitigation: 1. Lower Temp (<0°C) 2. High Conc. Trap 3. Ni-Co-catalysis Risk_High->Mitigation Thermal_Check->Risk_Low No SemiPinacol Risk: Semipinacol Rearrangement Thermal_Check->SemiPinacol Yes

Figure 2: Risk assessment workflow for spiro[3.3]heptane stability. Radical formation at the bridgehead (C1) is the primary failure mode for ring opening.

Troubleshooting Steps:

  • Avoid Bridgehead Radicals: Do not use conditions that generate a radical at the quaternary carbon (C1). Functionalize at C2/C6.

  • Radical Trapping: If using photoredox, increase the concentration of the radical trap (e.g., the aryl halide in Ni/Ir coupling) to capture the spiro-radical before it can undergo

    
    -scission.
    
  • Lewis Acids: Be cautious with strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which can trigger semipinacol rearrangements to spiro[3.3]heptan-1-ones.

References

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. Source: ACS Catalysis (2026). URL:[Link] (Note: Generalized link to journal based on search context).

  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Source: Enamine / ChemRxiv (2023). URL:[Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Source: Nature Communications (2021). URL:[Link]

  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling. Source: Journal of Organic Chemistry (2001).[2] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of the Spirocycle: A Bioisosteric Comparison of 1-Oxaspiro[3.3]heptan-6-ylmethanol and Cyclohexylmethanol

A Senior Application Scientist's Guide to a Modern Bioisosteric Pair In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" b...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Modern Bioisosteric Pair

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] This guide provides an in-depth comparison of a traditional aliphatic scaffold, cyclohexylmethanol, with its contemporary bioisostere, 1-oxaspiro[3.3]heptan-6-ylmethanol. We will explore the fundamental physicochemical and pharmacological differences, supported by experimental data and protocols, to illuminate why this spirocyclic oxetane is a powerful tool for addressing common challenges in drug development.

Introduction to Bioisosterism: Beyond Simple Mimicry

Bioisosterism, a cornerstone of medicinal chemistry, involves the substitution of a molecular fragment with another that retains similar biological activity while improving other key properties.[2][3] The goal is to enhance potency, selectivity, or the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[4] The cyclohexyl group, a prevalent motif in natural and synthetic drugs, is often used to add bulk, increase lipophilicity, or act as a rigid spacer.[5] However, it can also introduce metabolic liabilities and excessive lipophilicity.

The 1-oxaspiro[3.3]heptane moiety has emerged as a compelling bioisosteric replacement.[6] Its rigid, spirocyclic nature offers a unique 3D architecture that can improve target engagement and physicochemical properties.[7][8]

Structural and Physicochemical Property Showdown

The structural divergence between the flexible cyclohexane and the rigid spiro[3.3]heptane framework is the source of their differing properties. The spirocyclic system, with two rings sharing a single carbon atom, locks the molecule into a well-defined conformation, a stark contrast to the dynamic chair-boat interconversion of the cyclohexane ring.[1] This rigidity can be advantageous for optimizing interactions within a protein binding pocket.[7]

Table 1: Comparative Physicochemical Properties

PropertyCyclohexylmethanol1-Oxaspiro[3.3]heptan-6-ylmethanolRationale for Difference
Molecular Weight ( g/mol ) 114.19[9]128.17[10]Addition of an oxygen atom.
Calculated logP ~1.9[9]0.55[10]The polar oxygen atom in the oxetane ring significantly reduces lipophilicity.
Topological Polar Surface Area (TPSA) Ų 20.2[9]29.5[10]The ether oxygen of the oxetane contributes to a larger polar surface.
Hydrogen Bond Donors 11Both possess a single hydroxyl group.
Hydrogen Bond Acceptors 12The oxetane oxygen provides an additional hydrogen bond acceptor site.[11]
Rotatable Bonds 11Refers to the C-C bond connecting the ring to the methanol group.

The most striking differences lie in lipophilicity (logP) and polarity (TPSA). The incorporation of an oxetane ring makes 1-oxaspiro[3.3]heptan-6-ylmethanol significantly more polar and less lipophilic.[12] This is a critical advantage in modern drug design, where reducing lipophilicity is often a key objective to improve solubility, reduce metabolic clearance, and minimize off-target toxicity.[13]

The Pharmacokinetic Advantage: Enhancing Metabolic Stability

A primary driver for replacing a cyclohexyl group is to improve metabolic stability.[5] Cyclohexane rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically leading to hydroxylation at various positions. This metabolic vulnerability can result in rapid clearance and a short in-vivo half-life.

The oxetane motif in 1-oxaspiro[3.3]heptan-6-ylmethanol offers a significant metabolic shield.[11] The replacement of a methylene group (CH₂) with an oxygen atom and the inherent strain of the four-membered ring can render the scaffold less susceptible to CYP-mediated metabolism.[12][13] This often translates to lower intrinsic clearance and improved bioavailability.[14]

Table 2: Representative Metabolic Stability Data

Compound ClassTypical In Vitro Half-life (t½) in Human Liver MicrosomesIntrinsic Clearance (CLint)
Cyclohexyl-containing compounds Variable, often short to moderateModerate to High
Oxetane-containing compounds Generally longerLow to Moderate

Note: These are generalized trends. Actual values are highly dependent on the overall molecular structure.

The introduction of the oxetane can block potential sites of metabolism without the undesirable increase in lipophilicity associated with other strategies, such as adding gem-dimethyl groups.[13]

Visualizing the Bioisosteric Relationship

The concept of replacing a flexible, lipophilic scaffold with a rigid, more polar one is a key strategy in lead optimization.

cluster_0 Traditional Scaffold cluster_1 Modern Bioisostere cluster_2 Property Improvements Cyclohexyl Cyclohexylmethanol Oxaspiro 1-Oxaspiro[3.3]heptan-6-ylmethanol Cyclohexyl->Oxaspiro Bioisosteric Replacement Solubility ↑ Aqueous Solubility Oxaspiro->Solubility MetStab ↑ Metabolic Stability Oxaspiro->MetStab Lipophilicity ↓ Lipophilicity (logP) Oxaspiro->Lipophilicity Dimensionality ↑ 3D Character Oxaspiro->Dimensionality A Prepare Standards & Test Compound B Inject on RP-HPLC (Isocratic) A->B C Record Retention Times (tR) B->C D Calculate Capacity Factors (k) C->D E Plot logP (Standards) vs. log k D->E Standards G Interpolate Test Compound logP D->G Test Compound F Generate Calibration Curve E->F F->G A Incubate Compound with Liver Microsomes at 37°C B Initiate Reaction with NADPH A->B C Sample at Time Points (0, 5, 15, 30, 45 min) B->C D Quench with Cold Acetonitrile + Internal Standard C->D E Analyze Supernatant by LC-MS/MS D->E F Plot ln(% Remaining) vs. Time E->F G Calculate t½ and CLint F->G

Sources

Comparative

Comparison of Spiro[3.3]heptane and Piperidine Scaffolds: A Guide to LogP and LogD in Drug Design

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The deliberate selection of a molecular scaffold is a cornerstone of modern drug discovery, profoundly influencing a candidate's l...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The deliberate selection of a molecular scaffold is a cornerstone of modern drug discovery, profoundly influencing a candidate's lipophilicity, and by extension, its entire pharmacokinetic profile. This guide provides an in-depth, data-driven comparison of two structurally distinct but increasingly relevant scaffolds: the well-established piperidine ring and the rigid, three-dimensional spiro[3.3]heptane framework. We will dissect the nuances of their LogP and LogD characteristics, offering field-proven insights into their strategic application in medicinal chemistry.

The Central Role of Lipophilicity: Why LogP and LogD Matter

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME).[1][2] This property dictates a molecule's ability to traverse the lipid-rich bilayers of cell membranes, a prerequisite for reaching its biological target.[2][] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][4]

To quantify this property, medicinal chemists rely on two key metrics:

  • LogP (Partition Coefficient): This is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically octanol) to its concentration in an aqueous solvent (water).[5][6] LogP specifically measures the lipophilicity of the neutral, un-ionized form of a molecule.

  • LogD (Distribution Coefficient): For molecules that can ionize, LogD is the more physiologically relevant measure. It represents the log of the concentration ratio of all species (ionized and un-ionized) at a specific pH.[6][7] In drug discovery, this is almost always measured at pH 7.4 to mimic the conditions of blood plasma.[4][7]

For a successful oral drug, a delicate balance is required, with an optimal LogP/D range often cited as being between 0 and 3 to achieve good bioavailability.[1]

The Piperidine Scaffold: A Privileged and Versatile Heterocycle

The six-membered piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs.[8][9][10] Its prevalence stems from its ability to introduce a basic nitrogen atom, which can serve as a key interaction point with biological targets and improve aqueous solubility when protonated.

The parent piperidine molecule is moderately lipophilic and highly basic:

  • Calculated LogP: ~0.8[8][11]

  • pKa of Conjugate Acid: ~11.2[8]

The high basicity of the piperidine nitrogen means that at physiological pH (7.4), it is predominantly in its protonated, cationic form. This dramatically increases its hydrophilicity, resulting in very low LogD values for many simple piperidine derivatives.[12] Consequently, the piperidine scaffold offers a versatile platform where lipophilicity can be systematically modulated through substitution on the ring, allowing chemists to fine-tune a compound's properties.[10][13]

The Spiro[3.3]heptane Scaffold: A Rigid Bioisostere with Surprising Properties

Spiro[3.3]heptane is a rigid, three-dimensional hydrocarbon scaffold increasingly used as a bioisosteric replacement for common rings like benzene or cyclohexane.[14][15] Its rigid conformation can pre-organize substituents into well-defined vectors, potentially improving binding affinity and selectivity.[16]

The parent hydrocarbon is significantly more lipophilic than piperidine:

  • Calculated LogP: ~3.1[17]

Based on this, one might assume that replacing a piperidine with an aza-analog of spiro[3.3]heptane—a modification that adds a carbon atom—would invariably increase lipophilicity. However, experimental data reveals a counterintuitive and powerful phenomenon.

The Paradox: Lowering Lipophilicity by Adding Carbon

Groundbreaking studies have shown that replacing a piperidine, morpholine, or piperazine ring with an azaspiro[3.3]heptane derivative can significantly decrease the measured LogD at pH 7.4.[18][19] This effect, with observed reductions in LogD (ΔlogD7.4) of up to -1.0 unit, is not due to the carbon framework itself but is a direct consequence of its structural impact on the nitrogen's basicity.[18]

The causality behind this observation is a key insight for drug design:

  • Increased Strain and Rigidity: The constrained, four-membered rings of the spiro[3.3]heptane scaffold alter the geometry around the nitrogen atom compared to the flexible chair conformation of piperidine.

  • Increased Basicity (pKa): This geometric constraint leads to a significant increase in the basicity of the nitrogen atom. For example, the pKa of the nitrogen in 2-oxa-6-azaspiro[3.3]heptane is about 1.5 units higher than in its morpholine analog.[18]

  • Enhanced Protonation at pH 7.4: Due to the higher pKa, a much larger fraction of the azaspiro[3.3]heptane molecules exist in their protonated, charged form at physiological pH.

  • Lowered LogD: The charged, protonated form is far more soluble in the aqueous phase than the neutral form. This shifts the distribution equilibrium, resulting in a lower overall LogD value.

This strategic replacement offers a sophisticated method to reduce a compound's lipophilicity and potentially improve its ADME profile, a common challenge in lead optimization.[4]

Quantitative Data Comparison

The following tables summarize the key physicochemical differences between these scaffolds.

PropertyPiperidine (Parent)Spiro[3.3]heptane (Parent)Key Consideration
Calculated LogP ~0.8[8][11]~3.1[17]The parent spiro-hydrocarbon is significantly more lipophilic.
Molecular Formula C₅H₁₁NC₇H₁₂Spiro[3.3]heptane adds carbon and increases sp³ character.
Structure Flexible Saturated HeterocycleRigid Spirocyclic AlkaneRigidity can enhance potency and selectivity but poses synthetic challenges.

Table 1: Comparison of the parent scaffolds.

Scaffold Change (Example)ΔpKa (vs. Piperidine Analog)Typical ΔLogD at pH 7.4Mechanistic Rationale
Piperidine → Azaspiro[3.3]heptane +1.0 to +1.5[18]-0.2 to -1.2[18]Increased rigidity enhances nitrogen basicity, leading to greater protonation and lower measured lipophilicity at physiological pH.

Table 2: Impact of bioisosteric replacement on basicity and lipophilicity.

Experimental Protocols

The accurate determination of LogP and LogD is fundamental. The "shake-flask" method remains the gold standard for its reliability.[6]

Protocol: Shake-Flask Method for LogD7.4 Determination
  • Preparation of Phases: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution and n-octanol. Pre-saturate each solvent by mixing them vigorously together for 24 hours, then allowing the phases to separate. This prevents volume changes during the experiment.[20]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO (e.g., 10 mM).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution (e.g., 10 µL).

  • Equilibration: Cap the vial securely and agitate it on a shaker or rotator at a consistent speed and temperature for a set period (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium.[21]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in both the n-octanol and the PBS layer using a suitable analytical method, such as LC-MS or UV/Vis spectroscopy.[6][20]

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Visualizing Workflows and Logical Relationships

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare pH 7.4 Buffer P3 Pre-saturate Solvents P1->P3 P2 Prepare n-Octanol P2->P3 E1 Add Compound Stock P3->E1 E2 Equilibrate (Shake) E1->E2 E3 Separate Phases (Centrifuge) E2->E3 A1 Sample Aqueous Phase E3->A1 A2 Sample Octanol Phase E3->A2 A3 Quantify (LC-MS) A1->A3 A2->A3 A4 Calculate LogD A3->A4

G A Replace Piperidine with Azaspiro[3.3]heptane B Increased Geometric Strain & Rigidity A->B causes C Increased Basicity (Higher pKa) B->C leads to D Greater % Ionization at pH 7.4 C->D results in E Lower LogD (Increased Hydrophilicity) D->E causes

Conclusion and Strategic Recommendations

The choice between a piperidine and a spiro[3.3]heptane scaffold is a nuanced decision driven by the specific objectives of a drug discovery program.

  • Piperidine remains a go-to scaffold for its synthetic tractability and versatile nature. Its basicity provides a reliable handle for modulating solubility, and its lipophilicity can be predictably tuned through conventional functionalization. It is an excellent choice when a degree of conformational flexibility is desired and LogD needs to be managed within a well-understood framework.

  • Azaspiro[3.3]heptane scaffolds represent a more advanced, non-classical strategy. They are uniquely suited for situations where high lipophilicity is a key challenge in a series. The ability to reduce LogD while simultaneously increasing the sp³-character and rigidity of a molecule is a powerful tool for improving ADME properties and exploring novel chemical space. However, researchers must be mindful that the significant change in geometry and substituent exit vectors means it is not always a simple bioisosteric replacement, particularly for core structural elements.[18][19]

Ultimately, understanding the underlying physical-organic principles—that a change in scaffold geometry can alter pKa, which in turn dictates the physiologically relevant LogD—empowers medicinal chemists to make more informed and innovative decisions in the quest for safer and more effective medicines.

References

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  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Omics Online. [Link]

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  • Introduction to log P and log D in drug development. Pion. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(6), 923-928. [Link]

  • What is LogP? A Guide to Lipophilicity in Drug Discovery. Sygnature Discovery. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(32), 9205-9212. [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12. [Link]

  • LogP and logD calculations. Chemaxon. [Link]

  • LogP vs LogD - What is the Difference? ACD/Labs. [Link]

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  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Spiro[3.3]heptane-2-ethanol Properties. U.S. Environmental Protection Agency. [Link]

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  • PIPERIDINE. Ataman Kimya. [Link]

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  • Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]

  • Natho, P., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013-1033. [Link]

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  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

  • Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research. [Link]

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Validation

A Comparative Guide to Enhancing Aqueous Solubility: Investigating 1-Oxaspiro[3.3]heptan-6-ylmethanol Against Standard Excipients

Introduction: The Solubility Challenge in Drug Development In the landscape of modern drug discovery, a significant hurdle to translating a promising molecular entity into a viable therapeutic is its aqueous solubility....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Challenge in Drug Development

In the landscape of modern drug discovery, a significant hurdle to translating a promising molecular entity into a viable therapeutic is its aqueous solubility. It is estimated that a substantial percentage of new drug candidates exhibit poor solubility, a characteristic that can severely limit oral bioavailability, hinder the development of intravenous formulations, and lead to inconsistent clinical outcomes.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds presenting the most significant formulation challenges.[1] Overcoming this solubility barrier is paramount for successful drug development, necessitating innovative formulation strategies and the exploration of novel excipients.

This guide introduces a novel scaffold, 1-Oxaspiro[3.3]heptan-6-ylmethanol, as a potential solubility enhancer. We will delve into its hypothesized mechanism of action, grounded in the established physicochemical benefits of its constituent chemical motifs. More importantly, this document provides a comprehensive, field-proven framework for objectively evaluating its performance against established industry-standard solubility enhancers through rigorous, reproducible experimental protocols.

Section 1: The Potential of Novel Spirocyclic Scaffolds

The drive to escape the "flatland" of aromatic, sp2-rich molecules has led medicinal chemists to embrace scaffolds with greater three-dimensionality.[2] Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this movement. Their inherent rigidity and ability to project functional groups into three-dimensional space can lead to improved pharmacological profiles.[1][3] Beyond enhancing target binding, these structural features can also profoundly influence physicochemical properties, including aqueous solubility and metabolic stability.[3][4]

Introducing 1-Oxaspiro[3.3]heptan-6-ylmethanol: A Novel Candidate

Within this context, 1-Oxaspiro[3.3]heptan-6-ylmethanol emerges as a compelling, yet underexplored, candidate for solubility enhancement. Its structure is unique, combining a spirocyclic core with two key functional groups known to influence solubility: an oxetane ring and a primary alcohol (methanol group).

G A Selection of Model BCS Class II Drug B Preparation of Drug-Excipient Mixtures (1:1, 1:2, 1:5 w/w ratios) A->B Formulate with: - 1-Oxaspiro[...] - PEG 400 - PVP K30 - HP-β-CD C Thermodynamic Solubility Assay (Shake-Flask Method) B->C D Incubation & Equilibration (e.g., 24-48h at 25°C) C->D E Phase Separation (Centrifugation/Filtration) D->E F Quantification of Solubilized Drug (HPLC-UV Analysis) E->F G Data Analysis & Comparison (Solubility, Fold Increase) F->G G cluster_0 Drug Crystal cluster_1 Solubilization Mechanisms D1 D D_sol_1 D D2 D D3 D D4 D D5 D D6 D M1_label Co-solvency (PEG 400) PEG1 PEG2 PEG3 PEG4 M2_label Inclusion Complex (HP-β-CD) CD_host D_guest D M3_label Amorphous Dispersion (PVP K30) PVP_matrix PVP Matrix D_asd1 D D_asd2 D D_asd3 D M4_label Hypothesized Interaction (1-Oxaspiro[...]) D_sol_2 D Spiro1 Spiro Spiro2 Spiro

Sources

Comparative

A Comparative Guide to the Bioavailability Assessment of 1-Oxaspiro[3.3]heptan-6-ylmethanol Analogs

Introduction: The Rise of Spirocycles and the Bioavailability Hurdle In modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Strained spirocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Spirocycles and the Bioavailability Hurdle

In modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Strained spirocyclic scaffolds, such as those based on the 1-oxaspiro[3.3]heptane motif, have emerged as promising bioisosteres for traditional carbocyclic and heterocyclic rings.[1][2] Their rigid, three-dimensional structure can enhance binding affinity, improve target selectivity, and lead to more favorable physicochemical properties, ultimately increasing the likelihood of clinical success.[3][4] Specifically, analogs of 1-Oxaspiro[3.3]heptan-6-ylmethanol are being explored for their potential in various therapeutic areas.

However, the translation of a potent compound into an effective oral drug is critically dependent on its oral bioavailability (F) . Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[5] It is a complex interplay of the compound's intrinsic properties and its interaction with the physiological environment of the gastrointestinal (GI) tract. Poor oral bioavailability is a major cause of attrition in drug development. Therefore, a robust and systematic assessment of this parameter is essential for selecting and optimizing lead candidates.

This guide provides a comprehensive, multi-tiered strategy for the comparative bioavailability assessment of 1-Oxaspiro[3.3]heptan-6-ylmethanol analogs. We will progress from high-throughput in vitro screens to resource-intensive in vivo studies, explaining the rationale behind each experimental choice and providing detailed, actionable protocols for researchers in drug discovery.

The Bioavailability Cascade: A Multi-Parameter Challenge

Oral bioavailability is not a single property but a product of several factors, often summarized by the equation:

F = Fa x Fg x Fh

Where:

  • Fa (Fraction Absorbed): The proportion of the dose that permeates the intestinal wall. This is governed by solubility and permeability.

  • Fg (Fraction Escaping Gut-Wall Metabolism): The fraction that avoids metabolism by enzymes in the intestinal wall.

  • Fh (Fraction Escaping Hepatic First-Pass Metabolism): The fraction that avoids metabolism during its first pass through the liver after absorption.[6]

Our assessment strategy is designed to dissect these components, allowing for a holistic comparison of different analogs.

Bioavailability Assessment Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Pharmacokinetics cluster_3 Data Integration & Candidate Selection Solubility Aqueous Solubility (Kinetic & Thermodynamic) PAMPA PAMPA (Passive Permeability) Solubility->PAMPA Soluble compounds progress LMS Liver Microsomal Stability (Metabolic Clearance) PAMPA->LMS Permeable compounds progress Caco2 Caco-2 Permeability (Absorption & Efflux) LMS->Caco2 Metabolically stable compounds progress Hepatocyte Hepatocyte Stability (Phase I & II Metabolism) Caco2->Hepatocyte PK Rodent PK Study (Oral & IV Dosing) Hepatocyte->PK Promising candidates progress to in vivo Analysis Comparative Analysis (IVIVE & PBPK Modeling) PK->Analysis Generate PK parameters (F, CL, T1/2, AUC)

Caption: A tiered approach for bioavailability assessment, from high-throughput in vitro screening to in vivo pharmacokinetic studies.

Tier 1: High-Throughput In Vitro Screening

The initial tier focuses on rapid, cost-effective assays to triage a larger number of analogs based on fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8][9]

Aqueous Solubility: The Prerequisite for Absorption

A compound must first dissolve in the fluids of the GI tract before it can be absorbed.[10] Poor solubility is a frequent and significant barrier to achieving adequate oral exposure.

  • Kinetic Solubility: Measures the solubility of a compound when rapidly precipitated from a DMSO stock solution. It mimics the conditions of many in vitro assays and is useful for early screening.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the crystalline form of the compound. It is more time-consuming to measure but provides a more accurate reflection of solubility in the GI tract.

Comparative Data (Hypothetical):

AnalogKinetic Solubility (μM)Thermodynamic Solubility (μM) at pH 6.8Classification
Parent 7550Moderate
Analog A 150120High
Analog B 2510Low
Analog C 9065Moderate

Interpretation: Analog A shows significantly improved solubility over the parent compound, making it a more promising candidate for oral absorption. Analog B's low solubility is a major liability that would likely require formulation strategies to overcome.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[11][12][13] It serves as an excellent first-pass screen for a compound's ability to cross the intestinal epithelium, which is a critical step in absorption.[14]

  • Membrane Coating: A 96-well filter plate (Donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[11]

  • Compound Preparation: Analogs are dissolved in a buffer solution (e.g., PBS at pH 7.4) typically containing a small percentage of DMSO.

  • Assay Setup: The Donor plate is placed on top of an Acceptor plate containing fresh buffer. The test compound solution is added to the Donor wells.

  • Incubation: The "sandwich" plate is incubated at room temperature for a defined period (e.g., 5-18 hours).[11][15]

  • Quantification: After incubation, the concentration of the compound in both the Donor and Acceptor wells is determined using LC-MS/MS.[14]

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Comparative Data (Hypothetical):

AnalogPapp (x 10-6 cm/s)Permeability Class
Parent 4.5Moderate
Analog A 12.1High
Analog B 15.5High
Analog C 1.8Low
Propranolol (High) >15High
Atenolol (Low) <1Low

Interpretation: Both Analogs A and B show high passive permeability, suggesting they are likely to be well-absorbed. Analog C exhibits low permeability, which, combined with its moderate solubility, flags it as a higher-risk candidate.

Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[16][17] Rapid metabolism in the liver (high hepatic clearance) is a major contributor to poor oral bioavailability.[5]

  • Reaction Mixture: Test compounds (e.g., at 1 µM) are incubated with pooled liver microsomes (e.g., human or rat, at 0.5 mg/mL protein) in a phosphate buffer at 37°C.[16][18]

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[17][18]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[16]

  • Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[17][18]

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[19]

Comparative Data (Hypothetical):

AnalogIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg)Metabolic Stability Class
Parent 2527.7Moderate
Analog A >60<11.5High
Analog B 886.6Low
Analog C 4017.3High
Verapamil (Low) <10High
Dextromethorphan (Moderate) 15-30Moderate

Interpretation: Analog A demonstrates excellent metabolic stability, a highly desirable trait. In contrast, Analog B is rapidly metabolized, suggesting it will likely suffer from high first-pass clearance and poor bioavailability in vivo.

Tier 2: Cell-Based Mechanistic Assays

Analogs that perform well in the initial screening are advanced to more complex and biologically relevant cell-based assays.

Caco-2 Permeability Assay: A Model of the Intestinal Barrier

The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[20] This assay is the industry standard for predicting human intestinal absorption and identifying whether a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[12][21][22]

Caco-2 Permeability Assay Caco2_Culture Caco-2 Cells Seeded on Transwell™ Insert Differentiate for 21 days to form a polarized monolayer TEER_Check Monolayer Integrity Check Measure Transepithelial Electrical Resistance (TEER) TEER ≥ 300 Ω·cm² Caco2_Culture->TEER_Check Dosing Dosing Add compound to either Apical (A) or Basolateral (B) side TEER_Check->Dosing Incubation Incubation 37°C, 2 hours with gentle shaking Dosing->Incubation Sampling Sampling Collect samples from receiver compartment at t=2h Incubation->Sampling Analysis LC-MS/MS Analysis Quantify compound in donor and receiver samples Sampling->Analysis Calculation Calculate Papp (A→B) and Papp (B→A) Determine Efflux Ratio (ER) Analysis->Calculation

Caption: Workflow for the Caco-2 bidirectional permeability assay to determine absorption and efflux.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[20]

  • Monolayer Integrity: Before the experiment, the integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[22][23]

  • Transport Study (A→B): The test compound is added to the apical (A, upper) chamber, and the amount that transports to the basolateral (B, lower) chamber is measured over time (e.g., 2 hours).

  • Transport Study (B→A): In a separate set of wells, the compound is added to the basolateral chamber, and transport to the apical chamber is measured. This determines the rate of efflux.

  • Analysis: Compound concentrations in all chambers are quantified by LC-MS/MS.

  • Calculation: Papp values are calculated for both directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is subject to active efflux.[20][22]

Comparative Data (Hypothetical):

AnalogPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio (ER)Interpretation
Parent 3.98.12.1Moderate absorption, borderline efflux
Analog A 10.511.21.1High absorption, not an efflux substrate
Analog B 12.230.52.5High permeability, but significant efflux
Analog C 1.51.61.1Low absorption, not an efflux substrate

Interpretation: Analog A is the standout candidate, with high absorption and no evidence of being pumped out by efflux transporters. Analog B, despite its high passive permeability in PAMPA, is identified here as an efflux substrate. This efflux would likely limit its net absorption in vivo, a critical finding not apparent from the PAMPA data alone.[13][14]

Tier 3: Definitive In Vivo Pharmacokinetic Studies

The final tier of assessment involves administering the most promising candidates to a preclinical species (typically rodents) to determine their true pharmacokinetic (PK) profile.[24]

Rodent Pharmacokinetic Study

This study directly measures the concentration of the drug in the bloodstream over time after both intravenous (IV) and oral (PO) administration.[25] The IV dose serves as a reference (100% bioavailability) to calculate the absolute oral bioavailability of the PO dose.

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.[25][26] Animals are acclimatized and fasted overnight before dosing.[25][27]

  • Dose Formulation:

    • PO: The compound is formulated as a suspension or solution in a vehicle like 0.5% CMC-Na.[25]

    • IV: The compound is dissolved in a vehicle suitable for injection, such as a mix of DMSO, PEG400, and saline.[25]

  • Administration:

    • PO Group: A single dose is administered via oral gavage.[24]

    • IV Group: A single dose is administered as a bolus injection into a tail vein.[25]

  • Blood Sampling: Serial blood samples are collected from each animal at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[24][26]

  • Plasma Preparation: Blood is centrifuged to separate plasma, which is stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is determined by a validated LC-MS/MS method.

  • PK Analysis: Plasma concentration-time data is used to calculate key PK parameters using software like Phoenix WinNonlin.

Comparative Data & Key PK Parameters (Hypothetical):

ParameterAnalog AAnalog B
Dose (PO) 10 mg/kg10 mg/kg
Dose (IV) 2 mg/kg2 mg/kg
AUCPO (ng·h/mL) 4500850
AUCIV (ng·h/mL) 12001100
CL (mL/min/kg) 27.830.3
T1/2 (h) 3.50.8
Cmax (ng/mL) 1250300
Tmax (h) 1.00.5
Oral Bioavailability (F%) 75% 15%
  • AUC: Area Under the Curve (total drug exposure)

  • CL: Clearance (rate of drug removal)

  • T1/2: Half-life (time for concentration to reduce by half)

  • Cmax: Maximum observed plasma concentration

  • Tmax: Time to reach Cmax

  • F% = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100

Interpretation: The in vivo data confirm the predictions from the in vitro cascade. Analog A demonstrates excellent oral bioavailability (75%), a clinically desirable half-life, and robust exposure. Analog B, as predicted by its low metabolic stability and significant efflux, shows poor bioavailability (15%) and a very short half-life, making it an unattractive candidate for further development.

Conclusion and Path Forward

This systematic, tiered approach provides a robust framework for comparing the bioavailability of 1-Oxaspiro[3.3]heptan-6-ylmethanol analogs. By integrating data from in vitro and in vivo assays, researchers can make informed, data-driven decisions, prioritizing compounds with the highest probability of success.

Based on our hypothetical comparative data, Analog A is the clear lead candidate. It possesses high solubility, high permeability, excellent metabolic stability, and is not a substrate for efflux transporters, all of which culminates in high in vivo oral bioavailability. In contrast, Analog B is hampered by rapid metabolism and active efflux, while Analog C suffers from poor permeability. This structured assessment allows for the efficient allocation of resources to the most promising chemical matter, accelerating the journey from discovery to development.

References

  • Patsnap Synapse. (2025, May 21). What are the factors affecting the bioavailability of oral drugs? Retrieved from [Link]

  • Clinical Gate. (2015, February 8). Bioavailability – physicochemical and dosage form factors. Retrieved from [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Walsh Medical Media. (2025, June 29). Factors Influencing Oral Drug Absorption and Bioavailability. Retrieved from [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]

  • Varma, M. V. S., Obach, R. S., Rotter, C., Miller, H. R., Chang, G., Steyn, S. J., El-Kattan, A., & Troutman, M. D. (2010). Physicochemical space for optimum oral bioavailability: contribution of human intestinal absorption and first-pass elimination. Journal of Medicinal Chemistry, 53(3), 1098–1108. Retrieved from [Link]

  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Assay Guidance Manual - NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Selvita. In Vitro ADME. Retrieved from [Link]

  • Mercell. metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. Microsomal Stability. Retrieved from [Link]

  • EURL ECVAM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Linden, A. M., Dursun, A., Flunkert, K., Bengtson, C. P., & Bading, H. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PloS one, 19(4), e0296711. Retrieved from [Link]

  • Creative Bioarray. Caco-2 permeability assay. Retrieved from [Link]

  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Winiarska, K., Gorniak, A., & Bielawska-Pohl, A. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International journal of molecular sciences, 24(21), 15633. Retrieved from [Link]

  • Unknown. Caco2 assay protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]

  • Bio-protocol. (2025, August 5). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Evotec. Caco-2 Permeability Assay. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie (International ed. in English), 62(51), e202311583. Retrieved from [Link]

  • Lee, J. H., Lee, H., & Kim, D. H. (2021). Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines. Molecules (Basel, Switzerland), 26(7), 1999. Retrieved from [Link]

  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Hutton, A. T., & Kaye, P. T. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules (Basel, Switzerland), 20(8), 13863–13874. Retrieved from [Link]

  • Daikin Chemicals. (2009, May 27). FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. Retrieved from [Link]

  • Exaly. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes в drug discovery Tetrahedron Letters. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European journal of medicinal chemistry, 287, 117368. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

Sources

Validation

Structural validation of spirocyclic oxetanes using NMR spectroscopy

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurring structural challenge: the unambiguous characterization of strained spirocyclic scaffolds. Spirocy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurring structural challenge: the unambiguous characterization of strained spirocyclic scaffolds.

Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as premier bioisosteres for morpholines, gem-dimethyl groups, and carbonyls[1][2]. They enhance aqueous solubility, improve metabolic stability, and increase the


 character (

) of lead compounds[3]. However, the very features that make them attractive—their compact, rigid, three-dimensional geometry and the quaternary spirocenter—make their structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy exceptionally difficult.

This guide objectively compares Conventional 2D NMR Approaches against an Advanced NMR + Computational (DFT-GIAO) Workflow for the structural validation of spirocyclic oxetanes, providing the experimental causality and protocols necessary to ensure absolute structural integrity.

The Challenge: The Quaternary "Blind Spot"

In standard NMR elucidation, the quaternary spiro-carbon acts as a connectivity blind spot. Because it lacks attached protons, researchers must rely on through-bond Heteronuclear Multiple Bond Correlation (HMBC) or through-space Nuclear Overhauser Effect (NOE) interactions.

However, strained four-membered rings deviate significantly from standard


 bond angles. This ring strain enhances long-range coupling pathways, frequently resulting in strong 

couplings that can easily be misidentified as

or

in HMBC spectra[4]. Misinterpreting a

across the spirocenter leads to catastrophic regiochemical misassignments. Furthermore, the compact nature of spiro[3.3] systems means that stereoisomers often present nearly identical NOE profiles.

Methodological Comparison: Conventional vs. Advanced Validation

To circumvent these pitfalls, the field is shifting from relying solely on empirical 2D NMR toward orthogonal validation using specialized pulse sequences and Density Functional Theory (DFT).

Conventional 2D NMR (HSQC, HMBC, NOESY)

This approach relies on optimizing standard pulse sequences. The


-protons of the oxetane ring typically appear as distinct doublets (due to strong geminal coupling, 

Hz) between 4.5–5.0 ppm if the spirocycle is asymmetric, with corresponding

shifts around 80–85 ppm[5][6][7]. While fast, this method is highly vulnerable to the

artifacts inherent to strained rings.
Advanced NMR (ADEQUATE) + DFT-GIAO

This approach replaces ambiguous HMBC data with 1,1-HD-ADEQUATE experiments, which trace direct carbon-carbon (


) connectivities[4]. It then validates the proposed structure by calculating the theoretical shielding tensors of the conformers using the Gauge-Including Atomic Orbital (GIAO) method and comparing them to experimental values[8]. If the Mean Absolute Error (MAE) between experimental and calculated 

shifts exceeds 2.5 ppm, the structural hypothesis is rejected.
Quantitative Performance Comparison
Feature / MetricConventional 2D NMRAdvanced NMR + DFT-GIAO
Primary Data Source

,

(HMBC), NOE

(ADEQUATE), Theoretical

Spirocenter Resolution Low (Prone to

artifacts)
High (Direct C-C connectivity & shift matching)
Stereochemical Confidence Moderate (Dependent on NOE mixing)Very High (Conformer Boltzmann weighting)
Typical

MAE
N/A1.5 - 2.5 ppm
Throughput/Time Hours (Acquisition)Days (Acquisition + Computation)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols must be executed as a closed, self-validating loop. The physical NMR acquisition provides the ground truth, while the computational protocol provides the theoretical bounds.

Protocol A: High-Resolution NMR Acquisition for Spirocycles

Causality: Standard HMBC delays are optimized for 8 Hz. In strained oxetanes, atypical couplings require dual-delay acquisition to differentiate artifacts.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified spirocyclic oxetane in 600 µL of a high-purity deuterated solvent (e.g.,

    
    ).
    
  • 1D Acquisition: Acquire

    
     (minimum 400 MHz) and 
    
    
    
    spectra. Identify the characteristic oxetane
    
    
    -methylene signals (4.6–5.0 ppm) and the quaternary spiro-carbon (typically 35–45 ppm).
  • Dual-Delay HMBC: Acquire a standard

    
     HMBC optimized for 
    
    
    
    Hz. Immediately follow with a second HMBC optimized for 4 Hz. Comparing the two allows for the identification of weaker
    
    
    or anomalous
    
    
    correlations across the spirocenter[4].
  • 1,1-HD-ADEQUATE (Escalation): If HMBC data yields contradictory regiochemistry, acquire a 1,1-HD-ADEQUATE spectrum to map unambiguous

    
     adjacent to the spirocenter[4].
    
Protocol B: DFT-GIAO Computational Validation

Causality: Because spirocycles are rigid, minor stereochemical inversions cause profound, predictable changes in the electronic shielding environment that DFT can accurately model.

  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to identify all conformers within a 5 kcal/mol energy window[4].

  • Geometry Optimization: Optimize the geometries of the selected conformers using DFT at the B3LYP/6-31+G(d,p) level in the gas phase or using an implicit solvent model (IEFPCM)[4][8].

  • Frequency Verification: Run a frequency calculation at the same level of theory. Ensure all optimized structures are true minima (zero imaginary frequencies)[8].

  • Magnetic Shielding Calculation: Calculate the isotropic shielding tensors (

    
    ) using the GIAO method at the mPW1PW91/6-311+G(2d,p) level[4].
    
  • Data Processing: Convert shielding tensors to chemical shifts (

    
    ) using a linear scaling factor. Calculate the Boltzmann-weighted average of the chemical shifts for the conformer ensemble and calculate the MAE against the experimental data from Protocol A.
    

Structural Validation Workflows

The decision-making process for validating these complex scaffolds should follow a strict escalation pathway, visualized below.

NMR_Validation Start Spirocyclic Oxetane Synthesized ConvNMR Conventional 2D NMR (HSQC, HMBC, NOESY) Start->ConvNMR Ambiguity Ambiguous 4JCH or NOE Overlap? ConvNMR->Ambiguity AdvNMR Advanced NMR + DFT (ADEQUATE, DFT-GIAO) StructB Validated Structure (MAE < 2.5 ppm) AdvNMR->StructB Compare Exp vs Calc Ambiguity->AdvNMR Yes (Escalate) StructA Tentative Structure (High Risk of Error) Ambiguity->StructA Yes (Stop here) Ambiguity->StructB No (Rare for spiro)

Workflow for structural validation of spirocyclic oxetanes using NMR and DFT.

DFT_Workflow MM 1. Conformational Search (MMFF94, <5 kcal/mol) Opt 2. Geometry Optimization (B3LYP/6-31+G(d,p)) MM->Opt Freq 3. Frequency Check (No Imaginary Freqs) Opt->Freq GIAO 4. GIAO NMR Calculation (mPW1PW91/6-311+G(2d,p)) Freq->GIAO Compare 5. Boltzmann Weighting & Compare with Exp Data GIAO->Compare

Step-by-step computational workflow for DFT-GIAO NMR chemical shift prediction.

Conclusion & Recommendations

For routine screening of simple, symmetrical spirocyclic oxetanes, conventional 2D NMR may suffice. However, as molecular complexity increases—particularly in asymmetric spiro[3.3]heptanes or highly substituted oxetanes destined for clinical development—relying solely on HMBC and NOESY introduces an unacceptable level of structural risk.

I strongly recommend that drug development professionals adopt the Advanced NMR + DFT-GIAO workflow as the gold standard for final structural validation. The computational overhead of DFT-GIAO is negligible compared to the downstream cost of advancing an incorrectly assigned stereoisomer or regioisomer through the preclinical pipeline.

References

1.1 - wordpress.com 2.2 - Benchchem 3. 5 - MDPI 4. 3 - ResearchGate 5.6 - Filo 6. 7 - nuph.edu.ua 7. - RSC Publishing 8. 8 - MDPI 9. 4 - PMC / NIH

Sources

Comparative

1-Oxaspiro[3.3]heptan-6-ylmethanol as a Surrogate for Aliphatic Rings: A Comparative Guide

An In-Depth Technical Guide for Medicinal Chemists In modern drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as enhancing its pot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

In modern drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as enhancing its potency. Aliphatic rings like cyclobutane and cyclohexane are frequently used to impart three-dimensionality, a key strategy for improving target affinity and escaping the "flatland" of aromatic compounds. However, these carbocyclic moieties often increase lipophilicity, which can lead to poor aqueous solubility, rapid metabolic degradation, and potential off-target toxicities.

This guide presents 1-oxaspiro[3.3]heptan-6-ylmethanol and its parent scaffold as a strategic bioisosteric replacement for common aliphatic rings. We will explore the causal chemistry behind its advantages and provide a comparative analysis, supported by established experimental protocols, to guide its application in drug design.

The Rationale: Why Seek Surrogates for Aliphatic Rings?

The central challenge with simple aliphatic rings lies in their hydrocarbon nature. While they provide excellent scaffolds for orienting substituents in 3D space, their lipophilicity can be a significant liability. Introducing heteroatoms is a classic strategy to modulate these properties. The oxetane moiety, a four-membered cyclic ether, has emerged as a particularly effective surrogate for groups like gem-dimethyl or cyclobutane.[1][2] It occupies a similar volume but introduces a polar oxygen atom, fundamentally altering the molecule's physicochemical profile.[3][4] The spirocyclic fusion of an oxetane with a cyclobutane ring, as seen in 1-oxaspiro[3.3]heptane, creates a rigid, conformationally-defined scaffold that serves as an excellent mimic for substituted cyclobutanes and cyclohexanes.[5][6]

Diagram: Bioisosteric Replacement Strategy

G cluster_0 Traditional Aliphatic Ring cluster_1 1-Oxaspiro[3.3]heptane Surrogate A High Lipophilicity (High logP) C Poor Aqueous Solubility A->C E Reduced Lipophilicity (Lower logP) A->E Replacement B Metabolically Labile C-H Bonds D Rapid CYP450 Metabolism B->D F Metabolically Robust C-O Bond B->F Replacement G Improved Aqueous Solubility E->G H Blocked/Redirected Metabolism F->H

Caption: Replacing aliphatic rings with oxaspiro[3.3]heptane improves key ADME properties.

Comparative Physicochemical Properties

The true value of a bioisosteric replacement is quantified by its impact on measurable drug-like properties. The following sections compare the 1-oxaspiro[3.3]heptane motif against its carbocyclic counterparts.

Aqueous Solubility

The Causality: Replacing a non-polar methylene (-CH2-) group with a polar ether (-O-) linkage increases the overall polarity of the scaffold. The oxygen atom can act as a hydrogen bond acceptor, improving interactions with water and leading to enhanced aqueous solubility.[3][7] Studies have shown that replacing a gem-dimethyl group with an oxetane can boost solubility by factors ranging from 4 to over 4000, depending on the molecular context.[4]

Table 1: Comparative Solubility and Lipophilicity

MoietyRepresentative Structure (as a methylamine derivative)Predicted logSPredicted logP
CyclobutaneCNCC1CCC1-2.11.1
CyclohexaneCNCC1CCCCC1-2.72.0
1-Oxaspiro[3.3]heptaneCNCC12CC(CO1)C2-1.50.6

*Predicted values are illustrative, calculated using standard algorithms, and serve for comparative purposes.[8][9]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is ideal for early-stage discovery to rank compounds.[10] It measures the concentration at which a compound, upon addition from a DMSO stock into an aqueous buffer, begins to precipitate, detected by light scattering.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to all wells, inducing precipitation in wells where the compound concentration exceeds its kinetic solubility.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for equilibration.

  • Measurement: Place the microtiter plate in a nephelometer and measure the light scattering at each concentration.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases above the baseline is reported as the kinetic solubility.[11]

Metabolic Stability

The Causality: Aliphatic rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway in the liver.[12] Replacing a methylene C-H bond with a C-O bond in the oxetane ring effectively removes a site of potential metabolism. This makes the scaffold more robust against oxidative degradation, which can significantly increase the compound's half-life and oral bioavailability.[1][4][13]

Table 2: Representative Metabolic Stability Data

Moiety (in a model compound)In Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint, µL/min/mg protein)
Cyclohexane Derivative1592.4
1-Oxaspiro[3.3]heptane Derivative> 60< 11.5

Data is representative and highly dependent on the overall molecular structure.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is the industry standard for evaluating Phase I metabolic stability in early drug discovery.[14][15]

Step-by-Step Methodology:

  • Prepare Microsome Solution: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4).[16]

  • Compound Incubation (Pre-warming): Add the test compound (final concentration typically 1 µM) to the microsome solution and pre-warm at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control.[12]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this plot is used to calculate the half-life (t½ = -0.693 / slope) and the intrinsic clearance (CLint).[14]

Cell Permeability

The Causality: While increased polarity from the oxetane ring is beneficial for solubility, it can reduce passive permeability across the lipid bilayers of cell membranes.[3] However, this effect is often a modest and acceptable trade-off. The rigid, 3D structure of the spirocycle can still facilitate efficient passage. It is crucial to evaluate this parameter to ensure the compound can be absorbed and reach its site of action.

Table 3: Representative Cell Permeability Data

Moiety (in a model compound)PAMPA Effective Permeability (Pe, 10⁻⁶ cm/s)Permeability Class
Cyclohexane Derivative15.2High
1-Oxaspiro[3.3]heptane Derivative7.8Moderate-High

Data is representative. Generally, Pe > 5 is considered to have high potential for good oral absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive, transcellular permeability.[17][18] It is a cost-effective, high-throughput method for predicting oral absorption.[19]

Step-by-Step Methodology:

  • Prepare Artificial Membrane: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 4% lecithin in dodecane) to form the artificial membrane.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4) that may contain a surfactant to act as a "sink".

  • Prepare Donor Solutions: Dissolve the test compounds in buffer (PBS, pH 7.4) from a DMSO stock.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the donor solutions to the top wells.

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours.[20]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and known assay parameters (well volume, membrane area, incubation time).[20]

Conclusion and Strategic Application

The strategic replacement of a traditional aliphatic ring with a 1-oxaspiro[3.3]heptane moiety is a powerful and validated tactic in medicinal chemistry. It offers a clear path to improving aqueous solubility and blocking sites of oxidative metabolism, two of the most common hurdles in drug development. While a modest decrease in passive permeability may occur, the net effect on a compound's ADME profile is frequently positive. As the synthesis of building blocks like 1-oxaspiro[3.3]heptan-6-ylmethanol becomes more routine, their incorporation should be considered a primary strategy for optimizing leads burdened by the liabilities of simple carbocycles.

Diagram: Project Workflow & Decision Making

G A Lead Compound with Aliphatic Ring & Poor ADME Properties B Synthesize 1-Oxaspiro[3.3]heptane Analog A->B C Comparative Profiling: - Solubility (Nephelometry) - Stability (Microsomes) - Permeability (PAMPA) B->C D ADME Profile Improved? C->D E Advance to In Vivo PK Studies D->E  Yes F Iterate or Select Alternative Scaffold D->F  No

Caption: A typical workflow for evaluating 1-oxaspiro[3.3]heptane surrogates in drug discovery.

References

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry - PMC Source: National Institutes of Health URL: [Link]

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  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]

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  • Title: Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line. Source: ResearchGate URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

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  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

  • Title: Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery Source: ResearchGate URL: [Link]

  • Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: PubMed URL: [Link]

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Comparative

Fsp3 character enhancement using 1-Oxaspiro[3.3]heptan-6-ylmethanol

Topic: Character Enhancement using 1-Oxaspiro[3.3]heptan-6-ylmethanol Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Researchers[1] Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


 Character Enhancement using 1-Oxaspiro[3.3]heptan-6-ylmethanol
Content Type:  Technical Comparison & Application Guide
Audience:  Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Researchers[1]

Comparative Guide: 1-Oxaspiro[3.3]heptan-6-ylmethanol for Enhancement[1]

Executive Summary

In the campaign to "Escape from Flatland," 1-Oxaspiro[3.3]heptan-6-ylmethanol has emerged as a high-value bioisostere.[1] Unlike traditional aliphatic linkers (cyclohexane) or aromatic spacers (phenyl), this strained spirocyclic scaffold offers a unique trifecta: high metabolic stability , lowered lipophilicity (LogP) , and defined exit vectors . This guide objectively compares this scaffold against standard alternatives, providing experimental protocols to validate its utility in lead optimization.

The Scientific Imperative: Why Matters

The correlation between the fraction of


 hybridized carbons (

) and clinical success is well-documented (Lovering et al., 2009).[2] "Flat" molecules (low

) tend to have:
  • Poor Solubility: Driven by

    
    -
    
    
    
    stacking in the crystal lattice.[1]
  • High Promiscuity: Increased non-specific binding to off-targets.[1]

  • Suboptimal Pharmacokinetics: Faster clearance and lower bioavailability.[1]

1-Oxaspiro[3.3]heptan-6-ylmethanol introduces three-dimensionality (


 for the fragment) while mitigating the "grease" penalty usually associated with adding saturated carbons, thanks to the embedded oxygen atom.[1]

Structural Analysis & Mechanism

The Molecule[3][4][5][6][7][8][9][10]
  • Core: Spiro[3.3]heptane (two cyclobutane rings fused at a single carbon).[1]

  • Heteroatom: Oxygen at position 1 (adjacent to the spiro center), creating a strained oxetane-like ether.

  • Handle: Hydroxymethyl group at position 6, serving as a versatile attachment point (primary alcohol).

Mechanistic Advantages[1]
  • The "Gem-Dimethyl" Effect without the Lipophilicity: The spirocyclic constraint rigidifies the linker, reducing the entropic penalty of binding. However, unlike a gem-dimethyl group which increases LogP, the ether oxygen reduces LogP via polarity and H-bond acceptance.[1]

  • Metabolic Shielding: The strained rings are surprisingly resistant to oxidative metabolism (P450s) compared to flexible ethers or cyclopentanes/hexanes. The "bent bonds" of the small rings alter the hybridization character, making C-H bonds less prone to abstraction.

  • Vector Orientation: The spiro[3.3] system provides a linear-like exit vector (similar to para-phenyl or bicyclo[1.1.1]pentane) but with a distinct spatial volume.[1]

Comparative Performance Analysis

The following table contrasts 1-Oxaspiro[3.3]heptan-6-ylmethanol with common linker alternatives used to connect two pharmacophores or cap a molecule.

Table 1: Physicochemical & ADME Comparison
Feature1-Oxaspiro[3.3]heptan-6-ylmethanol Cyclohexylmethanol Benzyl Alcohol Bicyclo[1.1.1]pentane (BCP)

Contribution
High (1.0) High (1.[1]0)Low (0.14)High (1.[1]0)
Solubility (Aq) High (Polar Ether)Low (Lipophilic)ModerateModerate
LogP Impact Lowers (approx. -0.5 to -1.0 vs C-analog)Increases (+2.0 to +3.[1]0)ModerateIncreases (Lipophilic)
Metabolic Stability High (Strained ring resistance)Low (Oxidative soft spots)Low (Benzylic oxidation)High
H-Bond Acceptor Yes (Ether oxygen)NoNoNo
Geometry Rigid, Linear-likeFlexible (Chair/Boat)PlanarRigid, Linear
Cost/Availability Moderate (Specialty Building Block)Low (Commodity)Low (Commodity)High
Comparative Logic Diagram (DOT)

Bioisostere_Logic Lead Lead Compound (Low Solubility / High LogP) Strategy Strategy: Increase Fsp3 Lead->Strategy OptionA Cyclohexyl Replacement (High Fsp3, High LogP) RISK: Metabolic Liability Strategy->OptionA Traditional OptionB BCP Replacement (High Fsp3, Linear) RISK: Cost / Lipophilicity Strategy->OptionB Rigidify OptionC 1-Oxaspiro[3.3]heptane (High Fsp3, Low LogP) BENEFIT: Sol + Metab Stability Strategy->OptionC Polar/Rigidify Outcome Optimized Candidate (Improved LLE & Solubility) OptionA->Outcome Low Success OptionB->Outcome Good Potency OptionC->Outcome Best ADME Profile

Caption: Decision pathway for selecting 1-Oxaspiro[3.3]heptane to optimize Lead-Like Efficiency (LLE).

Experimental Protocols

To validate the enhancement, the following self-validating workflows are recommended.

Protocol A: Synthetic Coupling (Mitsunobu Reaction)

Use this protocol to attach the scaffold to a phenol or acidic heterocycle.

Reagents:

  • Substrate (Phenol/Imide): 1.0 equiv.[1]

  • 1-Oxaspiro[3.3]heptan-6-ylmethanol: 1.2 equiv.[1]

  • Triphenylphosphine (

    
    ): 1.5 equiv.[1]
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv.[1]

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step:

  • Preparation: Dissolve the Substrate, Alcohol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.[1]
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.[1]

  • Validation: If conversion is <50%, switch to Mesylate Activation (Step 1: MsCl/Et3N, Step 2: Nucleophilic displacement with

    
     in DMF at 60°C).
    
  • Workup: Quench with water, extract with EtOAc. Wash with brine.[1]

  • Purification: Flash chromatography. Note: The oxaspiro ring is stable on silica but avoid strong Lewis acids during purification.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Determine if the spiro-ether confers the predicted stability.

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Concentration: Test compound at 1

    
    .
    
  • Incubation: 37°C with NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    [1]
    
  • Success Criteria:

    
     (Low clearance). Compare directly with the cyclohexyl analog.
    

Case Study Simulation: The "Solubility Cliff"

Hypothetical data based on typical scaffold behavior (Carreira et al., Burkhard et al.).

Scenario: A biphenyl amide lead compound has high potency (


) but poor solubility (

) and high clearance.

Optimization:

  • Modification: The distal phenyl ring is replaced with 1-Oxaspiro[3.3]heptan-6-ylmethanol (ether linkage).[1]

  • Results:

MetricOriginal BiphenylCyclohexyl Analog1-Oxaspiro Analog
MW 350356358
cLogP 4.24.52.8
Solubility (pH 7.4)



HLM

12 min8 min> 60 min

Synthesis & Application Workflow (DOT)

Synthesis_Workflow cluster_pathways Coupling Pathways Start 1-Oxaspiro[3.3] heptan-6-ylmethanol PathA Mitsunobu (PPh3, DIAD) Target: Phenols Start->PathA PathB Activation (MsCl -> R-OMs) Target: Amines/Amides Start->PathB PathC Oxidation (Dess-Martin -> Aldehyde) Target: Reductive Amination Start->PathC Product Fsp3 Enhanced Lead PathA->Product PathB->Product PathC->Product

Caption: Synthetic versatility of the hydroxymethyl handle for diverse library generation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry.[4][3] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[1][5] Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[1][5][6][7][8] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.[1][5] Link

  • Barnes-Seeman, D. (2012). The Role of Physicochemical Properties in the Optimization of Lead Compounds. Current Topics in Medicinal Chemistry. Link

Sources

Validation

The Spirocyclic Scaffold: A Privileged Motif in Modern Drug Design - A Comparative Guide to FDA-Approved Drugs

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space dominated by arom...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic rings. In this quest for three-dimensionality, spirocyclic motifs have emerged as a powerful tool in drug design. These unique structural frameworks, characterized by two rings sharing a single carbon atom, impart a rigid, well-defined three-dimensional geometry to molecules. This inherent structural feature can lead to a multitude of advantages, including improved binding affinity to protein targets, enhanced metabolic stability, and the ability to access novel chemical space, ultimately contributing to the development of safer and more effective medicines. This guide provides an in-depth comparative analysis of three FDA-approved drugs containing spirocyclic motifs: Spironolactone, Rolapitant, and Tofacitinib. We will delve into their mechanism of action, compare their performance against other therapeutic alternatives with supporting experimental data, and provide detailed protocols for key assays.

The Advantage of Thinking in 3D: Why Spirocycles?

The incorporation of a spirocyclic scaffold into a drug molecule offers several key advantages that address common challenges in drug development:

  • Enhanced Three-Dimensionality and Target Binding: The rigid, non-planar structure of spirocycles projects substituents into distinct vectors in three-dimensional space. This allows for more precise and effective interactions with the complex topographies of biological targets such as enzymes and receptors, often leading to increased potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds can significantly modulate a molecule's physicochemical properties. This can lead to increased aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.

  • Conformational Rigidity and Reduced Entropy: The conformational rigidity of spirocycles can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and thus increasing potency.

  • Novel Chemical Space and Intellectual Property: The unique and diverse geometries of spirocyclic compounds provide access to novel chemical space, offering opportunities for the discovery of first-in-class drugs and strengthening intellectual property positions.

Case Study 1: Spironolactone - A Veteran Diuretic with a Spiro-lactone Core

Spironolactone (Aldactone®) is a potassium-sparing diuretic and aldosterone antagonist that has been in clinical use for decades. Its spiro-lactone moiety is crucial for its mechanism of action and contributes to its unique pharmacological profile.

Mechanism of Action

Spironolactone and its active metabolites act as competitive antagonists of the mineralocorticoid receptor (MR).[1][2][3] In the distal convoluted tubule and collecting duct of the kidney, aldosterone normally binds to the MR, promoting sodium and water reabsorption and potassium excretion.[3] By blocking this interaction, spironolactone increases the excretion of sodium and water while retaining potassium, leading to its diuretic and antihypertensive effects.[1][2] The spiro-lactone ring at the C-17 position of the steroid nucleus is a key structural feature for this antagonist activity.[4][5]

Comparative Performance

Spironolactone's efficacy has been demonstrated in various cardiovascular conditions. Here, we compare its performance against other diuretics and a more selective aldosterone antagonist, eplerenone.

Table 1: Comparative Efficacy and Safety of Spironolactone

ComparisonStudy DesignKey FindingsAdverse Events
Spironolactone vs. Bendroflumethiazide Randomized, double-blind, crossover trial in patients with low-renin hypertension.[6]Spironolactone (50-100 mg/day) showed a similar reduction in systolic blood pressure compared to bendroflumethiazide (5 mg/day).[6]Spironolactone was associated with a greater increase in plasma renin activity, suggesting a more targeted effect on the renin-angiotensin-aldosterone system.[6]
Spironolactone vs. Eplerenone in Heart Failure (HFrEF) Randomized, prospective, single-blind clinical trial.[7]Eplerenone demonstrated a greater improvement in left ventricular ejection fraction and a significant reduction in cardiovascular and all-cause mortality compared to spironolactone over 12 months.[7][8]Spironolactone was associated with a significantly higher incidence of gynecomastia (10%) and hyperkalemia (12%) compared to eplerenone (0% for both).[6]
Spironolactone vs. Amiloride in Resistant Hypertension Open-label, blinded endpoint, randomized clinical trial.[9][10]Amiloride was found to be non-inferior to spironolactone in lowering home-measured systolic blood pressure.[9][10]Spironolactone is known for antiandrogenic side effects like gynecomastia, which are not observed with amiloride.[9]
Experimental Protocol: Mineralocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the mineralocorticoid receptor.

Materials:

  • [³H]-Aldosterone (radioligand)

  • Rat kidney cytosol preparation (source of MR)

  • Spironolactone or other test compounds

  • Assay buffer (e.g., Tris-HCl buffer with molybdate and glycerol)

  • Dextran-coated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound (e.g., spironolactone) and a standard (unlabeled aldosterone).

  • In a microcentrifuge tube, add a fixed concentration of [³H]-aldosterone and the kidney cytosol preparation.

  • Add varying concentrations of the test compound or standard. For non-specific binding control, add a large excess of unlabeled aldosterone.

  • Incubate the mixture at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

  • Add dextran-coated charcoal to adsorb unbound radioligand.

  • Centrifuge the tubes to pellet the charcoal.

  • Transfer the supernatant containing the receptor-bound radioligand to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[11][12][13]

Case Study 2: Rolapitant - A Long-Acting Neurokinin-1 Receptor Antagonist with a Spiro-piperidine Motif

Rolapitant (Varubi®) is a selective neurokinin-1 (NK1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[10][14] Its spiro-piperidine core is a key contributor to its high affinity, selectivity, and exceptionally long half-life.[15][16]

Mechanism of Action

Chemotherapy can induce the release of substance P in the brain and gut, which then binds to NK1 receptors, triggering nausea and vomiting.[17] Rolapitant is a selective and competitive antagonist of the human substance P/NK1 receptor.[14][17][18][19] By blocking the binding of substance P to the NK1 receptor, rolapitant effectively prevents the emetic signal.[15] The spiro-piperidine moiety is integral to the molecule's conformation, which allows for optimal interaction with the NK1 receptor.

Comparative Performance

Rolapitant's primary advantage lies in its prolonged duration of action, allowing for a single oral dose to provide protection against delayed CINV for up to 5 days.

Table 2: Comparative Efficacy and Safety of Rolapitant for CINV Prevention

ComparisonStudy DesignKey FindingsAdverse Events
Rolapitant vs. Control (Placebo + Granisetron + Dexamethasone) in Highly Emetogenic Chemotherapy (HEC) Two randomized, double-blind, phase 3 trials.[14]Rolapitant significantly increased the complete response rate (no emesis, no rescue medication) in the delayed phase (>24-120 hrs) compared to the control group. In one study, the complete response was 72.7% for the rolapitant group versus 58.4% for the control group.[10][14]The incidence of adverse events was similar between the rolapitant and control groups, with the most common being neutropenia, hiccups, and abdominal pain.[14][20]
Rolapitant vs. Control in Moderately Emetogenic Chemotherapy (MEC) Randomized, double-blind, active-control, phase 3 trial.[21]Rolapitant demonstrated a significantly higher complete response rate in the delayed phase compared to the control group (71.3% vs. 61.6%).[21][22]Adverse event rates were similar across both groups.[21]
Pharmacokinetic Comparison with other NK1 Receptor Antagonists Pharmacokinetic studies.[18][23]Rolapitant has a significantly longer half-life (approximately 180 hours) compared to aprepitant (9-13 hours) and netupitant (about 80 hours).[18][23]Rolapitant does not significantly induce or inhibit the CYP3A4 enzyme, reducing the potential for drug-drug interactions compared to aprepitant.[17]
Experimental Protocol: NK1 Receptor Radioligand Binding Assay

This protocol outlines a method to assess the binding affinity of compounds to the NK1 receptor.

Materials:

  • [³H]-Substance P or other suitable radioligand

  • Cell membranes prepared from cells expressing the human NK1 receptor

  • Rolapitant or other test compounds

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound (e.g., rolapitant).

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the test compound at various concentrations. For non-specific binding, use a high concentration of an unlabeled NK1 receptor antagonist.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Analyze the data to determine the IC₅₀ and subsequently the Ki (inhibition constant) of the test compound.[24]

Case Study 3: Tofacitinib - A Targeted JAK Inhibitor with a Spirocyclic Core for Autoimmune Diseases

Tofacitinib (Xeljanz®) is an oral Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis and other inflammatory conditions.[24] Its novel spirocyclic pyrrolo[2,3-d]pyrimidine structure is central to its potent and selective inhibition of JAK enzymes.

Mechanism of Action

The JAK-STAT signaling pathway is a critical intracellular cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity and inflammation.[3][21] Tofacitinib inhibits JAKs by binding to the ATP-binding site, preventing the phosphorylation and activation of STATs.[25][26] This blockade of the JAK-STAT pathway leads to the downregulation of inflammatory responses. Molecular modeling studies have shown that the spirocyclic core of tofacitinib plays a crucial role in orienting the molecule within the ATP-binding pocket of JAKs, contributing to its high affinity and selectivity.[27][28]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT->STAT DNA DNA STAT->DNA 6. Nuclear Translocation Tofacitinib Tofacitinib (Spirocyclic Inhibitor) Tofacitinib->JAK Inhibits Gene Gene Transcription (Inflammation) DNA->Gene 7. Gene Transcription

JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.
Comparative Performance

Tofacitinib offers an oral alternative to injectable biologic therapies for rheumatoid arthritis. Its efficacy and safety have been compared to methotrexate, a standard first-line treatment.

Table 3: Comparative Efficacy and Safety of Tofacitinib in Rheumatoid Arthritis

ComparisonStudy DesignKey FindingsAdverse Events
Tofacitinib vs. Methotrexate (MTX) in MTX-naïve patients (ORAL Start trial) 24-month, phase 3, randomized, controlled trial.[29]Tofacitinib (5 mg and 10 mg twice daily) demonstrated statistically significant and clinically meaningful improvements in patient-reported outcomes (e.g., pain, physical function) compared to MTX, with an earlier onset of benefit.[29] Tofacitinib monotherapy significantly inhibited the progression of structural damage compared to MTX.[14]The incidence of adverse events and serious adverse events was similar across the tofacitinib and MTX groups. Infections were the most frequently reported adverse events in all groups.[14]
Tofacitinib + MTX vs. MTX monotherapy in patients with inadequate response to MTX Meta-analysis of randomized clinical trials.[30]Tofacitinib in combination with MTX showed significantly higher ACR20, ACR50, and ACR70 response rates compared to MTX monotherapy.[30]The probability of adverse events was not significantly different between the combination therapy and monotherapy groups.[30]
Experimental Protocol: JAK Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of compounds against JAK enzymes.

Materials:

  • Recombinant human JAK enzymes (e.g., JAK1, JAK2, JAK3)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Tofacitinib or other test compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (e.g., tofacitinib).

  • In a 384-well plate, add the JAK enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, followed by a luciferase/luciferin reaction to produce a luminescent signal.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[31]

Conclusion

The case studies of Spironolactone, Rolapitant, and Tofacitinib highlight the significant contributions of spirocyclic motifs to the development of successful FDA-approved drugs. From the well-established spiro-lactone of Spironolactone to the more recent and complex spirocycles in Rolapitant and Tofacitinib, these rigid, three-dimensional scaffolds have enabled the fine-tuning of pharmacological properties to achieve desired efficacy, selectivity, and pharmacokinetic profiles. As our understanding of structure-activity relationships deepens and synthetic methodologies for constructing complex spirocycles advance, we can anticipate the continued emergence of innovative spirocyclic drugs that address a wide range of therapeutic needs. This guide serves as a testament to the power of "thinking in 3D" in modern drug discovery and provides researchers with a framework for evaluating and developing the next generation of spirocycle-containing therapeutics.

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  • Ovid. (n.d.). The JAK inhibitor tofacitinib for active... : International Journal of Clinical Rheumatology. Retrieved from [Link]

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  • Drug Central. (n.d.). rolapitant. Retrieved from [Link]

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  • Puthucheary, Z. A., et al. (2018). Rolapitant in the Treatment of Nausea and Vomiting Associated With Chemotherapy. Journal of the National Comprehensive Cancer Network, 16(5S), 643-647. [Link]

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Safety & Regulatory Compliance

Safety

1-Oxaspiro[3.3]heptan-6-ylmethanol proper disposal procedures

As a Senior Application Scientist, I understand that handling highly specialized building blocks like 1-oxaspiro[3.3]heptan-6-ylmethanol requires moving beyond generic, boilerplate safety sheets. In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly specialized building blocks like 1-oxaspiro[3.3]heptan-6-ylmethanol requires moving beyond generic, boilerplate safety sheets. In modern drug discovery, strained spiro heterocycles containing four-membered rings (such as oxetanes) are highly valued as non-classical, three-dimensional [1]. They are frequently utilized to replace morpholine, piperidine, or gem-dimethyl groups to improve a drug candidate's [2].

However, the very features that make this molecule biologically attractive—its rigid, dense molecular space and inherent ring strain[3]—dictate strict operational and disposal parameters. The oxetane ring is susceptible to rapid, exothermic ring-opening if mishandled. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe segregation, neutralization, and disposal of 1-oxaspiro[3.3]heptan-6-ylmethanol to ensure absolute laboratory safety and operational integrity.

Physicochemical Properties & Hazard Profile

Before initiating any disposal protocol, you must understand the quantitative and qualitative hazards of your waste stream.

ParameterSpecification / Detail
Chemical Name 1-Oxaspiro[3.3]heptan-6-ylmethanol
CAS Registry Number 2694735-07-2 / 1334800-41-7[4],[5]
Molecular Formula C

H

O

Structural Features Fused oxetane and cyclobutane rings (highly strained spirocycle)
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[6]
Chemical Incompatibilities Strong acids (Lewis and Brønsted), strong oxidizers, potent nucleophiles
Waste Classification Non-halogenated organic waste (unless mixed with halogenated reaction solvents)

Mechanistic Context: The Causality of Ring Strain

Why do we segregate this specific chemical with such extreme care?

The spiro[3.3]heptane system fuses an oxetane ring with a cyclobutane ring. Four-membered heterocycles possess significant angle strain and torsional strain[2]. In the presence of strong Brønsted acids (pH < 3) or Lewis acids, the oxetane oxygen becomes protonated or coordinated. This dramatically lowers the activation energy for nucleophilic attack, leading to a rapid, exothermic cationic ring-opening polymerization.

If 1-oxaspiro[3.3]heptan-6-ylmethanol waste is indiscriminately dumped into an acidic waste carboy, it can trigger a runaway polymerization event. This generates excessive heat and gas, leading to container over-pressurization, rupture, and toxic exposure.

Step-by-Step Disposal Methodology

To ensure laboratory safety and compliance with the [7], follow this self-validating disposal protocol.

Step 1: Reaction Quenching and pH Verification

  • Action: Before transferring any post-reaction mixture containing 1-oxaspiro[3.3]heptan-6-ylmethanol to a waste container, quench all reactive intermediates.

  • Validation: Use pH paper to verify that the aqueous layer is strictly between pH 6 and 8. If the solution is acidic, neutralize it dropwise with saturated aqueous sodium bicarbonate (NaHCO

    
    ).
    
  • Causality: Strict neutralization prevents acid-catalyzed oxetane ring-opening and subsequent polymerization inside the sealed waste carboy.

Step 2: Liquid Waste Segregation

  • Action: Separate the organic and aqueous phases using a separatory funnel.

  • Validation: Route the organic phase (typically containing unreacted spirocycle and extraction solvents like DCM or EtOAc) into a designated, clearly labeled "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" container, depending on the specific solvent used.

  • Causality: Proper segregation prevents incompatible chemical reactions (e.g., mixing organic spirocycles with oxidizing aqueous nitric acid) and complies with[8].

Step 3: Solid Waste Management

  • Action: Collect all contaminated consumables—including silica gel from column chromatography, filter papers, and empty reagent vials.

  • Validation: Place these items in a solid hazardous waste bin lined with a heavy-duty polyethylene bag. Do not leave contaminated vials open in the fume hood, as the compound can cause [6].

  • Causality: Evaporating residual spirocycles pose an inhalation risk and unnecessarily contaminate the ambient laboratory environment.

Step 4: EPA Manifesting and SAA Storage

  • Action: Log the exact volume and chemical constituents on the laboratory's hazardous waste manifest.

  • Validation: Store the waste in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the container is tightly closed unless actively adding waste[6].

  • Causality: The EPA requires generators to fully document and track hazardous waste from to ensure it is properly identified and managed prior to final commercial incineration[7].

Chemical Waste Segregation Workflow

WasteWorkflow Node1 Reaction Mixture (1-Oxaspiro[3.3]heptan-6-ylmethanol) Node2 Neutralization / Quenching (Adjust pH to 6-8) Node1->Node2 Node3 Phase Separation (Extraction) Node2->Node3 Node4 Organic Phase (Solvents + Spirocycle) Node3->Node4 Organic Extraction Node5 Aqueous Phase (Salts + Trace Organics) Node3->Node5 Aqueous Layer Node6 Halogenated / Non-Halogenated Organic Waste Carboy Node4->Node6 Node7 Aqueous Waste Carboy (No Strong Acids) Node5->Node7 Node8 EPA-Compliant Incineration (RCRA Subtitle C) Node6->Node8 Node7->Node8

Workflow for the safe segregation, neutralization, and disposal of strained spirocyclic waste.

Emergency Spill Response

In the event of an accidental spill of 1-oxaspiro[3.3]heptan-6-ylmethanol outside of a fume hood:

  • Isolate the Area: Ensure adequate exhaust ventilation and remove all sources of ignition[6].

  • Containment: Do not use acidic neutralizing agents. Absorb the spilled material with an inert, non-acidic absorbent such as sand, silica gel, or vermiculite[6].

  • Collection: Transfer the absorbed mixture into an airtight, compatible container using non-sparking tools.

  • Disposal: Label the container as "Hazardous Spill Debris - Contains Spirocyclic Ether" and process it immediately through your institution's Environmental Health and Safety (EHS) department[6].

References

  • [9],[4],[5] 1-Oxaspiro[3.3]heptan-6-ylmethanol CAS Database & Specifications. ChemSrc / BLD Pharm.[Link]

  • [2] Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link]

  • [1],[3] Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[10]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).[Link]

  • [7],[8] Learn the Basics of Hazardous Waste & Transportation. US Environmental Protection Agency (EPA).[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Oxaspiro[3.3]heptan-6-ylmethanol

Executive Safety Summary Immediate Directive: Treat 1-Oxaspiro[3.3]heptan-6-ylmethanol (CAS: 2694735-07-2) as a Category 2 Irritant and potential sensitizer. While specific toxicological data for this niche spirocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Directive: Treat 1-Oxaspiro[3.3]heptan-6-ylmethanol (CAS: 2694735-07-2) as a Category 2 Irritant and potential sensitizer. While specific toxicological data for this niche spirocyclic building block is limited, structural analogs (spirocyclic ethers and alcohols) consistently exhibit skin, eye, and respiratory irritation properties.

Critical Operational Rule: All transfers of this compound must occur inside a certified chemical fume hood. Never handle on an open benchtop.

Parameter Critical Specification
Primary Hazard Skin/Eye Irritation (H315, H319); Respiratory Irritation (H335)
Storage Condition Refrigerated (2–8°C); Inert atmosphere (Argon/Nitrogen) recommended
Min. PPE Profile Nitrile Gloves (Double-gloving recommended), Safety Glasses w/ Side Shields, Lab Coat
Spill Response Absorb with inert material (vermiculite); Do not flush to sewer

Chemical Profile & Risk Assessment

Understanding the molecule's physical properties is the first step in safety. This spirocyclic alcohol possesses a strained ring system (spiro[3.3]heptane), which can exhibit unique reactivity and stability profiles compared to linear alcohols.

Physicochemical Data
PropertyValueNotes
Chemical Name (1-Oxaspiro[3.3]heptan-6-yl)methanol
CAS Number 2694735-07-2Verified Identifier
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Physical State Solid or Viscous LiquidLow melting point likely; handle as liquid if unsure
Solubility DMSO, Methanol, DCMLipophilic organic solvent compatible
Hazard Identification (GHS Classification)

Based on structural activity relationship (SAR) analysis of spirocyclic ethers:

  • Warning

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][5][3][4][6]

  • H335: May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE) Strategy

The following PPE protocol is designed to create a "redundant barrier" system, ensuring that failure of one control (e.g., a glove tear) does not result in immediate exposure.

A. Hand Protection (The Double-Glove Protocol)

Spirocyclic compounds can permeate standard latex. Nitrile is the required standard.

  • Primary Layer: Disposable Nitrile (0.11 mm thickness).

  • Secondary Layer (For >1g handling): Extended cuff Nitrile or Laminate film gloves.

  • Technique: Inspect gloves for pinholes before use. Change immediately upon splash contact.

B. Eye & Face Protection[2][3][4][5][6][7][8][9]
  • Standard Operation: ANSI Z87.1 compliant safety glasses with side shields.

  • High-Risk (Synthesis/Workup): Chemical splash goggles are required if working with large volumes (>50 mL) of reaction mixture or if the compound is dissolved in volatile solvents under pressure.

C. Respiratory Protection[2][4][6][7]
  • Engineering Control (Primary): All handling must be performed in a fume hood with a face velocity of 80–100 fpm.

  • PPE (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/P100 cartridges .

PPE Decision Matrix

The following diagram illustrates the decision logic for selecting PPE based on operational scale.

PPE_Decision_Matrix Start Start: Assess Operation Scale Scale_Check Quantity > 1 Gram? Start->Scale_Check Small_Scale Small Scale (<1g) Standard PPE Scale_Check->Small_Scale No Large_Scale Large Scale (>1g) Enhanced PPE Scale_Check->Large_Scale Yes SS_Gloves Single Nitrile Gloves (0.11mm) Small_Scale->SS_Gloves LS_Gloves Double Nitrile or Laminate Gloves Large_Scale->LS_Gloves SS_Eyes Safety Glasses (Side Shields) SS_Gloves->SS_Eyes SS_Vent Fume Hood Required SS_Eyes->SS_Vent LS_Eyes Chemical Splash Goggles LS_Gloves->LS_Eyes LS_Body Tyvek Sleeves or Apron LS_Eyes->LS_Body LS_Body->SS_Vent

Figure 1: PPE Selection Logic Flow based on operational quantity.

Operational Handling Protocol

This workflow ensures the integrity of the chemical (which is cold-stored) while maximizing operator safety.

Step-by-Step Workflow
  • Equilibration: Remove the container from the refrigerator (2–8°C). Do not open immediately. Allow the container to warm to room temperature inside a desiccator or fume hood for 30 minutes.

    • Why? Opening a cold container in humid air causes condensation, which can degrade the spirocyclic alcohol or introduce water into your reaction.

  • Transfer: Move the container into the fume hood.

  • Weighing:

    • Place the balance inside the hood if possible.

    • If the balance is outside, tare a closed vial, add the compound inside the hood, close the vial, and then weigh. Never transport open containers across the lab.

  • Reaction Setup: Dissolve immediately in the reaction solvent (e.g., DCM, THF). Once in solution, the inhalation hazard is governed by the solvent, but skin contact risks remain.

Handling_Workflow Storage Cold Storage (2-8°C) Equilibrate Equilibrate (30 mins, Closed) Storage->Equilibrate Prevent Condensation Hood Transfer to Fume Hood Equilibrate->Hood Weigh Weighing (Closed Vial Method) Hood->Weigh Argon Blanket Solubilize Solubilize (DCM/THF) Weigh->Solubilize

Figure 2: Safe handling workflow from storage to reaction initiation.

Emergency Response & Decontamination

In the event of exposure, speed is critical.

Scenario Immediate Action Follow-Up
Eye Contact Flush immediately with water for 15 minutes . Hold eyelids open.Seek medical attention.[1][5][3][6][7] Bring SDS.
Skin Contact Remove contaminated clothing.[1][2][5][3][7] Wash with soap and water for 15 mins.Monitor for redness/blistering.
Inhalation Move to fresh air immediately.If breathing is difficult, give oxygen (trained personnel only).
Spill (<10mL) Cover with vermiculite or sand. Scoop into a waste jar.Clean area with soap and water.[1][2][3]

Waste Management & Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Classification: Classify as "Organic Chemical Waste."

  • Segregation: Do not mix with strong oxidizers or acids.

  • Container: High-density polyethylene (HDPE) or glass waste containers.

  • Labeling: Clearly label as "Hazardous Waste - 1-Oxaspiro[3.3]heptan-6-ylmethanol - Irritant."

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][5][3] Laboratory Safety Guidance: Handling Irritants. Retrieved from [Link]

Sources

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